Tert-butyl 8-bromooctanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 8-bromooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYTBCLFXAZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77383-17-6 | |
| Record name | tert-butyl 8-bromooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl 8-bromooctanoate chemical properties
An In-Depth Technical Guide to Tert-butyl 8-bromooctanoate: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic molecule that serves as a valuable building block and intermediate in complex organic synthesis. Featuring a terminal primary bromide and a sterically hindered tert-butyl ester, this compound offers orthogonal reactivity, making it a strategic component in the synthesis of pharmaceuticals, specialty chemicals, and materials. The primary bromide provides a reactive handle for nucleophilic substitution and coupling reactions, while the tert-butyl ester group acts as a robust, non-hydrolytic protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The structural attributes of this compound dictate its physical behavior and spectroscopic signature. The long alkyl chain imparts significant nonpolar character, while the ester and bromide moieties introduce polarity. The bulky tert-butyl group influences its conformational behavior and reactivity.
Core Chemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 77383-17-6 | [1][2] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [1] |
| Molecular Weight | 279.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (typical) | [3] |
| Density | ~1.1-1.2 g/cm³ (estimated) | |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water. |
Expected Spectroscopic Signature
-
¹H NMR: The spectrum would be characterized by a prominent singlet around δ 1.4-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group. A triplet at approximately δ 3.4 ppm would arise from the two protons on the carbon adjacent to the bromine atom (-CH₂Br). Another triplet, shifted further upfield around δ 2.2-2.3 ppm, would correspond to the methylene group alpha to the ester carbonyl (-CH₂COO-). The remaining ten protons of the central alkyl chain would appear as a series of complex multiplets between δ 1.2 and 1.9 ppm.
-
¹³C NMR: The carbon spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80-81 ppm and the associated methyl carbons near δ 28 ppm. The carbonyl carbon would appear downfield, typically around δ 172-173 ppm. The carbon bearing the bromine (-CH₂Br) would be found around δ 33-34 ppm, with the remaining methylene carbons of the chain resonating in the δ 24-35 ppm range.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a two-stage process: first, the synthesis of the free acid, 8-bromooctanoic acid, followed by its esterification. This approach prevents side reactions and allows for purification of the intermediate acid.
Synthetic Workflow
The overall synthetic strategy involves a malonic ester synthesis for controlled chain extension, followed by a modern and efficient tert-butylation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for malonic ester synthesis and advanced tert-butylation techniques.[4][5][6]
Stage 1: Synthesis of 8-Bromooctanoic Acid
-
Alkylation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0-5°C. After stirring, add 1,6-dibromohexane (in slight excess to favor mono-alkylation) and heat the mixture to reflux for several hours until TLC analysis indicates consumption of the malonate.
-
Work-up: Cool the reaction, filter any salts, and remove the ethanol under reduced pressure. The resulting crude oil is diethyl 2-(6-bromohexyl)malonate.
-
Hydrolysis and Decarboxylation: The crude intermediate is heated to reflux in an aqueous solution of sodium hydroxide until the ester is fully hydrolyzed. The solution is then cooled and acidified with a strong acid (e.g., HCl, H₂SO₄). The resulting dicarboxylic acid intermediate is unstable and decarboxylates upon further heating to yield 8-bromooctanoic acid, which may precipitate or be extracted with an organic solvent.
-
Purification: The crude 8-bromooctanoic acid can be purified by recrystallization or column chromatography.
Stage 2: Tert-butylation of 8-Bromooctanoic Acid [5]
-
Reaction Setup: In a clean, dry flask, dissolve 8-bromooctanoic acid (1.0 eq) in tert-butyl acetate (which serves as both solvent and reagent).
-
Catalysis: Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~1-5 mol%). This superacid catalyst is highly efficient for this transformation.[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography on silica gel.
Reactivity and Synthetic Applications
The utility of this compound stems from the reactivity of its terminal bromide, which readily participates in nucleophilic substitution reactions. The tert-butyl ester is stable to the basic or nucleophilic conditions often used in these reactions, providing excellent functional group tolerance.
Key Reactions: Nucleophilic Substitution
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups at the terminus of the C8 chain.
Caption: Nucleophilic substitution at the C-Br bond.
Causality in Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
Temperature: Moderate heating is often employed to increase the reaction rate, but excessive temperatures should be avoided to minimize elimination (E2) side reactions.
Applications in Drug Development and Materials Science
The ability to introduce new functionality makes this compound a key intermediate.
-
Linker Chemistry: It is an ideal starting material for synthesizing bifunctional linkers used in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The bromide can be converted to an amine, thiol, or azide for conjugation, while the ester can be deprotected to reveal a carboxylic acid for amide bond formation.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The octanoate chain can be incorporated into API structures to modify lipophilicity and pharmacokinetic properties. The bromide handle allows for coupling with complex heterocyclic systems.[3]
-
Surface Modification: The terminal bromide can be used to graft the C8 chain onto surfaces via substitution reactions, while the ester provides a latent carboxylic acid that can be deprotected post-grafting to alter surface properties (e.g., wettability, charge).
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
Hazard Profile
Based on aggregated GHS data for this compound and related structures, the primary hazards are:
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling. Keep away from sources of ignition and incompatible materials.[8][9]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light. Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Chemsrc.com. Ethyl 8-bromooctanoate. Available from: [Link]
- Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
Autechaux. Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. Available from: [Link]
-
PubChem. Ethyl 8-bromooctanoate. National Center for Biotechnology Information. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215–4220. Available from: [Link]
Sources
- 1. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromooctanoic acid tert-butyl ester | 77383-17-6 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to Tert-butyl 8-bromooctanoate (CAS: 77383-17-6): A Key Building Block for Targeted Protein Degradation
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on tert-butyl 8-bromooctanoate. We will delve into its chemical properties, synthesis, and critical applications, with a particular focus on its role as a versatile linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Importance of a Bifunctional Linker
This compound is a bifunctional organic molecule that has gained significant traction in modern medicinal chemistry. Its structure is deceptively simple: an eight-carbon alkyl chain functionalized with a terminal bromide and a tert-butyl ester. This dual functionality is precisely what makes it a valuable tool. The primary alkyl bromide serves as a reactive handle for nucleophilic substitution, while the sterically hindered tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.
Its most prominent application is in the construction of PROTACs.[1] PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—specifically the ubiquitin-proteasome system—to destroy specific disease-causing proteins.[2][3] A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the target protein's degradation.[5][6] this compound provides a simple, synthetically tractable alkyl linker, often used in the initial stages of PROTAC design and optimization.[2][6]
Physicochemical and Safety Profile
A clear understanding of the molecule's properties and hazards is fundamental for its effective and safe use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 77383-17-6 | [7][8] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [7] |
| Molecular Weight | 279.21 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Appearance | Liquid | |
| InChIKey | HGJYTBCLFXAZMO-UHFFFAOYSA-N | [7] |
| Monoisotopic Mass | 278.08814 Da | [7] |
Safety and Handling
Aggregated GHS information indicates that this compound requires careful handling.[7]
| Hazard Statement | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Standard Handling Protocol:
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[9]
Synthesis of this compound
The synthesis of this linker is typically achieved by the esterification of its corresponding carboxylic acid, 8-bromooctanoic acid. The choice of the tert-butyl group is strategic; it is robust enough to withstand a variety of reaction conditions (e.g., nucleophilic substitutions at the bromide) yet can be cleaved under specific acidic conditions without affecting other sensitive functional groups.
A modern and efficient method for tert-butylation utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH), which offers high yields and cleaner reactions compared to older methods.[11]
Synthetic Workflow Diagram
Caption: Fischer esterification workflow for synthesizing this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 8-bromooctanoic acid (1.0 eq) in tert-butyl acetate (5-10 volumes), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~0.05 eq).
-
Reaction Execution: Stir the mixture at 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine. The bicarbonate wash is crucial to neutralize and remove the strong acid catalyst.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in PROTAC Synthesis
The utility of this compound shines in its role as a modular building block for PROTACs. The synthetic strategy generally involves a convergent approach where the linker connects the POI-binding "warhead" and the E3 ligase-recruiting "anchor".
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with nucleophiles, such as amines or phenols, which are often present on warhead or anchor molecules. This allows for the straightforward attachment of the eight-carbon linker. Following this conjugation, the tert-butyl ester can be deprotected to reveal a terminal carboxylic acid. This acid then becomes a handle for coupling to the second component of the PROTAC, typically through standard amide bond formation protocols (e.g., using HATU or EDC as coupling agents).
PROTAC Assembly Workflow
Caption: Convergent synthesis of a PROTAC using the bifunctional linker.
Protocol: Linker Conjugation to an E3 Ligase Ligand
This protocol provides a representative example of conjugating the linker to an amine-containing E3 ligase ligand, such as a pomalidomide derivative, a common step in constructing Cereblon (CRBN)-recruiting PROTACs.[4][5]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution to act as a proton scavenger.
-
Alkylation: Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction by LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography to obtain the desired ligand-linker conjugate.
Conclusion
This compound (CAS: 77383-17-6) is more than a simple alkyl halide; it is a strategic enabler in modern drug discovery. Its bifunctional nature, combining a reactive electrophilic center with a stable, cleavable protecting group, makes it an ideal building block for the modular synthesis of complex molecules. For researchers in the field of targeted protein degradation, this reagent is an invaluable tool for systematically exploring the chemical space of PROTAC linkers, a critical determinant of degrader efficacy. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- Current time information in Houston, TX, US. (n.d.). Google.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved January 6, 2026, from [Link]
-
Jinan Tantu Chemicals Co., Ltd. (n.d.). 8-Bromooctanoic Acid Tert-butyl Ester CAS: 77383-17-6. Retrieved January 6, 2026, from [Link]
-
Chemspace. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
MedChemExpress (Japanese). (n.d.). This compound | PROTAC Linker. Retrieved January 6, 2026, from [Link]
-
MCE (Chinese). (n.d.). This compound | PROTAC连接子. Retrieved January 6, 2026, from [Link]
-
Tidestav, G. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. Retrieved January 6, 2026, from [Link]
-
Frontiers in Chemistry. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved January 6, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
Chemsrc. (2024). Ethyl 8-bromooctanoate | CAS#:29823-21-0. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Retrieved January 6, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C12H23BrO2). Retrieved January 6, 2026, from [Link]
-
Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved January 6, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arctomsci.com [arctomsci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
A Senior Application Scientist's Guide to Tert-butyl 8-bromooctanoate: A Versatile Bifunctional Linker in Modern Drug Discovery
Abstract
Tert-butyl 8-bromooctanoate is a bifunctional organic molecule that has emerged as a critical building block in the synthesis of complex therapeutic agents. Its structure, which incorporates a reactive alkyl bromide and a sterically hindered tert-butyl ester, provides a versatile platform for introducing an eight-carbon aliphatic spacer. This guide provides an in-depth technical overview of the primary applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. We will explore the causality behind its utility, provide validated experimental protocols, and present a framework for its strategic implementation in drug discovery and development workflows.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the ability to precisely connect distinct molecular entities is paramount. Bifunctional linkers are the linchpins in this endeavor, enabling the construction of sophisticated molecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] this compound stands out as a particularly useful reagent in this class. Its architecture consists of two key components:
-
A Primary Alkyl Bromide: This functional group serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols). This allows for the covalent attachment of the linker to a ligand or substrate.[4][5]
-
A Tert-butyl Ester: This group serves as a robust protecting group for a carboxylic acid.[6] It is stable to a variety of reaction conditions, including those that are nucleophilic or mildly basic, yet can be selectively and cleanly cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal the terminal carboxylic acid for subsequent coupling reactions.[1][7]
This dual functionality allows for a controlled, sequential synthesis strategy, making it an invaluable tool for researchers developing next-generation therapeutics.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 77383-17-6 | [8][9][10] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [8][9] |
| Molecular Weight | 279.21 g/mol | [8] |
| Appearance | Light yellow liquid | [11] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
| Hazard Class | GHS Statement | Source |
| Skin Corrosion/Irritation | H315 : Causes skin irritation | [8] |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation | [8] |
| Specific Target Organ Toxicity | H335 : May cause respiratory irritation | [8] |
Handling Protocol:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[12][13]
-
Store in a tightly closed container in a cool, dry place.
Core Application: Synthesis of PROTACs
The most significant and rapidly growing application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to co-opt the cell's natural protein disposal machinery to induce the degradation of a specific target protein.[1][14]
A PROTAC consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length, flexibility, and chemical nature are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][15]
This compound is an ideal precursor for generating the flexible alkyl linkers commonly used in PROTAC design.[1][7]
Experimental Protocol: Alkylation of an Amine-Containing Ligand
This protocol describes the initial step of covalently attaching the linker to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).
Objective: To synthesize the N-alkylated linker-ligand conjugate.
Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
Methodology:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the amine-containing ligand (1.0 eq) and anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired linker-ligand conjugate.
Causality: The use of a non-nucleophilic base like K₂CO₃ is crucial to deprotonate the amine nucleophile without competing in the substitution reaction. DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation and leaving the nucleophile reactive. The subsequent deprotection and coupling steps would follow the general workflow outlined in the diagram above.
Broader Applications in Bioconjugation and Organic Synthesis
While its role in PROTACs is prominent, the utility of this compound extends to other areas of drug development and chemical synthesis.
Precursor for Antibody-Drug Conjugate (ADC) Linkers
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[3][16][17] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[2] The principles for using this compound in PROTACs are directly applicable to ADC linker synthesis, where it can be used to install a flexible aliphatic spacer between the antibody conjugation site and the cytotoxic payload.
General Synthetic Intermediate
Beyond complex bioconjugates, this compound is a valuable intermediate for introducing a functionalized C8 chain in general organic synthesis. The terminal bromide can be converted to a variety of other functional groups (e.g., azide, thiol, phosphonium salt) for subsequent reactions like "click" chemistry, Wittig reactions, or further substitutions. This versatility makes it a foundational component for building complex natural products and other small molecule libraries.[4][18][19]
Conclusion
This compound is more than a simple alkyl halide; it is a strategically designed synthetic tool that offers a powerful combination of reactivity and stability. Its bifunctional nature, characterized by a reactive bromide and a protected carboxylic acid, enables controlled, stepwise synthetic strategies. This has positioned it as a go-to reagent for constructing the critical linker component of PROTACs, a revolutionary class of therapeutics. As the fields of targeted protein degradation and bioconjugation continue to expand, the demand for versatile and reliable building blocks like this compound is set to grow, cementing its role as an essential component in the modern medicinal chemist's toolbox.
References
-
AstaTech, Inc. (2025). This compound - Free SDS search. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. Retrieved from [Link]
- Google Patents. (2020). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved from [Link]
- Google Patents. (2012). CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
Ciulli, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
-
ADC Review. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
NJ Bio, Inc. (2025). Recent Advances in ADCs. Retrieved from [Link]
-
Informa Connect. (n.d.). Precision Oncology Meets Potency: The Promise of Antibody-Drug Conjugates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veranova.com [veranova.com]
- 3. adcreview.com [adcreview.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [oakwoodchemical.com]
- 10. 8-Bromooctanoic acid tert-butyl ester | 77383-17-6 [chemicalbook.com]
- 11. This compound | CAS:77383-17-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. njbio.com [njbio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. innospk.com [innospk.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Tert-butyl 8-bromooctanoate molecular weight and formula
An In-Depth Technical Guide to tert-Butyl 8-bromooctanoate: A Key Bifunctional Linker in Modern Chemistry
Introduction
This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Its structure features a linear eight-carbon chain functionalized with a terminal bromine atom and a tert-butyl ester. This unique arrangement makes it an exceptionally versatile building block. The alkyl bromide serves as a reactive handle for nucleophilic substitution, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions.
This combination of a reactive site and a protected functional group is particularly valuable in the synthesis of complex molecules, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, this compound often serves as a foundational component of the linker that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for professionals in the field.
Core Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key data are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 77383-17-6 | PubChem[4] |
| Molecular Formula | C₁₂H₂₃BrO₂ | PubChem[4] |
| Molecular Weight | 279.21 g/mol | PubChem[4] |
| Monoisotopic Mass | 278.08814 Da | PubChem[4] |
| Appearance | Colorless to light yellow liquid | (Inferred from similar compounds) |
| SMILES | CC(C)(C)OC(=O)CCCCCCCBr | PubChem[5] |
Synthesis and Purification
The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of 8-bromooctanoic acid. The use of a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of a strong acid catalyst drives the formation of the sterically hindered tert-butyl ester.
Causality in Experimental Design:
-
Choice of Reagents: 8-bromooctanoic acid is the logical precursor, providing the core carbon chain and the bromine functional group. Tert-butanol or isobutylene serves as the source for the tert-butyl group. The tert-butyl group is chosen for its steric bulk, which provides excellent stability to the ester under a wide range of conditions, including basic and nucleophilic environments where other esters might be cleaved.
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by the tert-butanol.
-
Reaction Conditions: The reaction is an equilibrium process. To drive it towards the product, an excess of the tert-butylating agent can be used. The removal of water, a byproduct of the reaction, using a Dean-Stark apparatus can also shift the equilibrium favorably.
-
Purification Strategy: After the reaction, the crude product will contain unreacted starting material, the acid catalyst, and byproducts. A standard aqueous workup is used to remove the acid and water-soluble impurities. The final purification is typically achieved by vacuum distillation or column chromatography to separate the desired product from non-volatile or similarly soluble impurities, yielding a high-purity compound.
Experimental Protocol: Synthesis via Fischer Esterification
-
Reaction Setup: To a solution of 8-bromooctanoic acid (1.0 eq) in a suitable solvent like dichloromethane or toluene in a round-bottom flask, add an excess of tert-butanol (3-5 eq).
-
Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized this compound is critical. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is highly diagnostic. Key signals include:
-
A sharp singlet integrating to 9 protons around δ 1.45 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
A triplet integrating to 2 protons around δ 3.40 ppm, corresponding to the methylene group adjacent to the bromine atom (-CH₂Br).
-
A triplet integrating to 2 protons around δ 2.20 ppm for the methylene group adjacent to the ester carbonyl (-C(O)CH₂-).
-
A series of multiplets between δ 1.30-1.90 ppm for the remaining methylene groups in the alkyl chain.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals include:
-
A signal for the carbonyl carbon around δ 173 ppm.
-
A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm.
-
A signal for the carbon attached to bromine (-CH₂Br) around δ 34 ppm.
-
A signal for the methyl carbons of the tert-butyl group around δ 28 ppm.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity for the M+ and M+2 ions). The molecular ion [M+H]⁺ would be expected at m/z 279/281. A common fragmentation is the loss of isobutylene (56 Da) to give an ion corresponding to 8-bromooctanoic acid.
Characterization Workflow Protocol
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]
-
Sample Preparation (MS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for ESI-MS, or dichloromethane for GC-MS analysis.
-
MS Data Acquisition: Infuse the sample for ESI-MS analysis or inject it into a GC-MS system operating in EI mode.[7]
-
Data Analysis: Integrate the NMR signals and assign the peaks to the corresponding protons and carbons in the structure. Analyze the mass spectrum to confirm the molecular weight and isotopic distribution.
Logical Flow of Product Characterization
Caption: Logical workflow for the spectroscopic confirmation of this compound.
Applications in Drug Development
The primary application of this compound is as a versatile bifunctional linker.[1] Its linear alkyl chain provides spatial separation between two conjugated moieties, while its terminal functional groups allow for sequential or orthogonal conjugation strategies.
-
PROTAC Synthesis: In the synthesis of PROTACs, the alkyl bromide end can be reacted with a nucleophile (e.g., an amine or phenol) on a ligand for an E3 ubiquitin ligase (like Von Hippel-Lindau, VHL, or Cereblon). Following this conjugation, the tert-butyl ester is deprotected (typically with trifluoroacetic acid) to reveal a terminal carboxylic acid. This acid is then activated and coupled to an amine or alcohol on the ligand for the target protein, completing the synthesis of the heterobifunctional PROTAC molecule.
-
Other Linker Applications: Beyond PROTACs, it is used to synthesize other molecular probes, antibody-drug conjugates (ADCs), and labeled biomolecules where a stable, medium-length spacer is required.
Role as a PROTAC Linker
Caption: Schematic role of this compound in PROTAC synthesis.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements: According to safety data, the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MCE. (n.d.). This compound. Retrieved from [Link]
-
Ciulli, A., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 4, e1572. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H23BrO2). Retrieved from [Link]
- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C12H23BrO2) [pubchemlite.lcsb.uni.lu]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Profile of Tert-butyl 8-bromooctanoate: A Comprehensive Technical Guide
Introduction
Tert-butyl 8-bromooctanoate is a bifunctional molecule featuring a terminal bromine atom and a sterically hindered tert-butyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The terminal bromine allows for a variety of nucleophilic substitution reactions, while the tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.
Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this versatile chemical building block.
Molecular Structure and Key Spectroscopic Features
The chemical structure of this compound is presented below. The key functional groups that give rise to its characteristic spectroscopic signals are the tert-butyl ester and the terminal alkyl bromide.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the octanoate chain and the tert-butyl group. Experimental data obtained in deuterated chloroform (CDCl₃) at 300 MHz shows the following key resonances.[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.36 - 3.44 | Triplet | 2H | -CH₂Br |
| 2.16 - 2.24 | Triplet | 2H | -C(=O)CH₂- |
| 1.80 - 1.92 | Quintet | 2H | -CH₂CH₂Br |
| 1.55 - 1.64 | Multiplet | 2H | -C(=O)CH₂CH₂- |
| 1.40 - 1.48 | Singlet | 9H | -C(CH₃)₃ |
| 1.28 - 1.36 | Multiplet | 6H | -(CH₂)₃- |
Interpretation of the ¹H NMR Spectrum:
-
The downfield triplet at approximately 3.40 ppm is characteristic of the methylene protons adjacent to the electronegative bromine atom.
-
The triplet at around 2.20 ppm corresponds to the methylene protons alpha to the carbonyl group of the ester.
-
The prominent singlet at approximately 1.44 ppm, integrating to nine protons, is the hallmark of the magnetically equivalent methyl protons of the tert-butyl group.
-
The remaining methylene groups of the octanoate chain appear as overlapping multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~173.0 | C =O |
| ~80.3 | -OC (CH₃)₃ |
| ~35.0 | -C (=O)CH₂- |
| ~33.8 | -C H₂Br |
| ~32.7 | -C H₂CH₂Br |
| ~28.5 | -(C H₂)n- |
| ~28.1 | -(C H₂)n- |
| ~28.0 | -OC (C H₃)₃ |
| ~24.9 | -(C H₂)n- |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
The carbonyl carbon of the ester is expected to resonate at the most downfield position, around 173.0 ppm.
-
The quaternary carbon of the tert-butyl group is predicted to appear around 80.3 ppm.
-
The carbon attached to the bromine atom is anticipated at approximately 33.8 ppm.
-
The methyl carbons of the tert-butyl group are expected to produce a single signal around 28.0 ppm.
-
The remaining methylene carbons of the alkyl chain will appear in the 24-35 ppm range.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.[3]
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorption of the ester carbonyl group.
Predicted IR Absorption Bands:
Based on the functional groups present and data for similar esters, the following characteristic absorption bands are predicted.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930, ~2855 | Strong | C-H stretching (alkyl) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1250, ~1150 | Strong | C-O stretching (ester) |
| ~640 | Medium | C-Br stretching |
Interpretation of the Predicted IR Spectrum:
-
The most prominent peak in the spectrum will be the strong C=O stretch of the ester group, appearing around 1735 cm⁻¹.
-
The C-H stretching vibrations of the alkyl chain and the tert-butyl group will be visible as strong bands just below 3000 cm⁻¹.
-
The "fingerprint" region will contain strong C-O stretching bands characteristic of the tert-butyl ester.
-
A medium intensity band in the lower frequency region (around 640 cm⁻¹) can be attributed to the C-Br stretching vibration.
Experimental Protocol for IR Data Acquisition
As this compound is a liquid at room temperature, a neat spectrum can be readily obtained.[3]
-
Sample Preparation: A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Relative Abundance | Assignment |
| 278/280 | Low | [M]⁺ (Molecular ion, showing isotopic pattern for Br) |
| 223/225 | Medium | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 199 | Low | [M - Br]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation, often the base peak) |
Interpretation of the Predicted Mass Spectrum:
-
The molecular ion peak is expected to be observed as a doublet at m/z 278 and 280, with approximately equal intensity, which is characteristic of the presence of a single bromine atom.
-
A significant fragmentation pathway is the loss of the tert-butyl group, resulting in a fragment ion at m/z 223/225.
-
The most abundant peak (base peak) in the spectrum is often the tert-butyl cation at m/z 57.
-
Loss of the bromine atom from the molecular ion would lead to a fragment at m/z 199.
Experimental Protocol for MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.[3]
Caption: Workflow for GC-MS analysis.
Synthesis
A common method for the synthesis of this compound involves the esterification of 8-bromooctanoic acid. One reported procedure utilizes trifluoroacetic anhydride to activate the carboxylic acid, followed by reaction with tert-butanol.[4]
Conclusion
This technical guide provides a detailed overview of the spectroscopic data for this compound. The combination of NMR, IR, and MS data, along with the provided experimental protocols, offers a robust framework for the unequivocal identification and characterization of this important synthetic intermediate. While some of the presented data is predictive, it is based on sound spectroscopic principles and analysis of closely related structures, providing a reliable reference for researchers in the field.
References
-
Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway - The Royal Society of Chemistry. Available at: [Link]
-
A story about difluoromethyl-1,3,4-oxadiazoles: Synthesis and biochemical evaluation of an enigmatic novel zinc binding group - bonndoc - Universität Bonn. Available at: [Link]
-
Induced degradation of SNAP-fusion proteins - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy - PMC - NIH. Available at: [Link]
-
Supporting Information A chemically contiguous hapten approach for a heroin–fentanyl vaccine Experimental procedures for compo - Beilstein Journals. Available at: [Link]
-
COMPOUNDS AND COMPOSITIONS FOR INTRACELLULAR DELIVERY OF THERAPEUTIC AGENTS - European Patent Office - EP 3350157 B1 - EPO. Available at: [Link]
- KR20150041669A - Heterovalent inhibitors targeting N-end Rule Pathway and its use - Google Patents.
- US20210082632A1 - Stilbene and Fused Stilbene Derivatives as Solar Cell Dyes - Google Patents.
-
Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem. Available at: [Link]
Sources
Solubility of Tert-butyl 8-bromooctanoate in organic solvents
<An In-depth Technical Guide to the Solubility of Tert-butyl 8-bromooctanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule featuring a terminal bromine atom and a sterically hindered tert-butyl ester. Its long alkyl chain makes it a valuable building block and linker in various synthetic applications, including the development of novel pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction design, purification processes like chromatography and crystallization, and formulation development. This guide provides a detailed analysis of the molecular features governing its solubility and offers a robust protocol for its experimental determination.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound possesses distinct regions that influence its interaction with various solvents.
Molecular Structure Analysis
-
Nonpolar Alkyl Chain: The core of the molecule is a long, eight-carbon alkyl chain (-(CH₂)₇-). This chain is nonpolar and primarily interacts through weak van der Waals forces (London dispersion forces).[2][3] These forces become stronger with increasing molecular size and electron count.[3][4]
-
Polar Carbon-Bromine Bond: The terminal bromine atom is more electronegative than carbon, creating a polar C-Br bond. This introduces a dipole moment, allowing for dipole-dipole interactions with polar solvent molecules.[5][6]
-
Tert-butyl Ester Group: The tert-butyl ester group (-C(O)O-C(CH₃)₃) is moderately polar due to the carbonyl (C=O) group.[5] However, it cannot act as a hydrogen bond donor and its ability to accept hydrogen bonds is sterically hindered by the bulky tert-butyl group.[7]
These structural features result in a molecule with a predominantly nonpolar character, but with regions capable of polar interactions. Consequently, this compound is generally insoluble or only slightly soluble in highly polar solvents like water, as the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the interactions formed between the solute and water.[4][8] Conversely, it is expected to be readily soluble in a wide range of organic solvents.[2][9]
Solvent Classification and Predicted Solubility
Organic solvents can be broadly categorized based on their polarity. The expected solubility of this compound in each class is as follows:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through London dispersion forces. Given the long alkyl chain of this compound, strong interactions are expected, leading to high solubility.[4] The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions.[4]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess permanent dipoles but lack O-H or N-H bonds for hydrogen bonding. The polar C-Br and ester groups of this compound can engage in dipole-dipole interactions with these solvents.[10] Therefore, good solubility is anticipated in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. While the ester group of this compound can act as a weak hydrogen bond acceptor, the overall molecule cannot donate hydrogen bonds. The solubility in these solvents will depend on the balance between the nonpolar alkyl chain and the polar functional groups. Generally, solubility is expected to be lower than in nonpolar or polar aprotic solvents, but likely still significant.
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility Predictions
While quantitative data is best determined experimentally, the principles outlined above allow for a qualitative prediction of solubility in common organic solvents.
| Solvent | Solvent Class | Predicted Solubility | Primary Intermolecular Forces |
| Hexane | Nonpolar | High | Van der Waals |
| Toluene | Nonpolar (Aromatic) | High | Van der Waals, π-stacking |
| Diethyl Ether | Nonpolar | High | Van der Waals, weak dipole-dipole |
| Dichloromethane (DCM) | Polar Aprotic | High | Dipole-dipole, Van der Waals |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Dipole-dipole, Van der Waals |
| Ethyl Acetate | Polar Aprotic | High | Dipole-dipole, Van der Waals |
| Acetone | Polar Aprotic | High | Dipole-dipole, Van der Waals |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Dipole-dipole |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Dipole-dipole |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Dipole-dipole |
| Methanol | Polar Protic | Moderate to Low | Hydrogen bonding, dipole-dipole, Van der Waals |
| Ethanol | Polar Protic | Moderate | Hydrogen bonding, dipole-dipole, Van der Waals |
| Water | Polar Protic | Insoluble | Hydrogen bonding |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility values, the isothermal shake-flask method is a reliable and widely used technique.[11] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Rotary evaporator or vacuum oven
-
(Optional) High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a precisely known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that the solution reaches equilibrium.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant using a pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container to remove any microscopic undissolved particles.
-
-
Quantification (Gravimetric Method):
-
Carefully evaporate the solvent from the pre-weighed container using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature.
-
Once all the solvent has been removed, weigh the container with the dried residue.
-
The mass of the dissolved solute is the final weight minus the initial weight of the empty container.
-
Calculate the solubility in units such as g/L or mg/mL.
-
-
Data Reporting:
-
The solubility should be reported at the specific temperature at which the experiment was conducted, as solubility is temperature-dependent.
-
Conclusion
This compound exhibits favorable solubility in a broad spectrum of common nonpolar and polar aprotic organic solvents, a characteristic attributed to its significant nonpolar alkyl backbone and polarizable functional groups. Its solubility is predicted to be lower in polar protic solvents and negligible in water. For precise quantitative needs, the isothermal shake-flask method provides a reliable and straightforward protocol. This comprehensive understanding of solubility is critical for optimizing synthetic procedures, designing effective purification strategies, and advancing the application of this versatile molecule in research and development.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
- Papadopoulos, A. I., et al. (2020). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research.
- The Organic Chemistry Tutor. (2020, March 28). 7.3-7.4 Intermolecular forces, physical properties and real world examples of alkyl halides. [Video]. YouTube.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides.
- Unknown. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). This compound.
- OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides.
- Industrial Chemicals. (n.d.). Alkyl Bromide Compounds.
- Smolecule. (n.d.). Buy Amino-PEG3-CH2CO2-t-butyl ester.
- Unknown. (n.d.). Organic halides.
- Chemistry LibreTexts. (2023, January 22). Intermolecular Forces.
- Chemistry LibreTexts. (2019, June 5). 7.3: Physical Properties of Alkyl Halides.
- ECHEMI. (n.d.).
Sources
- 1. chem.ws [chem.ws]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 11. m.youtube.com [m.youtube.com]
Safety and handling of Tert-butyl 8-bromooctanoate
An In-Depth Technical Guide to the Safe Handling and Management of Tert-butyl 8-bromooctanoate
Introduction: Understanding the Reagent
This compound (CAS No: 77383-17-6) is a bifunctional organic compound utilized primarily in organic synthesis and pharmaceutical research.[1] Its structure incorporates a terminal primary alkyl bromide and a sterically hindered tert-butyl ester. This configuration makes it a valuable intermediate, as the alkyl bromide serves as a reactive site for nucleophilic substitution (SN2) reactions, while the tert-butyl ester group acts as a robust protecting group for the carboxylic acid, resistant to cleavage under many nucleophilic and basic conditions.[2][3] This dual functionality allows for the selective modification of the alkyl chain, making it a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[4][5]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties and associated hazards. The protocols and insights are tailored for researchers, chemists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.
Physicochemical and Hazard Profile
A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. The causality behind specific handling requirements is directly linked to these characteristics.
Physicochemical Data
The physical properties of this compound influence its behavior in the laboratory, from storage conditions to potential exposure routes (e.g., vapor inhalation).
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃BrO₂ | [6] |
| Molecular Weight | 279.21 g/mol | [6] |
| Appearance | Light yellow liquid | [1] |
| CAS Number | 77383-17-6 | [7][8] |
| IUPAC Name | This compound | [6] |
| Density | Data not consistently available; handle as a typical organic liquid. | |
| Boiling Point | Data not consistently available; likely high, but handle under ventilation. |
Hazard Identification and GHS Classification
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified with specific and significant hazards.[6] The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.
| GHS Hazard Code | Hazard Statement | Causality and Implication for Handling |
| H315 | Causes skin irritation | [Warning] The alkyl bromide moiety can react with biological nucleophiles in the skin, leading to irritation. Prolonged or repeated contact should be avoided, and appropriate gloves are mandatory.[6][7] |
| H319 | Causes serious eye irritation | [Warning] Direct contact with the eyes can cause significant irritation and potential damage. Chemical splash goggles or a face shield are essential.[6][7] |
| H335 | May cause respiratory irritation | [Warning] Vapors or aerosols can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] |
These classifications dictate the minimum personal protective equipment (PPE) and engineering controls required for safe handling. The "Warning" signal word indicates a moderate level of hazard.[7]
Core Safety and Handling Protocols
Safe handling is a system of preventative measures. The following protocols are designed to be a self-validating system, where each step reinforces the overall safety of the operation.
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure is to use engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All transfers, manipulations, and reactions involving this compound must be conducted inside a properly functioning chemical fume hood.[9][10] This is critical for preventing the inhalation of vapors (addressing H335) and containing any potential spills.[11]
-
Safety Showers and Eyewash Stations: Ensure that a certified and accessible safety shower and eyewash station are located in the immediate vicinity of the work area.[12] Regular testing of this equipment is a critical component of laboratory readiness.
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[13]
-
Eye and Face Protection: Wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EU EN166 standards at all times.[14][15] For operations with a higher risk of splashing, such as large-volume transfers, a face shield should be worn in addition to goggles.[10]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough time and permeation rate.[11][16] Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[10][17]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened. Ensure the material is appropriate for protecting against chemical splashes.[11]
-
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[18] However, in the event of a large spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[19]
Caption: Decision workflow for selecting appropriate PPE.
Safe Storage and Handling Practices
Proper storage prevents degradation of the chemical and minimizes the risk of accidental release.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][9][14] The storage area should be clearly marked.
-
Handling:
Emergency Procedures: A Plan for a Crisis
Preparedness is paramount. All laboratory personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][22]
-
Skin Contact: Remove contaminated clothing and immediately flush the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[7][22]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]
Spill Management
A calm and methodical response to a spill is essential to prevent it from escalating.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated; the fume hood should be running.
-
Control: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or diatomite).[12][23] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[14][18]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water.[12]
-
Dispose: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste according to local, state, and federal regulations.[7]
Caption: Step-by-step decision workflow for spill response.
Application Protocol: Synthesis of an Azide Derivative
This protocol illustrates the integration of safety principles into a common synthetic application of this compound: a nucleophilic substitution with sodium azide. This reaction is a gateway to forming amines (via reduction) or triazoles (via cycloaddition).
Objective: To synthesize Tert-butyl 8-azidooctanoate.
Hazards: In addition to the hazards of the starting material, this reaction involves sodium azide (NaN₃), which is acutely toxic and can form explosive heavy metal azides.
Materials and Equipment
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with stirrer
-
Separatory funnel
-
Chemical fume hood
Step-by-Step Procedure with Integrated Safety
-
Preparation (in Fume Hood): Place a stir bar in a dry round-bottom flask. Ensure all glassware is free of heavy metal contamination to prevent the formation of explosive azides.
-
Reagent Addition:
-
Causality: DMF is a good polar aprotic solvent for SN2 reactions. It is also a skin and respiratory irritant, necessitating careful handling.
-
In the fume hood, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Carefully add sodium azide (1.5 eq). Sodium azide is a fine powder; handle it gently to avoid creating dust. Use a powder funnel.
-
-
Reaction Setup:
-
Causality: Heating increases the reaction rate. The inert atmosphere prevents moisture from entering, which could cause side reactions.
-
Attach a condenser to the flask and place it under a nitrogen or argon atmosphere.
-
Lower the apparatus into a heating mantle set on a magnetic stirrer.
-
-
Reaction Execution: Heat the mixture (e.g., to 60-70 °C) and stir. Monitor the reaction by TLC.
-
Work-up:
-
Causality: The work-up quenches the reaction and separates the product from the solvent and excess reagents. This is a critical step for safety as it involves handling the reaction mixture containing residual azide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing water. This step should be done in the fume hood.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
-
Purification and Disposal:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: All aqueous waste from this reaction is contaminated with sodium azide and must be disposed of as hazardous waste. Never pour azide-containing solutions down the drain, as they can react with lead or copper pipes to form highly explosive metal azides.[2]
-
Conclusion
This compound is a valuable synthetic tool, but its utility is matched by its potential hazards. A safety-first mindset, rooted in a deep understanding of the chemical's properties and reactivity, is non-negotiable. By implementing robust engineering controls, consistently using appropriate PPE, and being thoroughly prepared for emergencies, researchers can handle this compound with confidence and integrity. The principles of chemical safety—plan ahead, minimize exposure, and be prepared—are the cornerstones of responsible scientific practice.[16]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
SDS Search. This compound. [Link]
-
Chemsrc. Ethyl 8-bromooctanoate MSDS. [Link]
-
Hampshire College. Lab Safety Manual: Working with Hazardous Materials. [Link]
-
University of California, Irvine. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
LabManager. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
-
Yale University. Guidelines for Safe Laboratory Practices. [Link]
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of Ethyl 8-bromooctanoate. [Link]
Sources
- 1. This compound | CAS:77383-17-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 8-Bromooctanoic acid tert-butyl ester | 77383-17-6 [chemicalbook.com]
- 9. Ethyl 8-bromooctanoate | CAS#:29823-21-0 | Chemsrc [chemsrc.com]
- 10. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 11. nbinno.com [nbinno.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. echemi.com [echemi.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 23. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols: A Guide to Williamson Ether Synthesis with Tert-butyl 8-bromooctanoate
Introduction: The Strategic Importance of Long-Chain Alkoxy Esters in Modern Drug Development
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile tool for the construction of ether linkages.[1][2] This venerable reaction, typically proceeding through an S(_N)2 mechanism, involves the reaction of an alkoxide with a primary alkyl halide.[3] In the context of contemporary pharmaceutical and life sciences research, the synthesis of bifunctional molecules such as long-chain alkoxy octanoates is of paramount importance. These structures serve as valuable scaffolds and intermediates in the synthesis of complex bioactive molecules, including lipids, signaling molecules, and drug delivery systems.[4] The presence of a terminal ether linkage and a carboxylic acid (protected as a tert-butyl ester) allows for orthogonal chemical modifications, a highly desirable feature in multistep synthetic campaigns.
Tert-butyl 8-bromooctanoate is an ideal substrate for this transformation due to its primary alkyl bromide, which is highly amenable to S(_N)2 displacement with minimal risk of competing elimination reactions.[3] The tert-butyl ester protecting group offers robust stability under the basic conditions of the Williamson ether synthesis and can be selectively removed under acidic conditions to unmask the carboxylic acid for further functionalization.[5]
This comprehensive technical guide provides detailed protocols for the synthesis of tert-butyl 8-alkoxyoctanoates using this compound as the electrophile. We will explore the reaction with both a simple primary alcohol (butanol) and a more sterically demanding phenol, highlighting the nuances of each protocol. Furthermore, this guide will cover the synthesis of the starting material, this compound, and the final deprotection of the tert-butyl ester to yield the free carboxylic acid.
Synthesis of the Precursor: this compound
The synthesis of this compound is most efficiently achieved through the Fischer esterification of 8-bromooctanoic acid with tert-butanol.[6] This acid-catalyzed reaction is an equilibrium process, and to drive it towards the desired ester product, it is often necessary to use an excess of the alcohol or remove the water formed during the reaction.[7]
Protocol 1: Synthesis of this compound
Materials:
-
8-bromooctanoic acid
-
tert-Butanol
-
Concentrated sulfuric acid (H(_2)SO(_4))
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 8-bromooctanoic acid (1.0 equivalent) in a 5-fold excess of tert-butanol.
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess tert-butanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO(_3) solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Williamson Ether Synthesis: Crafting Tert-butyl 8-alkoxyoctanoates
The core of this application note is the Williamson ether synthesis to introduce diverse alkoxy functionalities. The general strategy involves the in-situ formation of an alkoxide from the corresponding alcohol, which then acts as a nucleophile to displace the bromide from this compound.
Protocol 2: Synthesis of Tert-butyl 8-butoxyoctanoate (Example with a Primary Alcohol)
This protocol details the reaction with a simple primary alcohol, butanol, which readily forms a nucleophilic alkoxide.
Materials:
-
This compound
-
1-Butanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 1-butanol (1.1 equivalents) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
To this freshly prepared sodium butoxide solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure tert-butyl 8-butoxyoctanoate.
Protocol 3: Synthesis of Tert-butyl 8-phenoxyoctanoate (Example with a Phenol)
Phenols are more acidic than aliphatic alcohols, allowing for the use of a milder base for deprotonation.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K(_2)CO(_3)), finely pulverized
-
Anhydrous Acetonitrile (CH(_3)CN) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine phenol (1.1 equivalents), finely pulverized potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Stir the suspension vigorously and add this compound (1.0 equivalent).
-
Attach a reflux condenser and heat the mixture to a gentle reflux (around 80 °C for acetonitrile) for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford pure tert-butyl 8-phenoxyoctanoate.
Data Summary and Reaction Optimization
The choice of base, solvent, and temperature are critical parameters that can be optimized to maximize the yield and minimize side reactions.
| Parameter | Reaction with Primary Alcohol (e.g., Butanol) | Reaction with Phenol | Rationale |
| Base | Strong base (e.g., NaH) | Weaker base (e.g., K(_2)CO(_3)) | The pKa of a primary alcohol is ~16-18, requiring a strong base for complete deprotonation. Phenol is more acidic (pKa ~10), allowing for the use of a milder base. |
| Solvent | Anhydrous polar aprotic (e.g., THF, DMF) | Anhydrous polar aprotic (e.g., CH(_3)CN, DMF) | Polar aprotic solvents effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion.[8] |
| Temperature | 0 °C to Room Temperature | Elevated Temperature (Reflux) | The higher reactivity of the primary alkoxide allows for lower reaction temperatures. The less nucleophilic phenoxide requires thermal energy to drive the reaction to completion. |
| Side Reactions | Minimal with primary halides | Potential for C-alkylation | With phenoxides, there is a possibility of alkylation at the ortho and para positions of the aromatic ring, though O-alkylation is generally favored.[8] |
Final Step: Deprotection of the Tert-butyl Ester
The final step in many synthetic routes is the removal of the tert-butyl protecting group to reveal the carboxylic acid. This is typically achieved under acidic conditions.[5]
Protocol 4: Acidic Deprotection to 8-Alkoxyoctanoic Acid
Materials:
-
Tert-butyl 8-alkoxyoctanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl 8-alkoxyoctanoate (1.0 equivalent) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid (creating a 1:1 TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure.
-
The resulting 8-alkoxyoctanoic acid can be used directly or purified further by crystallization or chromatography if necessary.
Visualizing the Workflow and Mechanism
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of 8-alkoxyoctanoic acids.
Caption: SN2 mechanism of the Williamson ether synthesis.
Conclusion
The Williamson ether synthesis remains a powerful and reliable method for the preparation of long-chain alkoxy esters, which are valuable intermediates in drug discovery and development. By leveraging this compound as a versatile electrophile, a wide array of ether functionalities can be readily introduced. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize these important molecules. Careful consideration of the substrate, choice of base, and reaction conditions are key to achieving high yields and purity. The subsequent acid-labile deprotection of the tert-butyl ester provides a straightforward entry to the corresponding carboxylic acids, ready for further elaboration in complex synthetic pathways.
References
-
Directional synthesis and application of long-chain ethers from biomass-derived carbonyls. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Williamson ether synthesis. (2023, December 27). In Wikipedia. [Link]
-
Ashenhurst, J. (2022, August 11). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 6, 2026, from [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023, September 29). Stanford Advanced Materials. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Francis Academic Press. [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
-
Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. (2025). ResearchGate. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 509, 111566. [Link]
-
Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025). ResearchGate. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
- Synthesis method of 8-bromoethyl octanoate. (2021).
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 6, 2026, from [Link]
- Synthesis method of tert-butyl bromoacetate. (2012).
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 6, 2026, from [Link]
-
Collaborative review of α-tertiary ether synthesis published. (2022, July 12). University of Oxford Department of Chemistry. [Link]
-
18.2: Preparing Ethers. (2025, February 24). Chemistry LibreTexts. [Link]
-
tert-butyl tert-butyldimethylsilylglyoxylate. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
-
Novel tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Thieme Chemistry. Retrieved January 6, 2026, from [Link]
-
Convenient preparations of t-butyl esters and ethers from t-butanol. (1997, October 20). Semantic Scholar. [Link]
-
Esterification Discussion. (2018, April 5). Writing in Biology. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Application Note: Selective N-Alkylation of Amines with Tert-butyl 8-bromooctanoate for Advanced Drug Development
Date: January 6, 2026
Introduction: Strategic Importance in Medicinal Chemistry
The covalent linkage of molecular fragments is a cornerstone of modern drug development. Tert-butyl 8-bromooctanoate has emerged as a critical bifunctional reagent, particularly valued for its role in constructing flexible linkers in novel therapeutic modalities. Its structure, featuring a terminal primary alkyl bromide for nucleophilic substitution and a sterically hindered tert-butyl ester for stability and orthogonal deprotection, makes it an ideal building block.
This reagent is prominently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the octanoate chain acts as a versatile linker connecting a target protein binder to an E3 ligase ligand.[1][2] The linker's length and flexibility are crucial for orienting the two proteins to facilitate ubiquitination and subsequent degradation.[2] This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines with this compound, detailing the underlying mechanism, a robust experimental protocol, and strategies for optimization.
Reaction Mechanism and Scientific Rationale
The alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This concerted step results in the displacement of the bromide ion and the formation of a new carbon-nitrogen (C-N) bond.[3]
-
Step 2: Deprotonation. The initial product is an ammonium salt. A base present in the reaction mixture, which can be an added inorganic base or an excess of the starting amine, deprotonates the nitrogen to yield the final, neutral N-alkylated product.[3][5]
A significant challenge, particularly with primary amines, is the potential for over-alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[6][7] This "runaway" reaction can result in a mixture of products, complicating purification and reducing the yield of the desired compound.[6][7] Strategic control over stoichiometry, reaction conditions, and the choice of base is therefore paramount for achieving selective mono-alkylation.
Detailed Experimental Protocol
This protocol provides a general method for the mono-alkylation of a representative primary or secondary amine.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Equivalents | Purpose |
| Amine (Primary or Secondary) | Varies | 1.0 | Nucleophile / Starting Material |
| This compound | 279.22 | 1.0 - 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 - 3.0 | Inorganic Base |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
| Brine (Saturated NaCl solution) | - | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying Agent |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the amine. Stir the suspension vigorously for 10-15 minutes at room temperature. Rationale: DMF is an excellent polar aprotic solvent that dissolves the organic reagents while K₂CO₃, a mild inorganic base, neutralizes the HBr formed during the reaction without promoting significant side reactions.[4]
-
Reagent Addition: Add this compound (1.1 eq.) dropwise to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. Rationale: Moderate heating increases the reaction rate for this SN2 process. Higher temperatures should be avoided to minimize potential side reactions.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-50% ethyl acetate in hexanes. The reaction is complete upon consumption of the limiting amine starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine. Rationale: The water washes remove the DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the N-alkylation of amines.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient temperature; Inactive reagents; Poor quality solvent. | Increase temperature incrementally (e.g., to 90 °C). Ensure reagents are pure and the solvent is anhydrous. Consider a more reactive halide (e.g., tert-butyl 8-iodooctanoate). |
| Over-alkylation | Reaction temperature too high; Amine is highly nucleophilic; Incorrect stoichiometry. | Use a larger excess of the starting amine (if feasible and easily removable). Lower the reaction temperature. Alternatively, protect the primary amine (e.g., with a Boc group), perform the alkylation, and then deprotect.[6] |
| Side Product Formation | Elimination (E2) reaction; Intramolecular cyclization of the alkyl halide.[8] | Use a milder, non-hindered base like K₂CO₃ or Cs₂CO₃ instead of stronger bases (e.g., t-BuOK). Maintain moderate temperatures. |
| Difficult Purification | Product and starting material have similar polarity; Presence of impurities. | Optimize the chromatography mobile phase using TLC. If separation is still difficult, consider derivatization or an alternative synthetic route like reductive amination.[6][9] |
Conclusion
The N-alkylation of amines with this compound is a robust and highly valuable transformation in the synthesis of complex molecules for drug discovery. By understanding the SN2 mechanism and carefully controlling reaction parameters such as stoichiometry, base selection, and temperature, researchers can achieve high yields of selectively mono-alkylated products. This protocol provides a reliable foundation for synthesizing key intermediates, particularly advanced linkers for PROTACs and other targeted therapeutics, thereby accelerating the development of next-generation medicines.
References
-
Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]
-
Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF. ResearchGate. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Amine alkylation. Wikipedia. Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
Alkylation of Amines. YouTube. Available at: [Link]
-
Making amines from haloalkanes. YouTube. Available at: [Link] Corbyn
-
N-alkylation of secondary amine? ResearchGate. Available at: [Link]
-
N-Dealkylation of Amines. PMC - NIH. Available at: [Link]
-
t-butyl-aliphatic-acid. AxisPharm. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of Linkers in Chemical Biology [bldpharm.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Leveraging Tert-butyl 8-bromooctanoate for Advanced Polymer Synthesis
Abstract
Tert-butyl 8-bromooctanoate is a bifunctional molecule strategically designed for modern polymer chemistry. It serves as a highly effective initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP), while its tert-butyl ester group provides a latent carboxylic acid functionality. This unique combination allows for the synthesis of well-defined polymers with terminal functionality that can be revealed in a post-polymerization step, making it an invaluable tool for creating advanced materials, particularly in the fields of drug delivery and biomaterials. This guide provides an in-depth analysis of its application, detailed experimental protocols, and the scientific rationale behind its use.
Introduction: The Strategic Advantage of a Bifunctional Initiator
In the pursuit of polymers with precise architectures and functionalities, the choice of initiator is a critical decision.[1] this compound (C₁₂H₂₃BrO₂) offers a compelling solution for polymer chemists. Its structure consists of two key components:
-
An Alkyl Bromide Terminus: The primary alkyl bromide serves as a classic initiator for ATRP. The carbon-bromine bond can be reversibly and homolytically cleaved by a transition metal catalyst, generating a radical that initiates polymerization. The reactivity of bromides provides an excellent balance of control and reaction speed for a variety of common monomers.[1]
-
A Tert-butyl Ester Terminus: This bulky ester group is chemically robust under typical polymerization conditions. However, it can be selectively cleaved under acidic conditions to yield a terminal carboxylic acid. This "protected" functional group is ideal for subsequent bioconjugation, surface immobilization, or altering the polymer's solubility profile.
This dual nature allows for a two-stage approach: first, the controlled synthesis of the polymer backbone, and second, the deprotection to unveil a reactive handle for further modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 77383-17-6 | [2][3] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [2] |
| Molecular Weight | 279.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Liquid (typical) | N/A |
Core Application: Initiation of Atom Transfer Radical Polymerization (ATRP)
ATRP is a cornerstone of controlled/living radical polymerization, enabling the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and complex architectures like block copolymers.[4] The process relies on a dynamic equilibrium between active (propagating) radical species and dormant (halogen-capped) species, mediated by a transition metal complex (typically copper-based).[5]
Mechanism of Initiation
The polymerization is initiated when the copper(I) catalyst complex abstracts the bromine atom from this compound. This generates a carbon-centered radical that can then add to a monomer unit, starting the polymer chain growth. The now-oxidized copper(II) complex can deactivate the propagating radical, reforming a dormant chain and the Cu(I) catalyst. This reversible activation-deactivation cycle is the key to maintaining a low concentration of active radicals, which minimizes termination reactions and affords control over the polymerization.[4][5]
Caption: ATRP mechanism initiated by an alkyl halide like this compound.
Protocol: ATRP of Methyl Methacrylate (MMA)
This protocol describes a typical "Normal ATRP" for synthesizing poly(methyl methacrylate) (PMMA) with a tert-butyl ester end-group.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
Experimental Workflow:
Caption: Standard experimental workflow for a laboratory-scale ATRP reaction.
Detailed Steps & Rationale:
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Causality: The flask must be dry as moisture can interfere with the catalyst activity.
-
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen. Backfill with an inert gas (Nitrogen or Argon).
-
Causality: Oxygen is a radical scavenger and will terminate the polymerization, leading to a loss of control.
-
-
Reagent Stock Preparation: In a separate vial, prepare a stock solution of MMA (10.0 g, 100 mmol), anisole (10 mL), and PMDETA (209 µL, 1.0 mmol). Bubble with inert gas for 20 minutes to degas.
-
Causality: Degassing all components is critical. PMDETA is the ligand that solubilizes the copper catalyst and tunes its reactivity.[5]
-
-
Initiation: Using a gas-tight syringe, add the degassed stock solution to the Schlenk flask containing CuBr. Stir until the solution turns homogeneous and slightly colored. Finally, inject this compound (279 mg, 1.0 mmol) to begin the polymerization.
-
Causality: The initiator is added last to ensure the catalytic system is fully formed and the reaction starts uniformly. The ratio of monomer to initiator dictates the target degree of polymerization.
-
-
Polymerization: Place the flask in a thermostatted oil bath at 70 °C for 6 hours.
-
Causality: Temperature affects the rate constants of activation and deactivation. 70 °C is a common temperature for MMA polymerization with this catalytic system.
-
-
Termination & Purification: To stop the reaction, cool the flask to room temperature and open it to the air. The solution will turn green/blue as Cu(I) is oxidized to Cu(II). Dilute the mixture with tetrahydrofuran (THF), pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Analysis: Collect the white polymer by filtration and dry it under vacuum. Characterize the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine monomer conversion using ¹H NMR.
Table 2: Example Reaction Parameters for PMMA Synthesis
| Parameter | Value | Molar Ratio (to Initiator) |
| Monomer (MMA) | 10.0 g (100 mmol) | 100 |
| Initiator | 279 mg (1.0 mmol) | 1 |
| Catalyst (CuBr) | 14.3 mg (0.1 mmol) | 0.1 |
| Ligand (PMDETA) | 17.3 mg (0.1 mmol) | 0.1 |
| Solvent (Anisole) | 10 mL | N/A |
| Temperature | 70 °C | N/A |
| Target DP | 100 | N/A |
Note: For higher molecular weights or faster reactions, techniques like ARGET or ICAR ATRP, which use reducing agents to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, can be employed.[4][6]
Advanced Application: Synthesis of Functional Block Copolymers
The "living" nature of ATRP makes it ideal for synthesizing block copolymers.[7] A polymer synthesized using this compound retains a halogen at its chain end, allowing it to act as a macroinitiator for the polymerization of a second monomer.
Protocol: Synthesis of PMMA-b-PBA (Poly(methyl methacrylate)-block-poly(butyl acrylate))
-
Synthesize the First Block (PMMA Macroinitiator): Follow the protocol in Section 2.2, but stop the reaction at a lower conversion (e.g., ~50-60%) to ensure high end-group fidelity. Purify the PMMA by precipitation but do not pass it through alumina if the copper catalyst is to be used for the next step.
-
Chain Extension: In a new Schlenk flask, add the purified PMMA-Br macroinitiator. Add the second monomer (butyl acrylate, BA), additional ligand, and solvent. If needed, add a small amount of CuBr.
-
Degas and Polymerize: Degas the system using freeze-pump-thaw cycles and polymerize at an appropriate temperature for BA (e.g., 60 °C).
-
Purify and Analyze: Quench and purify the final block copolymer as described previously. Successful block copolymer formation is confirmed by a clear shift to higher molecular weight in the GPC trace while maintaining a low PDI.
Post-Polymerization Modification: Unveiling the Carboxylic Acid
The tert-butyl ester is a robust protecting group, but it can be efficiently removed to reveal a terminal carboxylic acid, a crucial functional group for many biomedical applications.[8][9] This acid can be used for conjugating drugs, proteins, or for anchoring the polymer to surfaces.
Deprotection Mechanism
Acid-catalyzed hydrolysis of the tert-butyl ester proceeds via cleavage of the alkyl-oxygen bond. The acid protonates the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. However, due to sterics, the stable tertiary carbocation (tert-butyl cation) is formed as a leaving group, which then rapidly eliminates a proton to form gaseous isobutylene.[10]
Caption: Acid-catalyzed deprotection of the terminal tert-butyl ester group.
Protocol: Hydrolysis using Trifluoroacetic Acid (TFA)
Materials:
-
Polymer with tert-butyl ester terminus
-
Dichloromethane (DCM) (Solvent)
-
Trifluoroacetic Acid (TFA) (Deprotecting agent)
Procedure:
-
Dissolution: Dissolve the polymer (e.g., 1 g) in DCM (10 mL) in a round-bottom flask.
-
Deprotection: Add TFA (5 mL, a significant excess) to the solution at room temperature and stir for 4-6 hours.
-
Causality: TFA is a strong acid that effectively cleaves the tert-butyl group without degrading common polymer backbones like acrylates and methacrylates. The reaction is typically performed at room temperature.[10]
-
-
Workup: Remove the TFA and DCM under reduced pressure. The remaining polymer can be redissolved in a suitable solvent (like THF) and precipitated in a non-solvent (like cold hexanes or water, depending on polarity) to remove any residual acid.
-
Verification: The successful conversion of the ester to a carboxylic acid can be confirmed by FTIR spectroscopy (disappearance of the C-O stretch of the t-butyl group and appearance of a broad O-H stretch for the acid) and ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm).
Table 3: Comparison of Deprotection Methods
| Method | Conditions | Advantages | Disadvantages | Citations |
| Trifluoroacetic Acid (TFA) | DCM, Room Temp | Fast, efficient, volatile byproduct (isobutylene) | Harshly acidic, may cleave other acid-labile groups (e.g., Boc) | [10] |
| ZnBr₂ in DCM | DCM, Room Temp | Milder Lewis acid conditions | Can be slower, requires removal of zinc salts | [11] |
| Molecular Iodine | Acetonitrile, Reflux | Chemoselective, compatible with many other protecting groups | Requires heating, iodine removal | [12] |
| Mild Alkaline | NaOH in MeOH/DCM | Avoids acid, useful for acid-sensitive substrates | Slower for hindered esters, risk of backbone hydrolysis | [13] |
Applications in Drug Development
The ability to synthesize well-defined polymers with a terminal carboxylic acid group is highly relevant to drug development.[14]
-
Polymer-Drug Conjugates: The terminal -COOH group can be activated (e.g., with EDC/NHS chemistry) and covalently linked to amine- or hydroxyl-containing drug molecules, creating polymer prodrugs with improved pharmacokinetics.[9]
-
Micelle Formation: Amphiphilic block copolymers, where one block is hydrophobic and the other is hydrophilic (e.g., after deprotection to poly(acrylic acid)), can self-assemble into micelles in aqueous solution. These micelles can encapsulate hydrophobic drugs in their core, enhancing solubility and enabling targeted delivery.[8]
-
Surface Functionalization: The carboxylic acid terminus can be used to graft polymers onto nanoparticles or other surfaces to improve their biocompatibility and circulation time, often referred to as "stealth" properties.[9]
Conclusion
This compound is a powerful and versatile initiator for polymer synthesis. Its utility in ATRP allows for the creation of polymers with controlled molecular weight and low dispersity. The key advantage lies in its protected functional group, which can be quantitatively converted to a carboxylic acid post-polymerization. This feature provides a robust platform for researchers, scientists, and drug development professionals to design and synthesize advanced, functional polymers for a wide array of applications, from smart materials to sophisticated drug delivery systems.
References
-
College of Saint Benedict/Saint John's University. (n.d.). ATRP - Polymerization Methods. Retrieved from [Link]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP). In Polymer Science: A Comprehensive Reference (Vol. 3, pp. 377-420). Elsevier. (Note: A general reference, specific link from search is to a book chapter summary: [Link])
-
Silva, F. G., et al. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Brazilian Chemical Society, 26(9), 1895-1902. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Photoinitiated ATRP. Carnegie Mellon University. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Procedures for Initiation of an ATRP Reaction. Carnegie Mellon University. Retrieved from [Link]
-
Lohwasser, S., et al. (2021). Fully Automated Multi-Step Synthesis of Block Copolymers. Polymers, 13(21), 3788. Retrieved from [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6141-6144. (Link from ResearchGate: [Link])
-
Yadav, J. S., et al. (2007). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Synthetic Communications, 37(19), 3415-3419. (Link from ResearchGate: [Link])
-
Varvounis, G., et al. (2004). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2004(5), 101-108. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10636360, this compound. Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Retrieved from [Link]
-
Cintora, A., et al. (2022). Effect of monomer hydrophilicity on ARGET–ATRP kinetics in aqueous mini‐emulsion polymerization. Journal of Polymer Science, 60(1), 127-136. Retrieved from [Link]
-
Stevels, W. M., et al. (1996). Block copolymers of poly(L-lactide) and poly(ε-caprolactone) or poly(ethylene glycol) prepared by reactive extrusion. Journal of Applied Polymer Science, 62(8), 1295-1301. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Lim, J., & Kim, J. (2020). Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers, 12(11), 2568. Retrieved from [Link]
-
Ghasemiyeh, P., & Mohammadi-Samani, S. (2021). Polymers Blending as Release Modulating Tool in Drug Delivery. Frontiers in Medical Technology, 3, 764795. Retrieved from [Link]
-
Lächelt, U., & Wagner, E. (2015). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Polymer Journal, 47, 433-443. Retrieved from [Link]
-
Pal, R., et al. (2024). Synthetic and Natural Polymers Enhancing Drug Delivery and Their Treatment: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(5), 1-15. (Note: A general review, specific link from search is to a similar article: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:77383-17-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Polymerization Methods: ATRP [faculty.csbsju.edu]
- 6. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Polymers Blending as Release Modulating Tool in Drug Delivery [frontiersin.org]
- 9. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. One moment, please... [jddtonline.info]
Application Note & Protocols: Tert-butyl 8-bromooctanoate in Pharmaceutical Intermediate Synthesis
Abstract: Tert-butyl 8-bromooctanoate is a highly versatile bifunctional linker and building block in modern pharmaceutical synthesis. Its unique structure, featuring a sterically hindered tert-butyl ester and a primary alkyl bromide, allows for orthogonal chemical manipulations, making it an invaluable tool in the construction of complex molecular architectures. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily removable under specific acidic conditions.[1][2] Concurrently, the terminal bromide provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. This guide provides an in-depth exploration of this compound's properties, mechanistic rationale for its use, detailed synthetic protocols, and its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties & Safety Profile
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its safe handling and effective use in synthesis. This compound is a stable liquid under standard conditions, but appropriate precautions must be taken due to its classification as an irritant.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 77383-17-6 | [3] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [3] |
| Molecular Weight | 279.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | >200 °C (literature) | |
| Density | 1.118 g/mL at 25 °C (literature) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Ethyl Acetate). Insoluble in water. | [5] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| GHS Pictograms | GHS07 (Exclamation Mark) | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Refrigerator (2-8°C) is recommended. | [4][6] |
Safety Precautions: Due to its irritant nature, handling of this compound requires strict adherence to safety protocols.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[7][8]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to local regulations. Do not allow entry into drains.[7]
Core Synthetic Applications & Mechanistic Rationale
The synthetic utility of this compound is rooted in its bifunctional nature. The two key reactive sites—the C-Br bond and the tert-butyl ester—can be addressed sequentially, offering strategic advantages in multi-step syntheses.
-
Nucleophilic Substitution at C8: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions.[9][10] This allows for the facile introduction of a wide array of nucleophiles, including azides, amines, thiols, and carbanions, to build the carbon skeleton or introduce key functional groups. The long, flexible eight-carbon chain is often employed as a spacer in drug design, for instance, in linking a pharmacophore to a targeting moiety.[5]
-
Tert-butyl Ester as a Protecting Group: The tert-butyl ester is a workhorse protecting group for carboxylic acids.[1] Its steric bulk prevents it from being hydrolyzed by most bases or attacked by common nucleophiles, allowing for extensive chemical modifications at the other end of the molecule.[1] Its removal (deprotection) is typically achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate (isobutylene).[2][11] This specific deprotection requirement provides excellent orthogonality with other protecting groups like benzyl or silyl ethers.
The following diagram illustrates the dual reactivity pathways available when using this reagent.
Caption: Orthogonal reactivity of this compound.
Detailed Synthetic Protocols
The following protocols provide step-by-step methodologies for common transformations involving this compound.
Protocol 3.1: Synthesis of Tert-butyl 8-azidooctanoate
This protocol demonstrates a classic Sₙ2 reaction to produce an azide, a versatile intermediate that can be readily converted to an amine via reduction.[12]
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Reagent Addition: Add sodium azide (1.5 eq) to the stirred solution. Causality Note: A slight excess of the nucleophile ensures the reaction goes to completion.
-
Heating: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extraction: Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with diethyl ether. Causality Note: DMF is water-soluble, allowing the product to be partitioned into the organic solvent.[12]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield Tert-butyl 8-azidooctanoate, which can be purified further by column chromatography if necessary.
Protocol 3.2: Deprotection to yield 8-Bromooctanoic Acid
This protocol details the acidic cleavage of the tert-butyl ester, a critical step to unmask the carboxylic acid for subsequent coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Equipment:
-
Round-bottom flask with stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the this compound substrate in DCM (approx. 0.2 M).
-
Acid Addition: To the stirred solution at room temperature, add an equal volume of TFA, resulting in a 1:1 (v/v) TFA/DCM mixture.[1] Causality Note: TFA is a strong acid that readily protonates the ester oxygen, facilitating the elimination of the stable tert-butyl cation (which forms isobutylene).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and complete within 1-2 hours. Monitor by TLC or LC-MS until the starting material is no longer observed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again on the rotary evaporator. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.[1]
-
Final Product: The resulting 8-bromooctanoic acid can be used directly or purified by crystallization or chromatography as needed.
Case Study: Application in Prostacyclin Analog Synthesis
Prostacyclin analogs like Treprostinil are crucial therapeutics for treating pulmonary arterial hypertension.[13] The synthesis of these complex molecules often requires the installation of a carboxylic acid side chain. While direct literature for this compound in published Treprostinil syntheses is specific, the strategy of using a protected bromo-ester is a well-established method for introducing the α-chain in prostaglandin synthesis.[14][15][16][17]
The general strategy involves alkylating a nucleophilic intermediate with a bromo-ester. For example, a protected benzindene triol intermediate can be deprotonated at the phenolic hydroxyl group and then alkylated with a reagent like this compound. The tert-butyl ester protects the acid functionality throughout subsequent synthetic transformations. In the final steps of the synthesis, the ester is deprotected under acidic conditions to yield the active pharmaceutical ingredient.[13][18]
The diagram below outlines a generalized workflow for incorporating a side chain using a bromo-ester reagent in a multi-step pharmaceutical synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 8-Bromooctanoate | 29823-21-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]
- 16. US8748657B2 - Process to prepare treprostinil - Google Patents [patents.google.com]
- 17. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 18. US10077225B2 - Synthesis of intermediate for treprostinil production - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to Nucleophilic Substitution on Tert-butyl 8-bromooctanoate
Introduction: The Strategic Utility of Tert-butyl 8-bromooctanoate in Synthesis
This compound is a bifunctional molecule of significant interest to researchers in organic synthesis and drug development. Its long alkyl chain, coupled with a primary bromide and a sterically hindered tert-butyl ester, presents a versatile platform for the introduction of various functional groups. The primary bromide serves as a reactive handle for nucleophilic substitution, while the tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This allows for the sequential modification of the molecule at two distinct sites, making it a valuable intermediate in the synthesis of complex molecular architectures, including long-chain fatty acid derivatives, signaling molecules, and drug candidates.
This document provides a comprehensive guide to performing nucleophilic substitution reactions on this compound, with a focus on the underlying mechanistic principles, a detailed experimental protocol for the synthesis of tert-butyl 8-azidooctanoate, and strategies for reaction monitoring and product purification.
Mechanistic Insights: The SN2 Pathway and the Influence of the Tert-butyl Ester
The reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] This is characteristic of primary alkyl halides, which are sterically unhindered at the carbon atom bearing the leaving group.[2]
The key features of the S(_N)2 reaction are:
-
Concerted Mechanism: The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[1]
-
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[3][4]
The bulky tert-butyl ester group is located at the opposite end of the C8 alkyl chain from the reactive C-Br bond. Due to this significant distance, its steric influence on the backside attack of the nucleophile at the C-8 position is negligible.[5] Similarly, the electron-withdrawing inductive effect of the ester group is attenuated along the long alkyl chain and does not significantly impact the electrophilicity of the carbon atom bonded to the bromine.[5] Therefore, the reactivity of this compound in S(_N)2 reactions is primarily dictated by the nature of the nucleophile, the solvent, and the reaction temperature.
Experimental Workflow for Nucleophilic Substitution
The following diagram outlines the general workflow for the nucleophilic substitution on this compound.
Caption: General experimental workflow for the nucleophilic substitution on this compound.
Detailed Protocol: Synthesis of Tert-butyl 8-azidooctanoate
This protocol details the synthesis of tert-butyl 8-azidooctanoate, a versatile intermediate that can be further functionalized, for example, through "click" chemistry or reduction to the corresponding amine.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 8-azidooctanoate.
Reaction Parameters and Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. These conditions are based on established procedures for similar primary alkyl bromides.[7]
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Azide (N(_3) | Sodium Azide (NaN(_3)) | DMF | 25-60 | 12-24 | Tert-butyl 8-azidooctanoate |
| Cyanide (CN | Sodium Cyanide (NaCN) | DMSO | 80-100 | 4-8 | Tert-butyl 8-cyanooctanoate |
| Iodide (I | Sodium Iodide (NaI) | Acetone | Reflux | 2-6 | Tert-butyl 8-iodooctanoate |
| Thiolate (RS | Sodium thiomethoxide (NaSMe) | Ethanol | 25-50 | 6-12 | Tert-butyl 8-(methylthio)octanoate |
Reaction Mechanism Visualization
The S(_N)2 reaction mechanism for the substitution of the bromide in this compound with an azide nucleophile is depicted below.
Caption: The concerted S(_N)2 mechanism of this compound with azide.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure anhydrous conditions as water can solvate the nucleophile, reducing its reactivity. |
| Poor nucleophile strength. | Consider using a stronger nucleophile or a different solvent system (e.g., a polar aprotic solvent like DMSO) to enhance nucleophilicity.[6] | |
| Formation of Byproducts | Elimination (E2) reaction. | While less likely with a good nucleophile that is a weak base, using a less hindered base or lower reaction temperatures can minimize elimination. |
| Hydrolysis of the tert-butyl ester. | Ensure the reaction and workup conditions are not strongly acidic or basic. The tert-butyl ester is sensitive to acid.[8] | |
| Low Yield After Workup | Product is partially water-soluble. | During extraction, saturate the aqueous layer with brine to decrease the solubility of the organic product in the aqueous phase. |
| Loss of product during purification. | Optimize the eluent system for column chromatography to ensure good separation from starting material and byproducts. |
Conclusion
This compound is a valuable and versatile substrate for nucleophilic substitution reactions. Its primary bromide allows for efficient displacement by a wide range of nucleophiles via an S(_N)2 mechanism, while the remote and bulky tert-butyl ester group remains intact under typical reaction conditions, serving as a useful protecting group. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors, enabling the creation of novel and complex molecules for various applications in chemistry and drug discovery.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Master Organic Chemistry. The SN2 Mechanism. Available from: [Link]
-
Khan Academy. SN2 mechanism: kinetics and substrate. Available from: [Link]
-
Chemistry LibreTexts. 11.2: The SN2 Reaction. Available from: [Link]
-
Master Organic Chemistry. The SN2 Reaction Proceeds With Inversion of Configuration. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Available from: [Link]
-
Khan Academy. Sn2 mechanism: kinetics and substrate. Available from: [Link]
-
Journal of Biomolecular NMR. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]
-
ACS Chemical Biology. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Available from: [Link]
-
Journal of Biomolecular NMR. Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. spectrabase.com [spectrabase.com]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of Tert-butyl 8-bromooctanoate for the Modular Synthesis of PROTAC Linkers
Abstract
PROteolysis TArgeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[4][5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to cell permeability and overall pharmacokinetic properties.[][8][9][] This application note provides a detailed guide for researchers on the strategic use of Tert-butyl 8-bromooctanoate, a versatile bifunctional building block, for the rational and modular synthesis of alkyl-based PROTAC linkers. We present the scientific rationale for its selection, a general synthetic workflow, and detailed, step-by-step protocols for its incorporation into a final PROTAC molecule.
Introduction: The Central Role of the PROTAC Linker
The linker in a PROTAC is far more than a passive spacer; it is the dynamic backbone that dictates the spatial orientation and proximity between the target protein and the E3 ligase.[] Its composition, length, and flexibility are paramount for the formation of a stable and productive ternary complex, which is the prerequisite for efficient ubiquitination and subsequent degradation of the target.[][8]
Among the most common linker motifs are simple alkyl chains and polyethylene glycol (PEG) chains, valued for their synthetic accessibility and the ease with which their length can be tuned.[4][9][11] Alkyl linkers, in particular, can increase the hydrophobicity of a PROTAC, which may improve membrane permeability and overall bioavailability.[][13] However, their synthesis requires a robust and modular strategy to allow for the systematic optimization of linker length and attachment points, a process crucial for discovering a potent degrader.[4][]
The Rationale: Why this compound?
This compound is an exemplary building block for PROTAC linker synthesis due to its distinct, orthogonally reactive functionalities.[14][15][16] Its structure provides a powerful platform for a sequential and controlled synthetic strategy.
-
The Alkyl Core (C8 Chain): The eight-carbon chain provides a flexible, lipophilic spacer. This length is often a suitable starting point for linker optimization studies, which frequently involve creating a library of PROTACs with varying linker lengths to identify the optimal distance for ternary complex formation.[4][] The alkyl nature of the chain contributes to metabolic stability and can enhance passive diffusion across cell membranes.[][13]
-
The Electrophilic Handle (Bromo Group): The terminal primary bromide is an excellent electrophile for nucleophilic substitution reactions (SN2). This allows for the straightforward attachment of the linker to a nucleophilic site (e.g., an amine, phenol, or thiol) on either the E3 ligase ligand or the warhead, typically under mild basic conditions.[5][17]
-
The Orthogonal Protecting Group (Tert-butyl Ester): The carboxylic acid end is masked as a tert-butyl (t-butyl) ester. This protecting group is robust and stable under a wide range of reaction conditions, including the basic conditions used for the initial alkylation step. Crucially, it can be selectively and cleanly removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to unmask the carboxylic acid.[4][6][18][19] This free carboxylic acid then serves as a versatile handle for subsequent conjugation, most commonly through amide bond formation with the other half of the PROTAC molecule.[4][6]
This combination of a reactive electrophile and a stable, yet easily removable, protecting group makes this compound an ideal tool for modular PROTAC assembly.
Synthetic Workflow & Key Considerations
The use of this compound enables a highly logical and convergent three-step synthesis of a PROTAC molecule. The general workflow involves:
-
Alkylation: Conjugation of the bromo-end of the linker to the first PROTAC ligand (e.g., E3 Ligase Ligand).
-
Deprotection: Removal of the t-butyl ester to reveal the terminal carboxylic acid.
-
Amide Coupling: Formation of an amide bond between the linker's carboxylic acid and an amine on the second PROTAC ligand (e.g., the Warhead).
Key Experimental Choices Explained
-
Base for Alkylation: A non-nucleophilic base like diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) is preferred. Cs₂CO₃ is often more effective for alkylating less reactive nucleophiles like phenols or specific nitrogen atoms on heterocyclic scaffolds.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they effectively dissolve the polar reactants and intermediates and facilitate SN2 reactions.
-
Deprotection Conditions: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the standard method. The reaction is typically fast (1-2 hours) at room temperature. Including a scavenger like triethylsilane (TES) is good practice to trap the reactive tert-butyl cation byproduct, preventing potential side reactions with sensitive functional groups.
-
Amide Coupling Reagents: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is a highly efficient and widely used coupling reagent that leads to rapid amide bond formation with minimal side products and racemization.[6][20]
Detailed Experimental Protocols
The following protocols provide a representative, step-by-step methodology. Note: These are generalized procedures and may require optimization based on the specific properties of the E3 ligand and warhead.
Protocol 1: Synthesis of E3 Ligand-Linker Intermediate via Alkylation
This protocol describes the alkylation of an amine-functionalized E3 ligase ligand (using a pomalidomide derivative as an example) with this compound.
| Reagent | MW | Amount | Moles | Equivalents |
| Pomalidomide-Amine | 273.26 | 100 mg | 0.366 mmol | 1.0 |
| This compound | 279.21 | 123 mg | 0.439 mmol | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 238 mg | 0.732 mmol | 2.0 |
| Anhydrous DMF | - | 4 mL | - | - |
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the Pomalidomide-Amine ligand (100 mg, 1.0 eq).
-
Add anhydrous DMF (4 mL) and stir until the solid is fully dissolved.
-
Add Cesium Carbonate (238 mg, 2.0 eq) to the solution. The mixture may become a suspension.
-
Causality Note: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the amine/amide nitrogen, making it a potent nucleophile for the subsequent SN2 reaction.
-
-
Add this compound (123 mg, 1.2 eq) to the stirring mixture.
-
Seal the vial and stir the reaction at 60 °C for 12-16 hours.
-
Monitor Progress: Check the reaction completion by LC-MS, looking for the disappearance of the starting material and the appearance of the desired product mass.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (1 x 15 mL).
-
Causality Note: The aqueous washes remove the inorganic base (Cs₂CO₃) and the highly polar solvent (DMF).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of Hexanes/Ethyl Acetate) to yield the pure E3 Ligand-Linker Intermediate.
Protocol 2: Acid-Mediated Deprotection of the Tert-butyl Ester
This protocol details the removal of the t-butyl protecting group to yield the free carboxylic acid.
| Reagent | Concentration | Volume | Notes |
| E3 Ligand-Linker Intermediate | - | 150 mg | From Protocol 1 |
| Dichloromethane (DCM) | - | 3 mL | Anhydrous |
| Trifluoroacetic Acid (TFA) | - | 1 mL | - |
Procedure:
-
Dissolve the E3 Ligand-Linker Intermediate (150 mg) in Dichloromethane (3 mL) in a clean, dry vial.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (1 mL) to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor Progress: Check for completion by LC-MS, observing the mass shift corresponding to the loss of the t-butyl group (-56 Da).
-
Work-up: Once the reaction is complete, concentrate the solution to dryness under reduced pressure. Co-evaporate with toluene (2 x 5 mL) to ensure all residual TFA is removed.
-
The resulting crude carboxylic acid is often of sufficient purity to be used directly in the next step without further purification.
Protocol 3: Final PROTAC Assembly via Amide Coupling
This protocol describes the final step where the linker-acid is coupled to an amine-functionalized warhead.
| Reagent | MW | Amount | Moles | Equivalents |
| E3-Linker-COOH | ~430 | 100 mg | 0.232 mmol | 1.0 |
| Warhead-Amine | ~450 | 115 mg | 0.255 mmol | 1.1 |
| HATU | 380.23 | 106 mg | 0.278 mmol | 1.2 |
| DIPEA | 129.25 | 80 µL | 0.464 mmol | 2.0 |
| Anhydrous DMF | - | 3 mL | - | - |
Procedure:
-
In a clean, dry vial, dissolve the E3-Linker-COOH intermediate (100 mg, 1.0 eq) and the Warhead-Amine (115 mg, 1.1 eq) in anhydrous DMF (3 mL).
-
Add DIPEA (80 µL, 2.0 eq) to the solution and stir for 5 minutes.
-
Causality Note: DIPEA is a non-nucleophilic base that neutralizes the acidic proton of the carboxylic acid and any acidic species generated, ensuring the warhead's amine remains in its free, nucleophilic state.
-
-
Add HATU (106 mg, 1.2 eq) in one portion to the stirring solution. The solution may turn slightly yellow.
-
Causality Note: HATU is a coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-uronium intermediate, which is readily attacked by the amine to form the stable amide bond.
-
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor Progress: Check for completion by LC-MS, looking for the formation of the final PROTAC product mass.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate (20 mL), wash with 5% LiCl aqueous solution (3 x 15 mL) to remove DMF, followed by saturated NaHCO₃ solution (2 x 10 mL), and finally brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC using preparative reverse-phase HPLC to achieve high purity (>95%).
Conclusion
This compound serves as a cornerstone building block for the efficient and modular synthesis of PROTACs. Its bifunctional and orthogonal nature allows for a controlled, stepwise assembly process, which is essential for building libraries of related PROTACs for structure-activity relationship (SAR) studies. The protocols outlined in this note provide a robust framework for researchers to leverage this valuable reagent, facilitating the rapid development of novel protein degraders and accelerating the path from chemical concept to potential therapeutic candidates.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Retrieved from [Link]
-
Roga, E., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of the t-butyl ester group. ResearchGate. Retrieved from [Link]
-
MedChemExpress. (n.d.). This compound. MedChemExpress. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, L., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, X., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Retrieved from [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Retrieved from [Link]
-
MCE. (n.d.). This compound | PROTAC连接子. MCE. Retrieved from [Link]
-
Chemsrc. (2024). Ethyl 8-bromooctanoate | CAS#:29823-21-0. Chemsrc. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved from [Link]
-
MCE. (n.d.). tert-Butyl 8-aminooctanoate | PROTAC连接子. MCE. Retrieved from [Link]
-
PubMed Central. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. National Center for Biotechnology Information. Retrieved from [Link]
-
Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 8-Bromooctanoate: Properties, Synthesis, and Market Trends for Chemical Professionals. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 8-aminooctanoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 11. enamine.net [enamine.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound 77383-17-6 | MCE [medchemexpress.cn]
- 16. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tert-Butyl Esters [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 8-bromooctanoate
Welcome to the technical support center for the synthesis of Tert-butyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yield
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, particularly those leading to low product yield.
Question 1: My reaction appears incomplete, with a significant amount of unreacted 8-bromooctanoic acid remaining. What are the primary causes and solutions?
Answer:
An incomplete reaction is one of the most common reasons for low yield in this synthesis. The formation of this compound from 8-bromooctanoic acid and tert-butanol is typically achieved through Fischer esterification, which is a reversible equilibrium reaction.[1] To achieve a high yield, the equilibrium must be shifted towards the product side.
Causality and Solutions:
-
Equilibrium Limitations: According to Le Chatelier's principle, the equilibrium can be driven forward by either using a large excess of one reactant or by removing a product as it forms.[2]
-
Excess Reactant: The most straightforward approach is to use a significant excess of tert-butanol. Since tert-butanol is a liquid, it can often serve as both the reactant and the solvent, maximizing its concentration.
-
Water Removal: The other product formed is water. Its removal will effectively push the reaction to completion.[1] While a Dean-Stark apparatus is commonly used for this purpose with high-boiling solvents like toluene[1][2], it is less effective here due to the relatively low boiling point of tert-butanol. An alternative is to include a dehydrating agent in the reaction mixture, though this can complicate the workup. The most practical solution remains the use of excess alcohol.
-
-
Insufficient Catalysis: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]
-
Catalyst Choice: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[2][4]
-
Catalyst Loading: The amount of catalyst is crucial. Too little will result in a slow and incomplete reaction, while too much can lead to side reactions and charring. A catalytic amount, typically 1-5 mol%, is recommended.
-
Question 2: I'm observing the formation of significant side products. What are they, and how can I prevent them?
Answer:
Side product formation can severely impact both the yield and purity of your target compound. For the esterification with a tertiary alcohol like tert-butanol, the primary side reaction to consider is elimination.
Key Side Reactions and Prevention Strategies:
-
Dehydration of Tert-butanol: Under strongly acidic conditions and at elevated temperatures, tert-butanol is prone to dehydration to form isobutylene gas.[5] This not only consumes the alcohol reactant but can also create pressure buildup in a sealed reaction vessel.
-
Prevention:
-
Temperature Control: Avoid excessive heating. The reaction rate increases with temperature, but so does the rate of the dehydration side reaction.[5] A moderate temperature (around 50-80°C) is often a good compromise.
-
Milder Catalyst: Consider using a milder acid catalyst, such as an acidic ion-exchange resin (e.g., Dowex 50Wx8), which can reduce the rate of dehydration compared to strong mineral acids.[5][6]
-
-
-
Hydrolysis of the Ester: During the aqueous workup, the presence of the acid catalyst can promote the reverse reaction—hydrolysis of the newly formed ester back to the carboxylic acid and alcohol.[7]
Question 3: My final product is discolored (yellow or brown). What is the cause, and how can I obtain a colorless product?
Answer:
Product discoloration is usually indicative of decomposition or the presence of high-molecular-weight impurities formed during the reaction.
Causes and Remediation:
-
Charring: This can occur if the reaction is heated too strongly, especially in the presence of a strong, dehydrating acid like concentrated sulfuric acid.[2]
-
Solution: Maintain careful temperature control and consider using p-toluenesulfonic acid, which is generally less prone to causing charring.[2]
-
-
Purification: If discoloration persists despite optimized reaction conditions, it is likely due to non-volatile impurities.
-
Solution: Purification by column chromatography on silica gel is highly effective at removing colored impurities.[2][9] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) will allow for the separation of the desired product from both more polar and less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis is typically a two-step process:
-
Synthesis of 8-bromooctanoic acid: A common route is the reaction of 1,6-dibromohexane with diethyl malonate, followed by ester hydrolysis and decarboxylation.[10][11] This precursor is the starting point for the esterification.
-
Fischer Esterification: 8-bromooctanoic acid is then reacted with tert-butanol in the presence of an acid catalyst to form the final product, this compound.[4]
Q2: What is the reaction mechanism for the acid-catalyzed esterification with tert-butanol?
The reaction follows the Fischer esterification mechanism. A key feature when using a tertiary alcohol is that the reaction can proceed via a carbocation intermediate due to the stability of the tertiary carbocation.
The key steps are:
-
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of 8-bromooctanoic acid.
-
Nucleophilic Attack: A molecule of tert-butanol attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The departure of a water molecule creates a resonance-stabilized carbocation.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining hydroxyl group, yielding the final ester product.[1][3]
Caption: Fischer Esterification Mechanism Workflow.
Q3: What are the recommended reaction conditions for this synthesis?
The optimal conditions can vary, but the following table provides a validated starting point for laboratory synthesis.
| Parameter | Recommended Condition | Rationale |
| Reactants | 8-bromooctanoic acid, tert-butanol | Tert-butanol often serves as both reactant and solvent. |
| Reactant Ratio | 1:5 to 1:10 (Acid:Alcohol) | A large excess of alcohol drives the equilibrium forward.[2] |
| Catalyst | p-TsOH or H₂SO₄ (catalytic amount) | Strong acids are required to protonate the carboxylic acid.[4] |
| Temperature | 50-80°C | Balances reaction rate against the risk of tert-butanol dehydration.[5] |
| Reaction Time | 3 - 12 hours | Progress should be monitored by an appropriate analytical method.[4] |
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.
-
Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Analysis: The starting material, 8-bromooctanoic acid, is quite polar and will have a low retention factor (Rf). The product, this compound, is much less polar and will have a significantly higher Rf. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Experimental Protocols
Optimized Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis and purification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 8-bromooctanoic acid | 223.10 | 5.0 g | 22.4 mmol | Starting Material |
| Tert-butanol | 74.12 | 50 mL | ~528 mmol | Reactant & Solvent |
| p-Toluenesulfonic acid | 190.22 | 0.43 g | 2.24 mmol | Catalyst |
| Diethyl ether | - | 100 mL | - | Extraction Solvent |
| Sat. NaHCO₃ solution | - | 50 mL | - | Neutralizing Agent |
| Brine | - | 30 mL | - | Washing Agent |
| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromooctanoic acid (5.0 g).
-
Add tert-butanol (50 mL) and p-toluenesulfonic acid monohydrate (0.43 g).
-
Reaction: Heat the mixture to reflux (approximately 80-83°C) with stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (30 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[9]
-
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yield.
References
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]
-
Supporting Information. (n.d.). General synthetic procedures. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014). Reaction Kinetics of Tert-Butanol Esterification. ResearchGate. [Link]
-
Clutch Prep. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 11. Buy Ethyl 8-bromooctanoate | 29823-21-0 [smolecule.com]
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 8-bromooctanoate Alkylation
Welcome to the technical support center for the alkylation of tert-butyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you succeed in your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of this compound?
The alkylation of this compound is a nucleophilic substitution reaction, specifically an S(N)2 reaction.[1][2] In this process, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The tert-butyl ester group is generally stable under these conditions and serves as a protecting group for the carboxylic acid.
Q2: How do I choose an appropriate nucleophile for this reaction?
The choice of nucleophile is critical for a successful alkylation. Strong, but not overly basic, nucleophiles are ideal for S(_N)2 reactions.[3][4] Examples include:
-
Carbanions: Enolates derived from active methylene compounds like diethyl malonate or ethyl acetoacetate are excellent nucleophiles.[1][2][5]
-
Anions of Heteroatoms: Thiolates (RS
), azides (N(_3) ), and cyanides (CN ) are also effective.[3]
It's important to consider the steric hindrance of the nucleophile; bulky nucleophiles can slow down the S(_N)2 reaction rate.[6][7]
Q3: What is the best solvent for this alkylation reaction?
Polar aprotic solvents are highly recommended for S(N)2 reactions.[6][8] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, can dissolve ionic nucleophiles while not solvating the nucleophile as strongly as polar protic solvents (like water or alcohols).[6] This "naked" nucleophile is more reactive and leads to a faster reaction rate.[9][10]
Q4: I am generating my nucleophile in situ using a base. Which base should I choose?
When preparing a nucleophile like an enolate, a strong, non-nucleophilic base is preferred.[1][2] Lithium diisopropylamide (LDA) is a common choice as it is a strong but sterically hindered base, which minimizes its potential to act as a nucleophile itself.[1] Sodium hydride (NaH) is another suitable option for deprotonating active methylene compounds.[11]
If you are using an alkoxide base to deprotonate an ester, it is crucial to match the alkoxy group of the base with that of the ester to prevent transesterification.[12] However, since this compound is the alkylating agent, this consideration applies to the nucleophile you are preparing.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution | Scientific Rationale |
| Weak Nucleophile | If you are generating a carbanion, ensure complete deprotonation by using a sufficiently strong base (e.g., LDA, NaH).[2] Consider using a more reactive nucleophile if possible. | The S(_N)2 reaction rate is directly proportional to the nucleophile's strength.[6] Incomplete enolate formation results in a lower concentration of the active nucleophile.[13] |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[10][8] | Polar protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[6] |
| Low Reaction Temperature | While S(_N)2 reactions are often run at room temperature, gentle heating may be required to increase the reaction rate. Monitor for side reactions. | Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Problem 2: Formation of an Alkene Byproduct
The presence of an alkene, specifically tert-butyl oct-7-enoate, indicates a competing E2 elimination reaction.[14][15][16]
| Possible Cause | Suggested Solution | Scientific Rationale |
| Strong, Sterically Hindered Base | If possible, use a strong but less sterically hindered base to generate your nucleophile. If the nucleophile itself is a strong base, consider a milder alternative if the application allows. | Bulky bases favor the abstraction of a proton from the β-carbon (elimination) over attacking the sterically accessible α-carbon (substitution).[4][17] |
| High Reaction Temperature | Run the reaction at a lower temperature. | Elimination reactions generally have a higher activation energy than substitution reactions, so lower temperatures will favor the S(_N)2 pathway.[16] |
| Choice of Alkyl Halide | In this case, the alkyl halide is fixed. However, be aware that primary alkyl halides are less prone to E2 elimination than secondary or tertiary ones.[16] this compound is a primary alkyl bromide, which is favorable for substitution, but elimination can still occur under harsh conditions. | The transition state for E2 elimination is more stable for more substituted alkenes, but primary halides are less sterically hindered for S(_N)2 attack.[18] |
Problem 3: Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester is a robust protecting group, but it can be cleaved under certain conditions.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Acidic Conditions | Ensure your reaction and workup conditions are not strongly acidic. If acidic conditions are unavoidable, use milder acids or lower the temperature. | Tert-butyl esters are labile to acid-catalyzed hydrolysis, which proceeds through the formation of a stable tert-butyl cation.[19][20] |
| High Temperatures with Certain Reagents | While generally stable to basic conditions, prolonged heating with strong bases could potentially lead to hydrolysis, although this is less common.[21] | The steric hindrance of the tert-butyl group generally protects the carbonyl from nucleophilic attack by bases like hydroxide.[21] |
Experimental Protocol: Alkylation with Diethyl Malonate
This protocol provides a general procedure for the alkylation of this compound with diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.[11]
-
Alkylation: Cool the enolate solution back to 0 °C. Add this compound (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Malonate esters, acetoacetic esters, etc. | Forms a stable, reactive carbanion.[2] |
| Base | NaH, LDA | Strong, non-nucleophilic bases ensure complete enolate formation.[1][11] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and reaction rate.[6][10] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate while minimizing the E2 elimination side reaction.[16] |
| Stoichiometry | ~1:1 ratio of nucleophile to alkylating agent | Using a slight excess of the nucleophile can help drive the reaction to completion. |
References
-
Quora. (2018). What is the effect of solvent on SN2?[Link]
-
YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]
-
ResearchGate. (2025). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. [Link]
-
Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]
-
Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
JoVE. (2023). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]
-
MSU Chemistry. Elimination Reactions of Alkyl Halides. [Link]
-
Organic Reactions. The Alkylation of Esters and Nitriles. [Link]
-
YouTube. (2019). base selection for making ester enolates. [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
StudySmarter. Organic Chemistry Alkyl Halides - Elimination Reactions. [Link]
-
University of Illinois Springfield. Elimination Reactions. [Link]
-
Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [Link]
-
ResearchGate. (2016). Optimization of the alkylation reaction. [Link]
-
Reddit. (2023). Bulky alkylation troubleshooting. [Link]
-
Google Patents. (1964). US3160674A - Alkylation process.
-
Penn State University. Unit 13. Alkylation. Exercises 1. [Link]
-
YouTube. (2020). Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ACS Publications. (2022). Efficient Process for the Production of Alkyl Esters | ACS Omega. [Link]
-
ResearchGate. (n.d.). Alkylation of active methylene compounds. [Link]
-
Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
PubChem. This compound. [Link]
-
Mettler Toledo. Alkylation Reactions | Development, Technology. [Link]
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. [Link]
-
Ijarse. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -. [Link]
-
ResearchGate. (2025). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
-
Chegg.com. (2020). Solved 1.3.1 Alkylation of active methylene compounds. [Link]
-
NIH. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.coach [chemistry.coach]
- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 18. home.iitk.ac.in [home.iitk.ac.in]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Acids - Wordpress [reagents.acsgcipr.org]
- 21. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Common Side Reactions with Tert-butyl 8-bromooctanoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for Tert-butyl 8-bromooctanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. As a key intermediate, its reactivity is a double-edged sword; the primary alkyl bromide and the acid-labile tert-butyl ester offer numerous synthetic possibilities but also predictable—and preventable—side reactions.
This document provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting the common side reactions encountered during experiments with this compound. We will move beyond simple procedural lists to explain the chemical causality behind these issues, empowering you to optimize your reactions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with this compound.
Q1: What are the primary competing reactions I should be aware of when performing a nucleophilic substitution on this compound?
The two most significant side reactions are E2 elimination and hydrolysis of the tert-butyl ester .
-
E2 Elimination: this compound is a primary alkyl halide, which strongly favors the S_N2 substitution pathway.[1] However, the use of strong, sterically hindered (bulky) bases can promote the competing E2 elimination reaction, leading to the formation of tert-butyl oct-7-enoate.[2][3] Factors like high temperature and the choice of base are critical in determining the ratio of substitution to elimination products.[4]
-
Ester Hydrolysis: The tert-butyl ester is a protecting group designed for its stability under neutral and basic conditions but its facile cleavage under acidic conditions.[5] Unintentional exposure to acidic environments, even mild ones during aqueous workup, can lead to premature deprotection, yielding 8-bromooctanoic acid.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of HBr. What is happening and how can I prevent it?
This is the classic signature of an E2 elimination reaction. While S_N2 is generally preferred for primary halides, a bulky or very strong base will preferentially abstract a proton from the beta-carbon (C7) rather than attacking the electrophilic carbon (C8), leading to the formation of an alkene.[1][6]
To minimize elimination:
-
Base Selection: Avoid bulky bases like potassium tert-butoxide (KOtBu), DBU, or LDA if substitution is the goal.[4][7] Opt for less hindered bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or the conjugate base of your nucleophile if it's sufficiently basic.
-
Temperature Control: Heat favors elimination over substitution.[4] Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and warming only if necessary.
-
Nucleophile Choice: A highly basic nucleophile that is also sterically hindered is more likely to act as a base and cause elimination.
Q3: My crude NMR or GC-MS analysis shows the presence of 8-bromooctanoic acid. Why is my tert-butyl ester being cleaved?
The tert-butyl group is cleaved via an A-1 type mechanism, which involves protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation.[5] This can happen under several circumstances:
-
Acidic Reaction Conditions: If your reaction involves any acidic reagents or generates acidic byproducts, the ester is at risk.
-
Acidic Workup: The most common cause is quenching the reaction with an acidic solution (e.g., 1M HCl) to neutralize a basic catalyst. This is a standard procedure for many reactions but must be avoided or performed with extreme care (e.g., at low temperatures with rapid extraction) when a tert-butyl ester is present.
-
Silica Gel Chromatography: Prolonged exposure to standard silica gel, which is inherently acidic, can sometimes cause partial hydrolysis, especially if the compound is left on the column for an extended period.
To prevent this, use a non-acidic workup (e.g., quenching with saturated aqueous ammonium chloride or water) and consider using neutralized silica gel for chromatography if product streaking or degradation is observed.[8]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems.
Problem: Low Yield of Desired S_N2 Product with Significant Byproduct Formation
Symptom: Your reaction, intended to substitute the bromide with a nucleophile (Nu⁻), results in a low yield of the desired tert-butyl 8-(nucleophilo)octanoate. TLC analysis shows a major byproduct spot running higher (less polar) than your desired product, and GC-MS analysis reveals a mass corresponding to C₁₂H₂₂O₂.
Caption: Troubleshooting workflow for low S_N2 product yield.
The reaction pathway is dictated by the nature of the base/nucleophile and the reaction conditions. A bulky base finds it sterically easier to remove a peripheral β-hydrogen than to approach the sterically shielded σ* orbital of the C-Br bond required for an S_N2 attack.[1][2]
Caption: Competing S_N2 substitution and E2 elimination pathways.
Table 1: Optimizing Reaction Conditions to Favor Substitution (S_N2)
| Parameter | Condition Favoring S_N2 (Desired) | Condition Favoring E2 (Side Reaction) | Rationale |
| Base/Nucleophile | K₂CO₃, NaH, NaOMe, Et₃N | Potassium tert-butoxide (KOtBu), DBU, DBN, LDA | Less sterically hindered bases can act as nucleophiles; bulky bases are sterically restricted from nucleophilic attack and act as proton abstractors.[3][4] |
| Temperature | 0 °C to Room Temperature | Reflux / High Temperature (>50 °C) | Elimination has a higher activation energy, so increasing temperature disproportionately increases the rate of elimination.[4] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar aprotic solvents stabilize the S_N2 transition state and solvate the cation of the base, increasing nucleophilicity.[9] |
Section 3: Key Experimental & Analytical Protocols
These protocols provide validated starting points for your experiments and analysis.
Protocol 1: General Procedure for S_N2 Reaction Minimizing Elimination
This protocol uses a mild base (K₂CO₃) suitable for acidic nucleophiles like phenols or thiols.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your nucleophile (1.1 equivalents) and finely pulverized anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to create a stirrable suspension (approx. 0.1 M concentration relative to the substrate).
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or GC-MS every 2-4 hours. If the reaction is slow, gently warm to 40-50 °C. A typical reaction is complete in 4-12 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). This neutral workup avoids acidic conditions that could cleave the tert-butyl ester.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol 2: GC-MS Method for Impurity Profiling
This method is designed to separate the starting material from the common elimination and hydrolysis byproducts.
-
Sample Preparation: Dissolve ~5 mg of the crude reaction mixture in 1 mL of ethyl acetate or dichloromethane.
-
Instrumentation & Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[10]
-
Injector: 250 °C, 1 µL injection, 20:1 split ratio.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.[10]
-
Scan Range: m/z 40-400.
-
Table 2: Expected GC-MS Data for Key Analytes
| Compound | Expected Mol. Weight | Key Mass Fragments (m/z) | Notes |
| This compound | 278/280 g/mol | 223/225 ([M-C₄H₉]⁺), 199 ([M-Br]⁺), 57 ([C₄H₉]⁺) | Isotopic pattern for bromine (¹⁹Br/⁸¹Br) will be visible. |
| tert-butyl oct-7-enoate (E2) | 198 g/mol | 143 ([M-C₄H₉+H]⁺), 142 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺) | Loss of 81 Da (HBr) from starting material. Typically elutes earlier than the starting material. |
| 8-bromooctanoic acid (Hydrolysis) | 222/224 g/mol | 222/224 (M⁺), 179/181, 143 ([M-Br]⁺) | May require derivatization for optimal GC analysis but can often be detected.[11] |
References
-
Student Doctor Network Forums. (2013). bulky bases in elimination reactions. [Online] Available at: [Link]
- Zhang, Z. et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. The Journal of Organic Chemistry, 71(23), 9045-9050.
-
Organic Chemistry Portal. tert-Butyl Esters. [Online] Available at: [Link]
-
OrgoSolver. Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). [Online] Available at: [Link]
-
Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. [Online] Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids. [Online] Available at: [Link]
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938.
-
Lumen Learning. Elimination reactions | Organic Chemistry 1: An open textbook. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2021). 9.2: Second Order Eliminations. [Online] Available at: [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Online] Available at: [Link]
- Orata, F. et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substitution Reactions with Tert-butyl 8-bromooctanoate
Answering the user's request.
Welcome to the technical support center for Tert-butyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for minimizing elimination side products during nucleophilic substitution reactions.
As a long-chain primary alkyl bromide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. However, under suboptimal conditions, a competing bimolecular elimination (E2) reaction can occur, leading to the formation of tert-butyl octenoate isomers as undesired byproducts. The key to a successful synthesis lies in carefully controlling the reaction parameters to favor the SN2 pathway.
Frequently Asked Questions (FAQs)
Q1: Why am I getting alkene byproducts in my reaction with this compound?
A1: The formation of alkene byproducts (tert-butyl octenoates) is due to a competing E2 elimination reaction.[1] This pathway becomes significant when reaction conditions favor the removal of a proton from the carbon adjacent to the one bearing the bromide, instead of the direct attack of the nucleophile on the carbon with the bromide. Key factors that promote this unwanted E2 reaction include the use of strong or sterically bulky bases, high reaction temperatures, and the choice of solvent.[2][3]
Q2: Is the tert-butyl ester group a problem for SN2 reactions?
A2: The tert-butyl ester group is sterically bulky; however, in this compound, it is located eight carbons away from the reactive C-Br bond. This distance means it does not present significant steric hindrance to the nucleophile's backside attack on the primary carbon, which is the hallmark of an SN2 reaction.[4] The primary nature of the alkyl bromide is the dominant structural feature, which strongly favors the SN2 pathway over E2, provided the reaction conditions are appropriately chosen.[5][6]
Q3: What are the ideal conditions to maximize the SN2 product and minimize elimination?
A3: To favor the SN2 pathway, you should use a good nucleophile that is a weak base, employ a polar aprotic solvent, and maintain a low to moderate reaction temperature.[3][7]
-
Nucleophile Choice: Good nucleophiles that are weak bases are ideal. Examples include azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and halide ions like iodide (I⁻).[6]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetone are preferred as they solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, thus preserving its reactivity.[2]
-
Temperature Control: Lower temperatures disproportionately slow down the E2 reaction compared to the SN2 reaction, thereby increasing the yield of the desired substitution product.[1]
Q4: Can I use an alkoxide, like sodium ethoxide, as a nucleophile?
A4: While alkoxides can be used to form ethers (Williamson ether synthesis), they are also strong bases, which significantly increases the risk of E2 elimination.[1] If an ether synthesis is required, it is crucial to use a non-bulky alkoxide (e.g., sodium methoxide over potassium tert-butoxide), keep the temperature as low as possible, and consider preparing the alkoxide in situ with a non-nucleophilic base like sodium hydride (NaH) to avoid excess strong base in the reaction.[1]
Troubleshooting Guide: High Elimination Byproduct
This section provides a systematic approach to diagnosing and solving issues related to the formation of excessive elimination byproducts.
| Problem | Probable Cause | Recommended Action |
| High Yield of Alkene Byproduct | 1. High Reaction Temperature: Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. Higher temperatures will always favor the E2 pathway.[1] | Lower the reaction temperature. Monitor the reaction at room temperature first. If the rate is too slow, increase the temperature incrementally (e.g., to 40-60°C). A longer reaction time at a lower temperature is preferable to a fast reaction with poor selectivity.[7] |
| 2. Strong or Bulky Base: The reagent is acting as a base (proton abstractor) rather than a nucleophile (carbon attacker). This is the most common cause of elimination. Strong, sterically hindered bases like t-BuOK, DBU, or DBN almost exclusively yield E2 products.[5] | Switch to a better nucleophile that is a weaker base. If the functional group transformation allows, use reagents like sodium azide (NaN₃), sodium cyanide (NaCN), or sodium iodide (NaI). These provide potent nucleophiles (N₃⁻, CN⁻, I⁻) that are very weak bases.[6] | |
| 3. Protic Solvent: Protic solvents (e.g., ethanol, water) can form a solvent cage around the nucleophile through hydrogen bonding. This solvates and stabilizes the nucleophile, reducing its reactivity and potentially favoring elimination. | Use a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile (ACN) will keep the nucleophile highly reactive and favor the SN2 pathway.[2] |
Visualization of Key Factors
Caption: Key factors influencing the competition between SN2 and E2 pathways.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting high elimination byproduct.
Optimized Experimental Protocol: Synthesis of Tert-butyl 8-azidooctanoate (SN2)
This protocol describes a typical SN2 reaction designed to maximize the substitution product and minimize elimination.
Objective: To synthesize tert-butyl 8-azidooctanoate with minimal formation of the tert-butyl octenoate byproduct.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 - 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous DMF (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add sodium azide (1.2 equivalents) to the solution. Note: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C). The SN2 reaction with azide is often efficient at this temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting bromide. Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. The product will be in the organic phase, while the DMF and inorganic salts will partition into the aqueous phase.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash twice with deionized water and once with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tert-butyl 8-azidooctanoate.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
References
-
Gleave, R., Hughes, E. D., & Ingold, C. K. (1935). 524. The mechanism of elimination reactions. Part I. Unimolecular fission of alkyl halides in hydroxylic solvents. Journal of the Chemical Society (Resumed), 236-244. [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2 Reactions. [Link]
-
Studley AI. (2023). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
-
Singleton, D. A., & Hang, C. (2000). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers: E2 Reactions Are as Sensitive as SN2 Reactions. The Journal of Organic Chemistry, 65(23), 7554–7560. [Link]
-
LibreTexts Chemistry. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
LibreTexts Chemistry. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Barclay, L. R. C., & Sonawane, H. R. (1972). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. Canadian Journal of Chemistry, 50(13), 2023-2032. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. [Link]
-
Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
-
Pearson+. (n.d.). Consider the reaction of t3BuBr (tert-butyl bromide) with NaOEt. [Link]
-
LibreTexts Chemistry. (2023). 9.2. Common nucleophilic substitution reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studley.ai [studley.ai]
- 3. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying Tert-butyl 8-bromooctanoate by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of tert-butyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this versatile alkyl halide intermediate. Here, we move beyond simple protocols to explain the underlying principles of the separation, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: For a moderately non-polar compound like this compound, the standard and most effective stationary phase is silica gel (SiO₂) .[1] Use flash-grade silica gel with a particle size of 40-63 µm for optimal resolution and flow rate.
Q2: What is a good starting mobile phase (eluent) for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexanes (or heptane) and a slightly more polar solvent like ethyl acetate (EtOAc) is the standard choice.[2] Based on the purification of analogous compounds like tert-butyl 6-bromohexanoate, a good starting point is a very low percentage of ethyl acetate, such as 1-5% ethyl acetate in hexanes .[1] This can be adjusted based on initial Thin Layer Chromatography (TLC) analysis.
Q3: How can I determine the optimal mobile phase composition before running a large-scale column?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for this. Run several TLC plates with your crude material using different percentages of ethyl acetate in hexanes (e.g., 2%, 5%, 10%). The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.4 . This range ensures the compound moves off the baseline but allows for sufficient separation from impurities.
Q4: What are the most probable impurities I need to separate?
A4: Impurities are highly dependent on the synthetic route. If you synthesized the compound from 8-bromooctanoic acid and isobutylene or tert-butanol under acidic conditions, the most likely impurities are:
-
Unreacted 8-bromooctanoic acid: This is a highly polar impurity that will have a very low Rf value and should be easily separated.[1]
-
Byproducts from the tert-butyl cation: Under acidic conditions, isobutylene can polymerize, leading to non-polar, greasy byproducts that may elute quickly.
Q5: Can this compound decompose on silica gel?
A5: Yes, this is a critical consideration. Silica gel is inherently acidic and can catalyze the hydrolysis of the tert-butyl ester back to 8-bromooctanoic acid and isobutylene gas, especially with prolonged exposure.[1] To mitigate this, run the column relatively quickly and avoid letting the product sit on the column for an extended period. If degradation is a significant issue, consider using a deactivated (neutral) silica gel.
Q6: My compound is not UV-active. How can I visualize it on a TLC plate?
A6: Since this compound lacks a UV chromophore, you will need to use a chemical stain for visualization. The most common and effective stains for this type of compound are potassium permanganate (KMnO₄) or iodine (I₂) vapor .[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, providing the causal logic and actionable solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the percentage of ethyl acetate in your mobile phase. A high Rf value (e.g., > 0.5) indicates the compound has a high affinity for the mobile phase and will not separate effectively from other non-polar impurities. |
| Product Does Not Elute (Stuck on Baseline) | 1. The mobile phase is not polar enough.2. The product has degraded on the column into the more polar 8-bromooctanoic acid. | 1. Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate.2. Perform a TLC stability test: spot your crude material on a silica TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline that wasn't there initially, degradation is occurring. Consider using neutral silica or an alternative purification method. |
| Poor Separation of Product and Impurities | 1. The mobile phase polarity is not optimized.2. The column was overloaded with crude material.3. The column was packed improperly, leading to channeling.4. The sample was loaded in a solvent that was too polar. | 1. Conduct a thorough TLC analysis to find a solvent system that provides the best separation between your product and the nearest impurities.2. A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1. If separation is poor, increase this ratio.3. Ensure the silica gel bed is packed evenly without any cracks or air bubbles.4. Always dissolve and load your sample in a minimal amount of a low-polarity solvent, ideally the initial mobile phase itself.[1] |
| Streaky Bands or "Tailing" on Column/TLC | 1. The presence of acidic impurities, most commonly residual 8-bromooctanoic acid.2. The sample was overloaded. | 1. Start with a very low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes) to ensure the polar 8-bromooctanoic acid remains at the top of the column while your product elutes.[1] The acid can be flushed out later with a much more polar solvent if desired.2. Reduce the amount of sample loaded onto the column. |
| Product Fractions are Contaminated with 8-Bromooctanoic Acid | The mobile phase used from the start was too polar, causing the acid to co-elute with the product. | Begin elution with a very low polarity mobile phase (e.g., 1-2% ethyl acetate/hexanes). This will keep the highly polar acid strongly adsorbed to the silica at the top of the column, allowing the less polar product to elute cleanly. |
Experimental Protocols & Workflows
Protocol 1: TLC Analysis to Determine Optimal Eluent
-
Preparation: Prepare small volumes of different eluent systems (e.g., 2%, 5%, 10%, and 20% ethyl acetate in hexanes).
-
Spotting: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution on the baseline of four separate TLC plates.
-
Development: Place each TLC plate in a chamber containing one of the prepared eluent systems. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and let them dry. Visualize the spots using a potassium permanganate dip or an iodine chamber.
-
Analysis: Calculate the Rf value for your product in each solvent system. The system that gives an Rf of ~0.3 is your ideal starting point for the column.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass chromatography column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting, low-polarity mobile phase (determined from Protocol 1).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform, crack-free bed. Ensure the solvent level never drops below the top of the silica.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Carefully apply the sample solution to the top layer of sand using a pipette.
-
Allow the sample to fully absorb into the silica bed.
-
-
Elution:
-
Carefully add your starting mobile phase to the column.
-
Apply gentle, consistent air pressure to begin eluting the column, collecting the solvent in fractions (e.g., test tubes).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
If your product is slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution).
-
-
Product Isolation:
-
Combine the fractions identified as containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualization & Workflow Diagrams
Below are diagrams illustrating the decision-making process for troubleshooting and the general experimental workflow.
References
-
Organic Syntheses Procedure. (n.d.). tert-Butyl bromoacetate. Organic Syntheses. Retrieved January 6, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 6, 2026, from [Link]
-
Student Doctor Network Forums. (2012, January 22). TLC Chromatography Question. Retrieved January 6, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 6, 2026, from [Link]
Sources
Removing unreacted 8-bromooctanoic acid from Tert-butyl 8-bromooctanoate
Introduction
The synthesis of tert-butyl 8-bromooctanoate, a valuable bifunctional molecule in pharmaceutical and materials science research, often proceeds via the esterification of 8-bromooctanoic acid. A common challenge in this process is the presence of unreacted starting material in the final crude product. Complete removal of the acidic precursor is critical for the integrity of subsequent reactions and the purity of the final compound.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps, in-depth protocols, and analytical validation methods to effectively remove residual 8-bromooctanoic acid from its corresponding tert-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and straightforward method for removing 8-bromooctanoic acid from my ester product?
A: The most robust and widely recommended method is a liquid-liquid extraction using a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] This technique leverages the acidic nature of the carboxylic acid, converting it into a water-soluble carboxylate salt, which is then partitioned into the aqueous phase, leaving the neutral ester in the organic phase.
Q2: Why is using a mild base like sodium bicarbonate preferred over a strong base like sodium hydroxide (NaOH)?
A: Using a strong base like NaOH poses a significant risk of saponification—the base-catalyzed hydrolysis of the tert-butyl ester back to the starting carboxylic acid. This would result in a substantial loss of your desired product. Sodium bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ≈ 4.77) but not strong enough to readily hydrolyze the sterically hindered and less reactive tert-butyl ester.[1][2]
Q3: Can I use column chromatography as the primary purification method?
A: While possible, column chromatography is often less efficient for this specific separation and can introduce complications. Carboxylic acids are known to streak (exhibit poor peak shape) on standard silica gel columns, leading to incomplete separation.[3] Furthermore, the slightly acidic nature of silica gel can potentially catalyze the hydrolysis of the ester if water is present.[3] Extraction is generally faster, more scalable, and more effective for this purpose.
Q4: How can I quickly check if the purification was successful?
A: Thin-Layer Chromatography (TLC) is the most rapid method for qualitative assessment. The carboxylic acid is significantly more polar than the ester and will have a much lower Retention Factor (Rf) value. By spotting the crude mixture and the purified product side-by-side, you can visually confirm the disappearance of the spot corresponding to the acid. For quantitative confirmation, ¹H NMR and IR spectroscopy are definitive.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.
Issue 1: After performing a sodium bicarbonate wash, I still detect 8-bromooctanoic acid in my product via TLC and NMR.
-
Plausible Causes & Solutions:
-
Insufficient Base: You may not have used enough bicarbonate to neutralize all the acid. The aqueous layer should be basic after the final wash (test with pH paper).
-
Inefficient Mixing: The acid-base reaction occurs at the interface of the organic and aqueous layers. Insufficient mixing leads to an incomplete reaction. Ensure you shake the separatory funnel vigorously, remembering to vent frequently to release the CO₂ gas produced.
-
Insufficient Number of Washes: A single wash may not be enough to remove all the acid. It is best practice to perform at least two to three sequential washes with fresh sodium bicarbonate solution.
-
Issue 2: A thick, persistent emulsion formed in my separatory funnel during the extraction.
-
Plausible Causes & Solutions:
-
Overly Vigorous Shaking: While vigorous mixing is needed, excessive agitation can create stable emulsions.
-
High Concentration: Highly concentrated solutions are more prone to emulsion formation. If this occurs, you can dilute the mixture with more of the organic solvent.
-
Breaking the Emulsion: To resolve an existing emulsion, you can:
-
Let the funnel stand undisturbed for 10-20 minutes.
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, often forcing the separation.
-
If the emulsion persists, filter the entire mixture through a pad of Celite® (diatomaceous earth).
-
-
Issue 3: My final product yield is significantly lower than expected after the basic wash.
-
Plausible Causes & Solutions:
-
Ester Hydrolysis (Saponification): This is the most likely cause. It indicates that the basic conditions were too harsh.
-
Confirm you did not use a strong base like NaOH or KOH.
-
Work quickly and at room temperature. Do not let the ester sit in contact with the basic solution for an extended period.
-
-
Physical Loss: Ensure you are carefully separating the layers and not discarding any of the organic phase. After draining the aqueous layer, it is good practice to wash the organic layer with brine to remove residual water and dissolved aqueous components before drying.[4]
-
Data & Physical Properties
Understanding the differences in physical properties between the starting material and the product is key to designing an effective purification strategy.
| Property | 8-Bromooctanoic Acid | This compound |
| Chemical Formula | C₈H₁₅BrO₂ | C₁₂H₂₃BrO₂ |
| Molecular Weight | 223.11 g/mol | 279.21 g/mol [5] |
| Appearance | White to cream crystalline powder[6][7] | Colorless to pale yellow oil (Expected) |
| Melting Point | 35-37 °C | Not applicable |
| Boiling Point | 147-150 °C @ 2 mmHg | Higher than the acid (esterification increases MW) |
| Acidity (pKa) | ~4.77 (Predicted)[2] | Neutral |
| Key Chemical Feature | Acidic Proton | Sterically Hindered Ester |
| Solubility | Sparingly soluble in water; Soluble in organic solvents[2] | Insoluble in water; Soluble in organic solvents[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Acid Removal (Recommended)
This protocol is designed for the efficient removal of 8-bromooctanoic acid from an organic solution containing this compound.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) at a concentration of approximately 5-10 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to about one-third of the organic layer's volume.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any initial pressure. Close the stopcock and shake vigorously for 30-60 seconds, inverting and venting every 10-15 seconds to release the pressure from the evolved CO₂ gas.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser aqueous layer will be at the bottom.
-
Drain: Carefully drain the lower aqueous layer and set it aside.
-
Repeat: Repeat steps 3-6 two more times with fresh portions of saturated NaHCO₃ solution. After the final wash, check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Brine Wash: Wash the organic layer with one portion of brine (saturated aqueous NaCl). This helps to remove residual water and break any minor emulsions. Allow the layers to separate and drain the lower aqueous brine layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Isolation: Filter the solution to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Analytical Validation & Purity Assessment
Use the following methods to confirm the absence of the starting acid.
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.
-
Procedure: On a single TLC plate, spot the crude starting material, a co-spot (crude + pure standard, if available), and the final purified product.
-
Interpretation: The 8-bromooctanoic acid will have a low Rf value (e.g., <0.2) and may show some streaking. The this compound will have a higher Rf value (e.g., 0.5-0.7). Successful purification is indicated by the complete disappearance of the low-Rf spot in the product lane.
-
-
¹H NMR Spectroscopy:
-
8-Bromooctanoic Acid: Look for a very broad singlet signal in the 10-12 ppm range, corresponding to the carboxylic acid proton (-COOH).[8]
-
This compound: The key signal is a sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the -C(CH₃)₃ group. The absence of the broad signal above 10 ppm in your product's spectrum confirms the removal of the acid impurity.
-
-
Infrared (IR) Spectroscopy:
References
-
PubChem. This compound | C12H23BrO2 | CID 10636360. Available from: [Link]
-
LookChem. 8-Bromooctanoic acid. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available from: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Available from: [Link]
-
LookChem Chempedia. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
JoVE. Video: Spectroscopy of Carboxylic Acid Derivatives. (2023). Available from: [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025). Available from: [Link]
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?. (2020). Available from: [Link]
-
ResearchGate. Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. (2025). Available from: [Link]
-
Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8-Bromooctanoic acid CAS#: 17696-11-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 8-Bromooctanoic acid|lookchem [lookchem.com]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Hydrolysis of Tert-butyl 8-bromooctanoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl 8-bromooctanoate. Our goal is to provide in-depth technical guidance, field-proven insights, and robust protocols to help you navigate the specific challenges of hydrolyzing this bifunctional molecule while preserving the integrity of the primary bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and potential side reactions when hydrolyzing this compound?
The core challenge in the hydrolysis of this compound lies in its bifunctional nature. It contains two reactive sites: a sterically hindered tert-butyl ester and a primary alkyl bromide. The goal is to selectively cleave the ester to yield 8-bromooctanoic acid without affecting the bromide. The choice of reaction conditions is critical, as improper methods can lead to a variety of unwanted side products, diminishing yield and complicating purification.
The main side reactions to consider are:
-
Nucleophilic Substitution (Sₙ2): The bromide at the C8 position is susceptible to substitution by nucleophiles. For instance, using a strong hydroxide base for hydrolysis can lead to the formation of 8-hydroxyoctanoic acid.
-
Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr, leading to the formation of unsaturated fatty acids.
-
Alkylation by the tert-Butyl Cation: Standard acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl carbocation.[1][2] This highly reactive electrophile can alkylate any available nucleophiles in the reaction mixture, including the desired carboxylic acid product or solvent molecules, leading to complex byproduct profiles.[3][4]
The following workflow provides a high-level overview for selecting an appropriate deprotection strategy.
Caption: Acid-catalyzed deprotection and subsequent side reactions of the tert-butyl cation.
Troubleshooting Guide & Recommended Protocols
Given the limitations of strong acids and bases, milder and more selective methods are required. Below is a comparison of recommended approaches and a troubleshooting guide for common issues.
| Method | Reagents & Conditions | Pros | Cons / Conditions to Avoid |
| Lewis Acid Catalysis | ZnBr₂ in CH₂Cl₂ at room temperature. [5][6][7] | Highly selective for tert-butyl esters over other acid-labile groups. Avoids generation of free, highly reactive carbocations. Mild conditions. | Requires anhydrous conditions. ZnBr₂ is a moisture-sensitive reagent. Avoid protic solvents which can deactivate the Lewis acid. |
| Mild Protic Acid | Aqueous Phosphoric Acid (H₃PO₄). [8] | Environmentally benign, effective, and selective. Tolerates many other functional groups. Convenient workup. | May require elevated temperatures for less reactive substrates. Avoid if other, more acid-sensitive groups are present. |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica) in a buffered aqueous/organic co-solvent system. [9][10][11] | Extremely mild and highly chemoselective. Environmentally friendly ("Green Chemistry"). Works at neutral pH, preserving the C-Br bond perfectly. | Slower reaction times. Requires screening for optimal enzyme and conditions. Enzyme cost can be a factor. Avoid extreme pH or temperatures that denature the enzyme. |
Troubleshooting Common Issues
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst (Lewis acid or enzyme). 2. Poor solubility of starting material. 3. Deactivated catalyst (e.g., moisture for ZnBr₂). | 1. Increase catalyst loading or extend reaction time. 2. Use a co-solvent to ensure complete dissolution. 3. Ensure all reagents and solvents are strictly anhydrous when using Lewis acids. |
| Low Yield of Carboxylic Acid | Side reaction occurred (e.g., substitution of bromide). | Confirm the identity of byproducts using LC-MS or NMR. Switch to a milder method (e.g., from Lewis acid to enzymatic hydrolysis). |
| Byproduct Detected (Mass = Product + 56) | Alkylation of the product by a tert-butyl group (from an acid-catalyzed reaction). | Add a scavenger like TIS to the reaction. Better yet, switch to a method that avoids tert-butyl cation formation (Lewis acid or enzyme). |
| Byproduct Detected (Mass = Product - HBr) | Elimination reaction occurred. | This indicates the use of basic conditions. Immediately switch to an acidic or enzymatic protocol. |
Detailed Experimental Protocols
Protocol 1: Selective Deprotection using Zinc Bromide (Lewis Acid)
This protocol leverages the Lewis acid ZnBr₂ to coordinate with the ester oxygen atoms, facilitating cleavage under mild, anhydrous conditions. [5][6] Materials:
-
This compound
-
Zinc Bromide (ZnBr₂, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
To the stirred solution, add anhydrous zinc bromide (2.0-3.0 eq) in one portion. Note: ZnBr₂ is hygroscopic; handle quickly in a dry environment.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 8-bromooctanoic acid.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Protocol 2: Selective Deprotection using Enzymatic Hydrolysis
This protocol uses a lipase to selectively hydrolyze the ester bond under neutral pH, offering excellent functional group tolerance. [9][12] Materials:
-
This compound
-
Lipase, e.g., Lipase A from Candida antarctica (CAL-A) or an esterase from Bacillus subtilis. [9]* Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
An organic co-solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of an organic co-solvent and phosphate buffer (e.g., a 1:1 mixture of DMF and 0.1 M phosphate buffer, pH 7.0). The final substrate concentration should be around 0.05-0.1 M.
-
Warm the stirred solution to the optimal temperature for the chosen enzyme (typically 30-40 °C).
-
Add the lipase (e.g., 5-10 mg of enzyme per 0.1 mmol of substrate).
-
Stir the reaction mixture at the set temperature. Monitor the reaction progress by LC-MS. Enzymatic reactions can take 24-72 hours.
-
Upon completion, acidify the reaction mixture to pH ~3 with dilute HCl.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 8-bromooctanoic acid as required.
References
-
Vertex AI Search Result,[13] What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?, researchgate.net.
-
Vertex AI Search Result,[14] What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - ECHEMI, echemi.com.
-
Vertex AI Search Result,[12] WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents, patents.google.com.
-
Vertex AI Search Result,[15] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed, pubmed.ncbi.nlm.nih.gov.
-
Vertex AI Search Result,[9] Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety, J Org Chem. 2005 Apr 29;70(9):3737-40.
-
Vertex AI Search Result,[1] Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides, acs.org.
-
Vertex AI Search Result,[16] Boc Deprotection Mechanism - TFA - Common Organic Chemistry, commonorganicchemistry.com.
-
Vertex AI Search Result,[17] Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester - Benchchem, benchchem.com.
-
Vertex AI Search Result,[18] Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis - Benchchem, benchchem.com.
-
Vertex AI Search Result,[19] Application Notes and Protocols for Lipase-Catalyzed Hydrolysis of Glycidic Esters - Benchchem, benchchem.com.
-
Vertex AI Search Result,[3] Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester - Benchchem, benchchem.com.
-
Vertex AI Search Result,[20] Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic, setac.onlinelibrary.wiley.com.
-
Vertex AI Search Result,[5] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate, researchgate.net.
-
Vertex AI Search Result,[21] Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed, pubmed.ncbi.nlm.nih.gov.
-
Vertex AI Search Result,[6] Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed, pubmed.ncbi.nlm.nih.gov.
-
Vertex AI Search Result,[2] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps, chemistrysteps.com.
-
Vertex AI Search Result,[8] tert-Butyl Esters - Organic Chemistry Portal, organic-chemistry.org.
-
Vertex AI Search Result,[7] Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace - The University of Queensland, espace.library.uq.edu.au.
-
Vertex AI Search Result,[10] Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - NIH, ncbi.nlm.nih.gov.
-
Vertex AI Search Result,[11] Lipase Catalyzed Ester Synthesis for Food Processing Industries - SciELO, scielo.br.
-
Vertex AI Search Result,[4] BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides, acs.org.
-
Vertex AI Search Result,[22] A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF - ResearchGate, researchgate.net.
-
Vertex AI Search Result,[23] Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc, arkat-usa.org.
-
Vertex AI Search Result,[24] Hydrolysis of the ester group in Ethyl 8-bromooctanoate as a side reaction - Benchchem, benchchem.com.
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. arkat-usa.org [arkat-usa.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Yield of Tert-butyl 8-bromooctanoate Reactions
Welcome to the technical support center for the synthesis of tert-butyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to improving the yield and purity of this important chemical intermediate.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions to get your reaction back on track.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of esterification method and reaction conditions. The most common route involves the esterification of 8-bromooctanoic acid.
Common Causes and Solutions:
-
Inefficient Esterification Method: Traditional acid-catalyzed esterification with tert-butanol can be sluggish and prone to side reactions due to the steric hindrance of the tert-butyl group.[1] A more effective modern approach is the use of tert-butyl acetate as both the tert-butylating agent and the solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[2][3] This method often leads to higher yields and faster reaction times.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Monitoring: It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.[4][5]
-
Reaction Time and Temperature: The reaction time may need to be extended. For Fischer esterification, refluxing for 3 to 9 hours is typical.[4][6] The optimal temperature will depend on the specific method chosen.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Elimination: Under strongly acidic and high-temperature conditions, tert-butanol can undergo elimination to form isobutylene.[7] Using milder catalysts or reaction conditions can help mitigate this.
-
Dimerization/Polymerization: Although less common for this specific molecule, side reactions involving the bromo-functional group can occur.
-
-
Purification Losses: Significant amounts of product can be lost during the workup and purification steps.
-
Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions.[8]
-
Chromatography: If column chromatography is used for purification, care must be taken to choose the correct solvent system to ensure good separation and minimize product loss on the column.[9]
-
Question 2: I am observing significant amounts of an impurity that I suspect is an elimination byproduct. How can I confirm this and prevent its formation?
Answer:
The formation of an elimination byproduct, 2-methylpropene (isobutylene), is a common issue in reactions involving tert-butyl esters, especially under harsh acidic conditions.[7]
Confirmation and Prevention:
-
Identification: The presence of isobutylene can be difficult to detect directly in the final product mixture as it is a gas at room temperature and may evaporate.[7] However, its formation can be inferred from a lower-than-expected yield of the tert-butyl ester.
-
Prevention Strategies:
-
Milder Acid Catalyst: Instead of strong mineral acids like concentrated sulfuric acid, consider using a milder catalyst. Catalytic amounts of bis(trifluoromethanesulfonyl)imide (Tf₂NH) have been shown to be highly effective for tert-butylation with minimal side reactions.[2][10]
-
Temperature Control: Avoid excessively high reaction temperatures which favor elimination reactions.
-
Alternative Reagents: Consider using di-tert-butyl dicarbonate (Boc₂O) as the tert-butylating agent, which can sometimes provide cleaner reactions, although it is a more expensive reagent.[3]
-
Question 3: My starting material, 8-bromooctanoic acid, appears to be impure. How can I purify it and how does its purity affect the final reaction?
Answer:
The purity of the starting material is critical for achieving a high yield of the final product. Impurities in 8-bromooctanoic acid can interfere with the esterification reaction and lead to the formation of unwanted byproducts.
Purification and Impact:
-
Purification of 8-Bromooctanoic Acid:
-
Distillation: The crude 8-bromooctanoic acid can be purified by distillation under reduced pressure.[11]
-
Recrystallization: If the acid is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
-
-
Impact of Impurities:
-
Water: The presence of water will inhibit Fischer esterification, which is an equilibrium process where water is a product.[4] Ensure all reagents and glassware are dry.
-
Unreacted Precursors: If the 8-bromooctanoic acid was synthesized from 1,6-dibromohexane, any residual dibromohexane could potentially undergo side reactions.[11][12]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 4: What is the most reliable method for synthesizing this compound?
Answer:
A highly reliable and modern method involves the direct tert-butylation of 8-bromooctanoic acid using tert-butyl acetate as both the reagent and solvent, catalyzed by a small amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH).[2][3] This method is often faster, provides higher yields, and avoids the use of hazardous reagents compared to traditional methods.[2]
Question 5: Can I use a different halogen, like iodine, to improve subsequent reactions?
Answer:
Yes, converting the bromide to an iodide can significantly enhance the reactivity of the alkyl chain in subsequent nucleophilic substitution reactions. This can be achieved through the Finkelstein reaction.[13]
-
Finkelstein Reaction: This reaction involves treating the this compound with sodium iodide in acetone.[13][14] Sodium bromide is insoluble in acetone and precipitates out, driving the reaction to completion according to Le Chatelier's principle.[15] The resulting tert-butyl 8-iodooctanoate is a more reactive alkylating agent.[5]
Question 6: Are there any alternative synthetic routes to this compound that do not start from 8-bromooctanoic acid?
Answer:
While the esterification of 8-bromooctanoic acid is the most direct route, alternative multi-step syntheses exist. One common approach starts from 1,6-dibromohexane and diethyl malonate.[11][12] This is then followed by hydrolysis, decarboxylation, and finally esterification to yield the desired product.
Question 7: What are the key safety precautions I should take during this synthesis?
Answer:
-
Corrosive Reagents: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles.[7][16]
-
Flammable Solvents: Many organic solvents used in the synthesis and purification (e.g., diethyl ether, ethanol, acetone) are flammable. Ensure all heating is done using a heating mantle in a well-ventilated fume hood, away from open flames.
-
Pressure Buildup: During the workup, neutralization of acidic solutions with bicarbonate can generate carbon dioxide gas, leading to pressure buildup in a separatory funnel. Vent the funnel frequently.[7][16]
III. Quantitative Data Summary
The following table summarizes typical reaction parameters for different synthetic approaches to ω-bromoalkyl esters.
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Typical Reaction Time | Typical Yield | Reference |
| Fischer Esterification | 8-bromooctanoic acid, Ethanol | Conc. H₂SO₄ | Ethanol | 3 hours | High | [6] |
| Tf₂NH-catalyzed tert-Butylation | Carboxylic Acid, tert-Butyl Acetate | Tf₂NH (catalytic) | tert-Butyl Acetate | Varies (often faster) | High | [2] |
| Finkelstein Reaction | Ethyl 8-bromooctanoate, NaI | - | Acetone | Varies | High | [5][13] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Tf₂NH Catalysis
This protocol is adapted from modern tert-butylation methods.[2]
Materials:
-
8-bromooctanoic acid
-
tert-Butyl acetate
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 8-bromooctanoic acid (1.0 eq.) in tert-butyl acetate.
-
Add a catalytic amount of Tf₂NH (e.g., 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Conversion to Tert-butyl 8-iodooctanoate via the Finkelstein Reaction
This protocol is based on the classic Finkelstein reaction.[5][13]
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add a molar excess of anhydrous sodium iodide (typically 1.5 to 3 equivalents).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed. The formation of a white precipitate (NaBr) will be observed.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure to yield the crude tert-butyl 8-iodooctanoate.
V. Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound and its subsequent conversion to the iodo-analog.
Troubleshooting Logic Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 8-Bromooctanoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 16. m.youtube.com [m.youtube.com]
Tert-butyl 8-bromooctanoate stability and storage conditions
Technical Support Center: Tert-butyl 8-bromooctanoate
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for challenges encountered during its use. Our goal is to ensure the integrity of your experiments through a foundational understanding of this reagent's stability and handling requirements.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage, handling, and fundamental properties of this compound.
Question 1: What are the ideal long-term storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to control its storage environment. The molecule possesses two primary functional groups: a tert-butyl ester and a primary alkyl bromide. Each has distinct stability considerations that dictate the optimal storage protocol.
The tert-butyl ester is exceptionally stable under neutral or basic conditions but is highly susceptible to acid-catalyzed hydrolysis.[1][2] The alkyl bromide is a reactive site for nucleophilic substitution. Therefore, storage conditions must minimize exposure to acids, moisture, and strong nucleophiles.
For a quick reference, please consult the summary table below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. Avoid freezing, which can cause moisture condensation upon thawing. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis of the ester and potential oxidation. |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to moisture and air.[3] Amber glass protects the compound from potential light-induced degradation. |
| Location | Cool, dry, well-ventilated area | Ensures a stable environment and prevents the accumulation of any potential vapors.[4] |
| Incompatibles | Strong acids, strong bases, oxidizing agents, and strong nucleophiles | Acids will catalyze the hydrolysis of the tert-butyl ester.[5] Strong bases can promote elimination or hydrolysis. Oxidizing agents can react with the alkyl bromide moiety.[6] |
Question 2: My this compound has a slight yellow tint. Is it still usable?
A slight yellow tint can be an indicator of minor degradation, though it does not automatically render the compound unusable for all applications. The color may arise from trace impurities or slow decomposition over time, potentially involving the alkyl bromide moiety, which is common for bromo-compounds.
Before use, it is highly recommended to assess the purity of the material.
-
For non-critical applications: The material may be usable as-is, but be aware that yields may be slightly lower or minor side products may form.
-
For high-purity applications (e.g., synthesis of pharmaceutical intermediates): You should re-purify the compound using an appropriate technique, such as column chromatography, or verify its purity via analytical methods like NMR or GC-MS to confirm it meets the specifications for your experiment.
Question 3: What are the primary degradation pathways for this molecule?
Understanding the potential degradation pathways is critical for designing stable reaction conditions and troubleshooting unexpected results. There are two main points of reactivity on this compound: the ester and the C-Br bond.
-
Acid-Catalyzed Hydrolysis of the Tert-butyl Ester: This is the most significant degradation pathway. The tert-butyl ester group is designed to be cleaved under acidic conditions.[7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation, which then deprotonates to form isobutylene. The final product is 8-bromooctanoic acid.
-
Nucleophilic Substitution at the C-Br Bond: The primary alkyl bromide is susceptible to substitution by nucleophiles (e.g., water, alcohols, amines). This will replace the bromine atom with the nucleophilic group, leading to impurities.
The following diagram illustrates these two primary degradation routes.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: My reaction yield is low, and I've isolated a more polar side product. What could be the cause?
Answer: This is a classic symptom of the hydrolysis of the tert-butyl ester group.[8] The resulting carboxylic acid, 8-bromooctanoic acid, is significantly more polar than the starting ester and will behave differently during workup and chromatography.
Troubleshooting Workflow:
-
Confirm the Identity of the Side Product:
-
Protocol: Acquire a ¹H NMR spectrum of your crude product. Look for the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm and the appearance of a broad carboxylic acid proton signal (>10 ppm). An IR spectrum would show a broad O-H stretch around 3000 cm⁻¹.
-
-
Review Your Experimental Conditions:
-
Reagents: Were any of your reagents or solvents acidic? For example, using a non-neutral grade of solvent or a reagent with acidic impurities can trigger hydrolysis.
-
Anhydrous Conditions: Was your reaction performed under strictly anhydrous conditions? The presence of water, especially with trace acid, will facilitate hydrolysis.
-
Workup: Did your aqueous workup involve an acidic wash (e.g., 1M HCl)? The tert-butyl ester is labile to even mild aqueous acid, and prolonged contact during workup can cause significant cleavage.[9]
-
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere (argon or nitrogen).
-
Use Neutral or Basic Conditions: If your reaction chemistry allows, avoid any acidic reagents. If an acid is required, consider if a milder, non-aqueous acid could be used.
-
Modify Workup: If an aqueous wash is necessary, use deionized water or a saturated sodium bicarbonate solution instead of an acid wash to neutralize any trace acid. Minimize the time the organic layer is in contact with the aqueous phase.
-
Problem 2: During a reaction with a nitrogen-based nucleophile, I am seeing a significant amount of a di-substituted product instead of my desired mono-substituted product.
Answer: This issue likely stems from the reactivity of both the alkyl bromide and the tert-butyl ester. While you intend for the nucleophile to displace the bromide, it may also be reacting with the ester carbonyl, especially if the reaction is heated or if the nucleophile is also a strong base.
However, a more probable scenario involves the initial product, tert-butyl 8-(amino)octanoate, acting as a nucleophile itself and reacting with the starting material, this compound, to form a secondary amine dimer.
Experimental Protocol to Minimize Dimerization:
-
Use an Excess of the Nucleophile: Employ a significant excess (3-5 equivalents) of your primary amine nucleophile. This increases the probability that the alkyl bromide will react with your intended nucleophile rather than the product.
-
Slow Addition/High Dilution:
-
Protocol: Dissolve your nucleophile in the reaction solvent. Separately, dissolve this compound in the solvent. Add the bromide solution dropwise to the stirred nucleophile solution over several hours.
-
Causality: This technique, known as high-dilution conditions, keeps the concentration of the electrophile (the bromide) low at all times, kinetically favoring its reaction with the highly concentrated external nucleophile over the product.
-
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of undesired side reactions.
By implementing these strategies, you can significantly improve the selectivity of your reaction and the yield of your desired mono-substituted product.
References
-
Fiveable. (n.d.). Tert-butyl esters Definition. Retrieved from [Link]
-
AWS. (n.d.). METHYL BROMIDE - Safety Handbook. Retrieved from [Link]
-
Lanxess. (2017). Product Safety Assessment: Alkyl Bromides. Retrieved from [Link]
-
AstaTech, Inc. (2025). This compound Safety Data Sheet. Retrieved from [Link]
-
Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Retrieved from [Link]
-
Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). ALLYL BROMIDE GHS Safety Data Sheet. Retrieved from [Link]
- Google Patents. (2020). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Chemsrc. (2024). Ethyl 8-bromooctanoate MSDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of tert-butyl alcohol in water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 8-aminooctanoate. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Ethyl 8-bromooctanoate | CAS#:29823-21-0 | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for Reactions with Tert-butyl 8-bromooctanoate
Welcome to the technical support guide for Tert-butyl 8-bromooctanoate. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding base selection for reactions involving this versatile building block. Our goal is to equip you with the foundational knowledge and practical protocols needed to navigate the challenges of your synthesis and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound, providing the theoretical groundwork for making informed experimental choices.
Q1: What are the primary competing reaction pathways when using a base with this compound?
A1: The two main competing pathways are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[1][2]
-
SN2 (Substitution): A nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step. This is often the desired pathway for introducing new functional groups.[3]
-
E2 (Elimination): A base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), leading to the formation of a double bond and elimination of HBr. The primary byproduct is tert-butyl oct-7-enoate.[1]
The choice of base, solvent, and temperature are critical factors that determine the ratio of these two products.[1]
Q2: How does the molecular structure of this compound influence base selection?
A2: The structure presents two key features that dictate its reactivity:
-
Primary Alkyl Bromide: The bromine atom is attached to a primary carbon. This sterically unhindered site strongly favors the SN2 pathway, as the electrophilic carbon is easily accessible to incoming nucleophiles.[2][4] Tertiary alkyl halides, by contrast, are far more prone to elimination.[5][6]
-
Bulky Tert-butyl Ester: The tert-butyl group is sterically demanding. While it is distant from the reaction center and does not significantly hinder the approach to the primary bromide, its presence means the overall molecule is sensitive to harsh conditions. The ester can be hydrolyzed under strongly acidic conditions or, to a lesser extent, with prolonged exposure to strong bases at high temperatures.[1]
Q3: What role does the base's steric hindrance play in directing the reaction?
A3: The steric bulk of the base is a crucial factor in controlling the SN2/E2 competition.
-
Small, Unhindered Bases/Nucleophiles (e.g., N₃⁻, CN⁻, NaOH): These reagents can easily access the primary carbon, favoring the SN2 pathway.
-
Bulky, Hindered Bases (e.g., Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA)): These bases find it difficult to act as nucleophiles and attack the carbon atom due to steric clash.[7][8] Instead, they are more effective at abstracting a less-hindered proton from the β-carbon, thus strongly favoring the E2 elimination pathway.[8][9] Using a bulky base is a common strategy to intentionally produce the alkene product.[9]
Q4: How does solvent choice affect the outcome of the reaction?
A4: The solvent plays a critical role in stabilizing reactants and transition states.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are ideal for SN2 reactions.[5][10] They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[10] This enhances nucleophilicity and accelerates the SN2 reaction rate.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the nucleophile, creating a solvent cage that reduces its reactivity and slows down the SN2 reaction.[10] Stronger solvation of the base can shift the preference from E2 toward SN2, but generally, polar aprotic solvents are preferred for clean SN2 reactions.[11][12][13]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: My desired substitution (SN2) reaction has a low yield and poor conversion.
This is a common issue that can often be traced back to reagent purity, reaction conditions, or the choice of nucleophile.
Workflow: Troubleshooting Low SN2 Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Corrective Actions:
-
Verify Reagent Quality: Ensure the this compound and the nucleophile are pure. The bromide can degrade over time. Use anhydrous solvents, as water can consume some nucleophiles and interfere with the reaction.
-
Enhance Nucleophilicity: If using a weak nucleophile, switch to a stronger one. Good nucleophiles for SN2 reactions on primary bromides include I⁻, N₃⁻, CN⁻, and RS⁻.
-
Optimize Solvent: Switch to a polar aprotic solvent like DMF or DMSO to maximize the nucleophile's reactivity.[10]
-
Increase Temperature: Gently warming the reaction (e.g., to 50-60 °C) can increase the reaction rate. However, be cautious, as excessive heat can begin to favor the E2 pathway.[1]
Issue 2: My reaction produces a significant amount of the elimination byproduct (tert-butyl oct-7-enoate).
This indicates that the E2 pathway is competing effectively with, or even dominating, the desired SN2 reaction.
Visualizing the Competition: SN2 vs. E2 Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Tert-butyl 8-bromooctanoate Reactions
Welcome to the technical support center for reactions involving tert-butyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions utilizing this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your synthetic outcomes.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, featuring a primary alkyl bromide and a sterically hindered tert-butyl ester. This unique combination allows for selective transformations at either functional group. The primary bromide is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions, while the tert-butyl ester is a robust protecting group for the carboxylic acid, cleavable under acidic conditions.[1][2] The work-up procedure is critical for separating the desired product from unreacted starting materials, byproducts, and reagents.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the work-up of your this compound reactions.
Issue 1: Low yield of the desired substitution product and the presence of an alkene byproduct.
-
Question: I performed a substitution reaction on this compound with a strong, bulky base, and my NMR analysis shows a significant amount of tert-butyl oct-7-enoate. What happened, and how can I fix it?
-
Answer: You are observing the result of a competing E2 elimination reaction.[1] Strong and sterically hindered bases, especially at elevated temperatures, can preferentially abstract a proton from the carbon adjacent to the bromide, leading to the formation of a double bond.[3][4]
Causality: The competition between SN2 and E2 pathways is governed by the nature of the nucleophile/base, solvent, and temperature.[1]
-
Strong, bulky bases (e.g., potassium tert-butoxide) favor elimination.
-
Good nucleophiles that are weak bases (e.g., azide, cyanide) favor substitution.[1]
-
Polar aprotic solvents (e.g., DMSO, DMF) favor SN2 reactions.[5]
-
Higher temperatures generally favor elimination.[4]
Solution: To favor the desired SN2 product, consider the following modifications:
-
Choose a less basic nucleophile: If your desired transformation allows, select a nucleophile that is a weaker base.
-
Lower the reaction temperature: Running the reaction at a lower temperature will disfavor the elimination pathway, which typically has a higher activation energy.
-
Solvent choice: Ensure you are using a polar aprotic solvent like DMF or acetone to promote the SN2 mechanism.[1]
-
Issue 2: My final product is acidic, and I suspect the tert-butyl ester was cleaved.
-
Question: After an acidic wash during my work-up, I isolated a product that is soluble in aqueous base. I believe I have inadvertently hydrolyzed the tert-butyl ester to the carboxylic acid. How did this happen and how can I avoid it?
-
Answer: Tert-butyl esters are sensitive to acidic conditions and can be readily cleaved to the corresponding carboxylic acid and isobutylene gas.[6][7] This is a common deprotection strategy, but an undesired side reaction if the ester is meant to be retained.
Causality: The mechanism of acid-catalyzed hydrolysis of tert-butyl esters involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[8] Strong acids, even in catalytic amounts, can facilitate this process.
Solution:
-
Avoid strong acidic washes: During the aqueous work-up, use neutral or mildly basic solutions to wash the organic layer. Saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base is recommended to neutralize any acidic reagents or byproducts without cleaving the tert-butyl ester.[9][10]
-
Use a buffered system: If your reaction conditions are acidic, consider using a buffer to maintain a pH that is not low enough to cause significant ester cleavage.
-
Issue 3: Difficulty separating the product from unreacted long-chain alcohol starting material.
-
Question: I've performed a Fischer esterification to synthesize a derivative of this compound using a long-chain alcohol. Now, I'm struggling to remove the excess alcohol from my product. Standard water washes are ineffective. What should I do?
-
Answer: Long-chain alcohols have significant nonpolar character and are often not efficiently removed by simple aqueous washes.[11] Their physical properties, such as boiling point, can also be close to your product, making distillation challenging.
Causality: The solubility of long-chain alcohols in water is low, leading to poor partitioning into the aqueous phase during extraction.
Solution:
-
Drive the reaction to completion: The most effective strategy is to consume all of the limiting reagent. If the alcohol is your limiting reagent, using an excess of the carboxylic acid component can help ensure it is fully reacted. The excess carboxylic acid can then be easily removed with a basic wash.[11]
-
Chromatographic Purification: If unreacted alcohol remains, purification by column chromatography is often the most effective method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane) will typically separate the more polar alcohol from the less polar ester product.[12][13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a standard aqueous work-up procedure for a typical S
N2 reaction with this compound?-
A1: A general procedure involves diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether), followed by washing with water to remove water-soluble impurities.[9] A subsequent wash with a saturated aqueous solution of sodium bicarbonate will neutralize any residual acid.[9] Finally, a wash with brine (saturated NaCl solution) helps to remove dissolved water from the organic layer before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.[14]
-
-
Q2: I have an emulsion forming during my extraction. How can I break it?
-
A2: Emulsions are a common issue, especially when dealing with long-chain molecules. To break an emulsion, you can try adding a small amount of brine, which increases the ionic strength of the aqueous layer and can help force the separation of the layers. Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsion formation. In persistent cases, filtering the mixture through a pad of Celite can be effective.
-
-
Q3: How can I confirm the purity of my final product?
-
A3: A combination of analytical techniques is recommended for purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and assess the number of components in your product.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing both separation and mass information for impurity identification.[15]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a broad range of compounds, including those that are not volatile or are thermally labile.[15]
-
-
Experimental Protocols
Standard Aqueous Work-up Protocol
This protocol is a general guideline for the work-up of a reaction where this compound has undergone a nucleophilic substitution.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., 2-3 volumes of ethyl acetate).
-
Add an equal volume of deionized water, gently shake, and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic components. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.[9]
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[9]
-
Filter or decant the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Proceed with further purification (e.g., column chromatography or distillation) as necessary.[14][16]
Visualizing the Workflow
General Work-up and Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A-Comparative-Guide-to-Tert-butyl-8-bromooctanoate-and-Alternative-Alkylating-Agents
A Senior Application Scientist's Field Guide to Strategic Alkylation in Drug Development
For researchers, scientists, and drug development professionals, the precise introduction of molecular linkers is a cornerstone of modern medicinal chemistry. Bifunctional molecules, such as tert-butyl 8-bromooctanoate, are instrumental in this field, serving as versatile building blocks for advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] The strategic choice of an alkylating agent profoundly impacts synthetic efficiency, yield, and the biological performance of the final construct.
This guide provides an in-depth comparison of this compound with other common alkylating agents. We will move beyond a simple catalog of options to explore the causal relationships between an agent's structure and its performance in key applications, supported by experimental data and detailed protocols.
The Strategic Importance of this compound
This compound is a bifunctional linker precursor prized for two key features: a primary alkyl bromide for reliable Sₙ2 reactions and a tert-butyl ester protecting group.[4] This combination offers a distinct set of advantages:
-
Orthogonal Stability : The tert-butyl ester is exceptionally stable under basic and nucleophilic conditions, which are often required for N-alkylation steps.[5][6] This prevents premature cleavage or side reactions, a common issue with simpler esters like methyl or ethyl variants.
-
Controlled Deprotection : The ester is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), revealing a carboxylic acid for subsequent conjugation, often without disturbing other acid-labile functionalities.[7][8]
-
Lipophilic Spacer : The eight-carbon chain provides a flexible, lipophilic spacer, which is critical for optimizing the spatial orientation between two conjugated moieties, such as a target protein ligand and an E3 ligase ligand in a PROTAC.[9][10]
Head-to-Head Comparison: Performance in Alkylation
The selection of an alkylating agent is a multi-faceted decision. Let's compare this compound to its common alternatives based on reactivity, the influence of the ester group, and the nature of the leaving group.
Factor 1: The Leaving Group (Br vs. I vs. Cl)
The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart. For haloalkanes, the reactivity trend is a direct consequence of bond strength and the stability of the resulting halide ion.
Reactivity Order: R-I > R-Br > R-Cl > R-F [11]
-
Iodides (e.g., tert-butyl 8-iodooctanoate) : As the best leaving group among the halogens, iodides react the fastest. This can be advantageous for reactions with weak nucleophiles or to reduce reaction times. However, iodoalkanes are generally more expensive and less stable, sometimes requiring more careful handling and storage.
-
Bromides (e.g., this compound) : Bromides offer a balanced profile of good reactivity and stability, making them the workhorse for many alkylation procedures.[12][13] They are sufficiently reactive for most common nucleophiles (amines, phenols, thiols) under standard conditions.
-
Chlorides (e.g., tert-butyl 8-chlorooctanoate) : Chlorides are less reactive than bromides and often require harsher conditions (higher temperatures, stronger bases, or the use of a catalyst like NaI for in situ Finkelstein reaction) to achieve comparable results.[14] Their primary advantage is often lower cost.
Factor 2: The Ester Protecting Group (Tert-butyl vs. Methyl/Ethyl)
The choice of ester group is critical, as it dictates the stability of the molecule to various reaction conditions and the strategy for its eventual removal.[5][15]
| Feature | Tert-butyl Ester | Methyl/Ethyl Ester | Rationale & Field Insights |
| Stability to Base | High .[5] Stable to common bases like K₂CO₃, DIPEA, and even mild hydroxides. | Low . Susceptible to saponification (hydrolysis) under basic conditions (e.g., LiOH, NaOH).[6] | The steric bulk of the tert-butyl group protects the carbonyl from nucleophilic attack by bases, a crucial advantage in N-alkylation reactions which are typically run with a base scavenger.[16] |
| Deprotection Method | Acid-mediated . Cleaved with strong acids like TFA or HCl in dioxane.[8] | Base-mediated (Saponification) . Hydrolyzed with aqueous base (e.g., NaOH, LiOH). | This provides an orthogonal protection strategy . A tert-butyl ester can be selectively removed in the presence of a methyl ester using acid, and vice-versa using base. This is fundamental in multi-step synthesis. |
| Synthetic Accessibility | Formed using isobutylene and catalytic acid.[17] | Formed via standard Fischer esterification with methanol/ethanol and acid catalyst.[18] | Fischer esterification is often simpler for lab-scale synthesis, but the unique stability of the tert-butyl ester frequently justifies the alternative protection step. |
Data-Driven Decision Making
The following table summarizes typical outcomes for the alkylation of a generic primary amine, illustrating the practical implications of the choices discussed.
| Alkylating Agent | Relative Reaction Rate | Typical Conditions | Common Side Reactions |
| tert-butyl 8-iodooctanoate | Fastest | K₂CO₃, MeCN, 60 °C | Over-alkylation, lower stability |
| This compound | Intermediate | K₂CO₃, MeCN, 80 °C | Minimal with controlled stoichiometry |
| tert-butyl 8-chlorooctanoate | Slowest | NaI (cat.), K₂CO₃, DMF, 100 °C | Requires forcing conditions, potential for elimination |
| Ethyl 8-bromooctanoate | Intermediate | K₂CO₃, MeCN, 80 °C | Potential for ester hydrolysis if conditions are not anhydrous or if a strong base is used.[18] |
Experimental Protocols: A Practical Application
Here, we detail a representative protocol for the N-alkylation of a primary amine, a common step in the synthesis of PROTACs or other functionalized molecules.[4]
Protocol: N-Alkylation of a Primary Amine with this compound
Objective: To synthesize the mono-alkylated product with minimal dialkylation byproduct.
Materials:
-
Primary Amine (e.g., benzylamine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to form a stirrable slurry.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).[19]
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Causality Behind Choices:
-
Excess Alkylating Agent: A slight excess (1.1 eq) is used to ensure full consumption of the valuable amine starting material, but a large excess is avoided to minimize the risk of dialkylation.
-
Base: K₂CO₃ is a mild inorganic base sufficient to scavenge the HBr byproduct without promoting side reactions like elimination or hydrolysis of the tert-butyl ester.[20]
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 mechanism.[21]
Visualization of Key Workflows
Diagram 1: General Alkylation & Deprotection Workflow
Caption: A typical two-step sequence involving Sₙ2 alkylation followed by acidic deprotection.
Diagram 2: Decision Matrix for Alkylating Agent Selection
Caption: A logic-based guide for selecting the appropriate alkylating agent.
Conclusion and Authoritative Recommendations
This compound stands out as a superior choice for many applications in drug development due to its balanced reactivity and, most importantly, the robust stability of its tert-butyl ester protecting group.[5] This feature provides critical orthogonality, allowing for selective deprotection and preventing unwanted side reactions that can plague syntheses using simpler methyl or ethyl esters.
Choose this compound when:
-
The synthetic route involves basic or nucleophilic conditions.
-
An orthogonal deprotection strategy is required.
-
A flexible, mid-length lipophilic linker is desired for structure-activity relationship (SAR) studies, particularly in PROTAC development.[10][22]
Consider alternatives when:
-
Maximum reactivity is essential: Tert-butyl 8-iodooctanoate may be preferable for sluggish reactions.
-
Cost is the primary driver and reactivity is secondary: Tert-butyl 8-chlorooctanoate could be a viable, though less reactive, option.
-
A base-labile handle is specifically required: An ethyl or methyl 8-bromooctanoate would allow for saponification as the deprotection step.
Ultimately, the optimal alkylating agent is context-dependent. By understanding the causal principles of reactivity and protecting group stability, researchers can make informed, strategic decisions that enhance the efficiency and success of their synthetic campaigns.
References
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Retrieved from [Link]
-
Arkin, M. R., et al. (2003). Design and applications of bifunctional small molecules: Why two heads are better than one. Current Opinion in Chemical Biology. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a giv... Retrieved from [Link]
-
ResearchGate. (2015, September 23). How can I deprotect esters using TFA? Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. Retrieved from [Link]
-
YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of Linkers in Chemical Biology [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 14. francis-press.com [francis-press.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. gold-chemistry.org [gold-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Comparative Guide to Purity Determination of Tert-butyl 8-bromooctanoate
Abstract
Tert-butyl 8-bromooctanoate is a bifunctional chemical intermediate of significant interest in pharmaceutical and specialty chemical synthesis. Its dual reactivity, conferred by the terminal alkyl bromide and the sterically hindered tert-butyl ester, makes it a valuable building block. However, the purity of this reagent is paramount, as process-related impurities can introduce downstream complications, affect reaction kinetics, and compromise the integrity of the final product. This in-depth guide provides a comparative analysis of the primary analytical methodologies for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles of each technique, provide validated experimental protocols, and present a comparative framework to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges.
The Analytical Imperative: Understanding Potential Impurities
Effective purity analysis begins with a foundational understanding of the potential impurities. The most common synthetic route to this compound is the esterification of 8-bromooctanoic acid. Based on this and related syntheses, the primary impurities to consider are:
-
Starting Materials: Unreacted 8-bromooctanoic acid.
-
By-products: Products from side reactions, such as the formation of dimers or elimination products (e.g., octenoic acid derivatives).
-
Isomers: Structural isomers that may have formed during synthesis.
-
Residual Solvents: Solvents utilized during the reaction and purification stages.
An ideal analytical method must be capable of separating and detecting these structurally similar compounds from the main this compound peak. The validation of such methods is crucial to ensure that the data generated is reliable and accurate.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds, making it exceptionally well-suited for this compound.[3][4] The methodology leverages the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column to achieve separation, followed by ionization and mass-based detection.
Causality in Method Design
The selection of GC parameters is a deliberate process designed to maximize resolution and sensitivity.
-
Column Choice: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is the logical choice. This is because the separation of the relatively non-polar this compound and its likely impurities will be primarily driven by differences in their boiling points and van der Waals interactions.[3][5]
-
Temperature Programming: A temperature ramp is essential. It begins at a relatively low temperature to allow for the separation of highly volatile impurities (like residual solvents) and then gradually increases to elute the main analyte and any higher-boiling by-products in a reasonable timeframe, ensuring sharp, symmetrical peaks.[3][6]
-
Detector: Mass spectrometry is the detector of choice due to its high specificity and sensitivity.[7][8] Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for definitive impurity identification.[3] The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in distinctive M and M+2 peaks for any bromine-containing fragments, which is a powerful diagnostic tool.[9][10]
Experimental Protocol: GC-MS Purity Assay
Objective: To separate, identify, and quantify volatile impurities and determine the area percent purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a high-purity volatile solvent, such as ethyl acetate or dichloromethane.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 100 µg/mL to avoid detector saturation.[3]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, 1.0 µL injection volume, 50:1 split ratio.[3]
-
Oven Program: Initial 70 °C, hold for 2 min; ramp at 15 °C/min to 280 °C; hold for 10 min.[3]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Calculate purity based on the peak area percentage of the main component relative to the total integrated peak area.
-
Identify impurities by matching their mass spectra against a reference library (e.g., NIST). Confirm bromine-containing impurities by observing the characteristic 1:1 isotopic cluster for Br.[9][10]
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for Broader Impurity Profiles
While GC-MS excels with volatile compounds, HPLC is indispensable for analyzing non-volatile or thermally labile impurities, such as the starting material 8-bromooctanoic acid or high molecular weight by-products.[4][11] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
Causality in Method Design
-
Column and Mobile Phase: Reversed-phase HPLC is the most logical starting point. A C18 column is chosen for its versatility in retaining non-polar to moderately polar compounds.[4] A gradient elution using a mixture of water and a polar organic solvent like acetonitrile allows for the separation of a wide range of impurities. The gradient starts with a higher water content to elute polar impurities and gradually increases the organic content to elute the non-polar analyte and other hydrophobic impurities.[3]
-
Detector: this compound lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths (e.g., 205-215 nm) where the ester carbonyl group absorbs.[3][4] However, this can lead to issues with baseline noise and interference from solvents. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be superior choices, as their response is not dependent on the optical properties of the analyte. For targeted analysis of known impurities with chromophores, UV detection is simple and effective. In some cases, pre-column derivatization can be employed to attach a UV-active label to the alkyl halide, significantly enhancing sensitivity.[12][13]
Experimental Protocol: HPLC-UV Purity Assay
Objective: To separate and quantify non-volatile impurities and determine the purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase (initial conditions) to a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Gradient of acetonitrile (A) and water (B).
-
Start with 60% A / 40% B.
-
Linearly increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all resolved peaks. This assumes all impurities have a similar response factor at 210 nm, which is a significant limitation. For accurate quantification, reference standards for each impurity are required.
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV purity analysis of this compound.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative NMR (qNMR) stands apart from chromatographic techniques as it is not a separation method but a primary ratio method for quantification.[14][15] It allows for the determination of absolute purity (as a mass fraction) by comparing the integrated signal of the analyte to that of a certified internal standard of known purity, without requiring a reference standard of the analyte itself.[3][16] This makes it an incredibly powerful tool for characterizing new chemical entities and for providing an orthogonal check on chromatographic results.
Causality in Method Design
-
Internal Standard Selection: The choice of internal standard is critical. It must be of high, certified purity, stable, non-volatile, and possess at least one sharp proton signal that does not overlap with any signals from the analyte or impurities.[3] For this compound in CDCl₃, a standard like maleic acid or dimethyl sulfone is suitable.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is essential. This allows for complete relaxation of the nuclei between pulses, ensuring the signal intensity is directly proportional to the number of protons.[15] A high signal-to-noise ratio is also required, which can be achieved by increasing the number of scans.
Experimental Protocol: ¹H-qNMR Purity Assay
Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample directly into an NMR tube. Record the weight precisely.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the weight precisely.[3]
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the tube and ensure complete dissolution.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Experiment: ¹H NMR.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30-60 seconds (must be optimized).
-
Number of Scans: 16-64 (to achieve S/N > 250:1 for signals of interest).
-
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the singlet from the tert-butyl protons at ~1.45 ppm) and a signal from the internal standard (e.g., the singlet from the vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (w/w %) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard (e.g., 99.9%)
-
Visualization: qNMR Workflow
Caption: Workflow for qNMR absolute purity analysis of this compound.
Comparative Analysis and Recommendations
The optimal analytical method depends on the specific goal of the analysis. No single technique is universally superior; they are often complementary.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity; mass detection.[4] | Separation by polarity; UV or other detection.[4] | Direct quantification by nuclear spin properties.[14] |
| Analytes | Volatile & thermally stable compounds.[3] | Broad range, including non-volatile & thermally labile.[11] | Any molecule with NMR-active nuclei.[15] |
| Quantification | Relative (Area %). Requires standards for absolute. | Relative (Area %). Requires standards for absolute. | Absolute (w/w %). Primary ratio method.[16] |
| Impurity ID | High. MS provides structural data.[3] | Moderate. Based on retention time; requires standards. | High. Provides detailed structural information.[17] |
| Sensitivity | High (ng to pg). | Moderate to High (depends on detector). | Low (µg to mg). |
| Pros | Excellent for volatile impurities and solvents. High specificity with MS. | Highly versatile for a wide range of impurities. The industry standard for pharmaceutical assays.[1] | Provides absolute purity without an analyte reference standard. Gives structural confirmation. |
| Cons | Not suitable for non-volatile/labile impurities. Area % assumes equal response factors. | UV detection can be non-specific and insensitive for this analyte. Requires impurity standards for accurate quantification. | Lower sensitivity. Requires high-purity internal standard. Potential for peak overlap. |
Recommendations:
-
For routine quality control and detection of volatile impurities: GC-MS is the method of choice due to its speed, sensitivity, and specificity for identifying unknown volatile and semi-volatile compounds.
-
For comprehensive impurity profiling, including non-volatile species: HPLC (ideally with a universal detector like ELSD or CAD) is essential. It is the best method for detecting starting materials like 8-bromooctanoic acid.
-
For certification of reference material or as an orthogonal method for purity confirmation: qNMR is unparalleled. It provides a direct, highly accurate measure of absolute purity, anchoring the results from chromatographic methods.
In a rigorous drug development or research setting, a combination of these techniques provides the most complete and trustworthy assessment of purity, adhering to the principles of analytical method validation.[18] An orthogonal approach, such as confirming a GC-MS area % result with a qNMR absolute purity value, provides the highest degree of confidence in the quality of this compound.
References
-
Journal of Liquid Chromatography. (n.d.). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Taylor & Francis Online. Retrieved from [Link]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
Journal of Chromatographic Science. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Oxford Academic. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromobutane C4H9Br. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Oxford Academic. Retrieved from [Link]
-
ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Publications. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR) [pubs.sciepub.com]
- 15. pubs.sciepub.com [pubs.sciepub.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to Validating the Structure of Tert-butyl 8-bromooctanoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for validating the structure of reaction products derived from tert-butyl 8-bromooctanoate. This bifunctional molecule, possessing both a reactive primary alkyl bromide and a sterically hindered tert-butyl ester, is a valuable building block in organic synthesis. Accurate structural confirmation of its reaction products is paramount for ensuring the integrity of subsequent research and development efforts. This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices to provide a framework for robust, self-validating analytical workflows.
Synthesis and Reactivity of this compound
This compound serves as a versatile starting material, primarily undergoing nucleophilic substitution at the terminal bromine atom. The primary nature of the alkyl bromide strongly favors the SN2 mechanism, which involves a backside attack by a nucleophile and inversion of configuration (though the carbon is not chiral in this case).[1]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the tert-butylation of 8-bromooctanoic acid. Several methods exist for the formation of tert-butyl esters from carboxylic acids, including reaction with isobutene in the presence of an acid catalyst or transesterification from a simpler ester.[2][3] A recently developed mild and efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.[4][5]
Experimental Protocol: Synthesis of this compound from 8-Bromooctanoic Acid
-
Reaction Setup: To a solution of 8-bromooctanoic acid (1.0 eq) in tert-butyl acetate (5-10 volumes), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).
-
Reaction Execution: Stir the mixture at room temperature to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Representative SN2 Reaction: Synthesis of Tert-butyl 8-azidooctanoate
A common and useful transformation of this compound is its conversion to the corresponding azide. This reaction proceeds via a classic SN2 pathway.[1]
Experimental Protocol: Synthesis of Tert-butyl 8-azidooctanoate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add sodium azide (NaN₃) (1.5 eq) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature to 60-70 °C for 12-24 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer multiple times with a non-polar organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts and wash with water and brine to remove residual DMF/DMSO and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 8-azidooctanoate. Further purification can be achieved by column chromatography if necessary.
Caption: Generalized SN2 reaction of this compound.
A Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for product characterization depends on the specific information required. For unambiguous structure validation, a combination of methods is often employed.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C).[6] |
| Information Provided | Molecular weight and fragmentation pattern, which aids in structural elucidation. | Connectivity of atoms, stereochemistry, and functional group identification.[7] |
| Sample Requirements | Volatile and thermally stable compounds.[8] | Soluble compounds, typically requiring 5-20 mg for detailed analysis.[2] |
| Strengths | High sensitivity, excellent for separating complex mixtures, provides molecular weight information.[9] | Unparalleled for detailed structural elucidation of pure compounds. |
| Limitations | Isomers can be difficult to distinguish based on mass spectra alone. Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to MS, can be challenging for complex mixtures without prior separation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for analyzing the reaction products of this compound due to their typical volatility and thermal stability.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector: Set to a temperature of 250 °C with a split ratio of 20:1.
-
Oven Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp to 280 °C at 10 °C/min, and a final hold for 5 minutes.[8] This program allows for the separation of components with a range of boiling points.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-500.
-
Interpreting the Mass Spectra:
-
This compound: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[10] Key fragments will arise from the loss of the tert-butyl group, cleavage of the ester, and fragmentation of the alkyl chain.
-
Tert-butyl 8-azidooctanoate: The molecular ion peak will be observed, and fragmentation will likely involve the loss of N₂ from the azide group, as well as cleavage of the ester and alkyl chain.
Caption: A simplified workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[11][7] Both ¹H and ¹³C NMR provide a wealth of information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3][12]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include a spectral width of 0-12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (0-200 ppm) and a greater number of scans are typically required due to the lower natural abundance of ¹³C.[13]
Predicted NMR Data for this compound and its Azide Derivative:
¹H NMR Spectral Data Comparison
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.40 | Triplet | 2H | -CH₂Br |
| 2.20 | Triplet | 2H | -CH₂COO- | |
| 1.85 | Quintet | 2H | -CH₂CH₂Br | |
| 1.60 | Quintet | 2H | -COCH₂CH₂- | |
| 1.44 | Singlet | 9H | -C(CH₃)₃ | |
| 1.30-1.40 | Multiplet | 6H | -(CH₂)₃- | |
| Tert-butyl 8-azidooctanoate | 3.25 | Triplet | 2H | -CH₂N₃ |
| 2.20 | Triplet | 2H | -CH₂COO- | |
| 1.55-1.65 | Multiplet | 4H | -CH₂CH₂N₃, -COCH₂CH₂- | |
| 1.44 | Singlet | 9H | -C(CH₃)₃ | |
| 1.30-1.40 | Multiplet | 4H | -(CH₂)₂- |
¹³C NMR Spectral Data Comparison
| Compound | δ (ppm) | Assignment |
| This compound | ~173.0 | C=O |
| ~80.3 | -C(CH₃)₃ | |
| ~35.0 | -CH₂COO- | |
| ~34.0 | -CH₂Br | |
| ~32.8 | -CH₂CH₂Br | |
| ~28.7 | -(CH₂)n- | |
| ~28.1 | -(CH₂)n- | |
| ~28.0 | -C(CH₃)₃ | |
| ~25.2 | -(CH₂)n- | |
| Tert-butyl 8-azidooctanoate | ~173.0 | C=O |
| ~80.3 | -C(CH₃)₃ | |
| ~51.5 | -CH₂N₃ | |
| ~35.0 | -CH₂COO- | |
| ~29.0 | -(CH₂)n- | |
| ~28.8 | -(CH₂)n- | |
| ~28.0 | -C(CH₃)₃ | |
| ~26.6 | -(CH₂)n- | |
| ~25.5 | -(CH₂)n- |
Note: The spectral data presented in these tables are predicted values and should be used as a reference for the analysis of experimental data.
Conclusion: An Integrated Approach to Structural Validation
For the robust validation of reaction products of this compound, an integrated analytical approach is recommended. GC-MS provides an excellent initial assessment of reaction conversion and product purity, along with valuable molecular weight information. However, for unambiguous structural confirmation, NMR spectroscopy is indispensable. The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY and HSQC for more complex structures, provides a definitive picture of the molecular architecture. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their synthesized compounds, laying a solid foundation for further scientific inquiry and drug development.
References
-
Hornak, J. P. (n.d.). NMR Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
Pharma Beginners. (2025, July 2). Analytical Method Development: Structural Elucidation by NMR – V 2.0. Retrieved from [Link]
- Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
-
Thieme. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]
- Loh, C. T., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 65(3-4), 125–137.
-
PubMed. (n.d.). GC-MS Analysis of Medium- And Long-Chain Fatty Acids in Blood Samples. Retrieved from [Link]
-
SlideShare. (n.d.). Fragmentation of important functional group- Alkane and corbonyl compounds. Retrieved from [Link]
-
Unknown. (n.d.). Fragmentation of Alkane. Retrieved from [Link]
-
Jinan Tantu Chemicals Co., Ltd. (n.d.). 8-Bromooctanoic Acid Tert-butyl Ester CAS: 77383-17-6. Retrieved from [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN106380398A - A green synthetic method for tert-butyl bromoacetate.
- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
ResearchGate. (n.d.). What are the steps for complete structure elucidation with NMR?. Retrieved from [Link]
- Wiest, O., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 8-aminooctanoate. Retrieved from [Link]
-
Quora. (n.d.). What does tert-Butyl chloride reacting with NaCN mainly give?. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl butanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 8-hydroxyoctanoate. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. nmr-bio.com [nmr-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uni-saarland.de [uni-saarland.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the GC-MS Analysis of Tert-butyl 8-bromooctanoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity and characterization of synthetic intermediates are of paramount importance. Tert-butyl 8-bromooctanoate, a key building block in various synthetic pathways, requires rigorous analytical scrutiny to ensure the reliability and reproducibility of downstream processes. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the comprehensive analysis of this compound, grounded in scientific principles and practical application.
The Critical Role of Purity in Synthesis: The Case of this compound
This compound (C₁₂H₂₃BrO₂) is a bifunctional molecule featuring a terminal bromine atom and a tert-butyl ester.[1] This structure makes it a valuable intermediate for introducing an eight-carbon spacer in the synthesis of complex molecules. The presence of impurities, such as unreacted starting materials or by-products, can have significant consequences, leading to unwanted side reactions, decreased yields, and compromised purity of the final active pharmaceutical ingredient (API).
Common synthetic routes to this compound often involve the esterification of 8-bromooctanoic acid with isobutylene or tert-butanol. Potential impurities may therefore include:
-
Starting Materials: 8-bromooctanoic acid, tert-butanol.
-
By-products: Di-tert-butyl ether, isomers of bromooctanoic acid, and products of elimination reactions.
-
Residual Solvents: Solvents used during the reaction and purification steps.
Given the potential for these impurities, a robust analytical methodology is essential for quality control.
GC-MS: The Workhorse for Volatile and Semi-Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal choice for the analysis of this compound.
The Rationale Behind the GC-MS Method
The selection of GC-MS for the analysis of this compound is based on the compound's physicochemical properties. With a molecular weight of 279.21 g/mol , it is sufficiently volatile and thermally stable to be amenable to GC analysis.[1] The mass spectrometer provides unambiguous identification based on the molecule's unique fragmentation pattern.
Experimental Protocol: A Step-by-Step Guide to GC-MS Analysis
This protocol is designed to provide a robust and reproducible method for the purity assessment of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent, such as ethyl acetate or dichloromethane, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column providing good separation of a wide range of compounds based on boiling point. |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Optimizes fragmentation and allows for comparison with standard mass spectral libraries. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the parent ion and its fragments. |
| Ion Source Temperature | 230 °C | |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte between the GC and MS. |
3. Data Analysis and Interpretation:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library, such as the NIST Mass Spectral Library.[2][3][4][5]
-
The fragmentation pattern of bromoalkanes is characterized by the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2]
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a sample's purity. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such valuable alternatives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and boiling point, with detection by mass-to-charge ratio. | Separation based on polarity, with detection typically by UV absorbance. | Quantitative determination based on the integrated signal intensity of NMR-active nuclei relative to an internal standard.[6][7][8] |
| Analytes | Volatile and thermally stable compounds. | A broad range of compounds, including non-volatile and thermally labile ones. | Molecules possessing NMR-active nuclei (e.g., ¹H, ¹³C). |
| Sample Preparation | Typically requires dissolution in a volatile solvent. | Requires dissolution in the mobile phase. | Requires dissolution in a deuterated solvent with a certified internal standard. |
| Selectivity | High, mass spectral data provides structural information for impurity identification. | Moderate to high, dependent on chromatographic resolution and detector. | High, provides detailed structural information, allowing for the identification and quantification of impurities without the need for reference standards of those impurities. |
| Quantification | Can be quantitative with appropriate calibration standards. | The most common quantitative method in the pharmaceutical industry, requires reference standards.[1] | A primary ratio method, providing direct quantification without the need for a reference standard of the analyte.[6][9] |
| Impurity Profiling | Excellent for identifying and quantifying volatile and semi-volatile impurities. | A powerful technique for detecting a wide range of impurities, including non-volatile ones. | Can identify and quantify structurally related and unrelated impurities in a single experiment. |
| Validation | Method validation should follow ICH Q2(R2) guidelines.[6][7][10][11] | Method validation should follow ICH Q2(R2) guidelines.[6][7][10][11] | Method validation should follow ICH Q2(R2) guidelines.[6][7][10][11] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, which lacks a strong UV chromophore, detection can be a challenge. However, HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be effective.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: CAD or ELSD.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[6][9] By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and accurate purity value can be obtained.
Illustrative qNMR Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Data Analysis: Calculate the purity based on the integral ratios of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive analysis of this compound, a multi-faceted approach is recommended. GC-MS serves as the primary tool for identifying and quantifying volatile and semi-volatile impurities with high confidence. HPLC with a universal detector offers an orthogonal separation technique, particularly valuable for non-volatile impurities. qNMR provides a direct and highly accurate determination of absolute purity. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the development of safe and effective medicines.
References
-
European Medicines Agency. (2023). ICH Q2(R2) validation of analytical procedures – scientific guideline. Retrieved from [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ICH. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Diablo Analytical. NIST Mass Spectral Library. Retrieved from [Link]
-
JEOL Ltd. Using Quantitative NMR. Retrieved from [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59.
-
Perygin, D. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
Palisade Corporation. NIST 23 Mass Spectral Library. Retrieved from [Link]
-
Spectrometrics. NIST / EPA / NIH Mass Spectral Library 2020. Retrieved from [Link]
-
NIST. Mass Spectrometry Data Center. Retrieved from [Link]
- Google Patents. Synthesis method of tert-butyl bromoacetate.
-
PubChem. This compound. Retrieved from [Link]
-
Chemsrc. Ethyl 8-bromooctanoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of Ethyl 8-bromooctanoate. Retrieved from [Link]
Sources
- 1. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
How to confirm the synthesis of Tert-butyl 8-bromooctanoate
<A Senior Application Scientist's Guide to Confirming the Synthesis of Tert-butyl 8-bromooctanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of a Bifunctional Linker
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its value lies in its orthogonal reactivity: the tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the terminal alkyl bromide provides a reactive handle for nucleophilic substitution. This structure makes it an ideal linker for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise spacing between two active domains is critical. Given its importance, unambiguous confirmation of its synthesis is not just a matter of protocol but a prerequisite for the success of subsequent, often complex, synthetic campaigns.
This guide provides an in-depth comparison of synthetic routes and a rigorous, multi-technique analytical workflow to definitively confirm the successful synthesis and purity of this compound.
Part 1: Primary Synthesis Route - Acid-Catalyzed Esterification
The most direct and cost-effective method for preparing this compound is the Fischer-Speier esterification of 8-bromooctanoic acid with tert-butanol, using a strong acid catalyst.[1][2]
Causality Behind the Choice: Mechanism and Rationale
Fischer esterification is an equilibrium-controlled process.[1] The reaction is initiated by the protonation of the carbonyl oxygen of 8-bromooctanoic acid by a catalyst (typically sulfuric acid or p-toluenesulfonic acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol.
The choice of tert-butanol presents a unique challenge. Under strongly acidic conditions, tertiary alcohols are prone to elimination to form alkenes (isobutylene).[3] Therefore, the reaction conditions must be carefully controlled to favor esterification over elimination. This is typically achieved by using a large excess of tert-butanol, which serves as both reactant and solvent, shifting the equilibrium toward the product according to Le Châtelier's principle.[4] The removal of water, the reaction byproduct, is also crucial for driving the reaction to completion.[5]
Experimental Protocol: Fischer Esterification
Materials:
-
8-bromooctanoic acid
-
tert-butanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-bromooctanoic acid in an excess of tert-butanol (e.g., 5-10 equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution.
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume by removing excess tert-butanol via rotary evaporation.
-
Neutralization: Dilute the residue with diethyl ether and transfer it to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted 8-bromooctanoic acid. Repeat until effervescence ceases.
-
Washing: Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Synthesis and Work-up Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Definitive Confirmation - An Orthogonal Analytical Approach
Relying on a single analytical technique is insufficient for the unambiguous confirmation of a target molecule. A robust, self-validating system employs multiple orthogonal techniques, where each method probes a different molecular property. For this compound, the combination of NMR, IR, and Mass Spectrometry provides definitive structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR.
¹H NMR Spectroscopy: The Proton Environment The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Expected ¹H NMR Signals (CDCl₃, 400 MHz):
-
~3.40 ppm (triplet, 2H): This signal corresponds to the two protons on the carbon directly attached to the bromine atom (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of bromine. It appears as a triplet because it is coupled to the adjacent two protons.
-
~2.20 ppm (triplet, 2H): These are the protons on the carbon alpha to the ester carbonyl group (-C(=O)CH₂-). The carbonyl group's deshielding effect shifts this signal downfield.
-
~1.85 ppm (quintet, 2H): Protons on the carbon beta to the bromine atom (-CH₂CH₂Br).
-
~1.60 ppm (quintet, 2H): Protons on the carbon beta to the carbonyl group (-C(=O)CH₂CH₂-).
-
~1.44 ppm (singlet, 9H): This is the most characteristic signal for the tert-butyl group. The nine protons are equivalent and show no coupling, resulting in a sharp singlet. Its large integration value (9H) is a key identifier.
-
~1.30-1.42 ppm (multiplet, 4H): This corresponds to the remaining four protons of the central methylene groups in the octanoate chain.
-
¹³C NMR Spectroscopy: The Carbon Backbone The ¹³C NMR spectrum confirms the number of unique carbon atoms and their functional groups.
-
Expected ¹³C NMR Signals (CDCl₃, 100 MHz):
-
~173 ppm: The carbonyl carbon (C=O) of the ester.
-
~80 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~34-35 ppm: The carbon alpha to the carbonyl (-CH₂COO-).
-
~33-34 ppm: The carbon attached to bromine (-CH₂Br).
-
~32-33 ppm: The carbon beta to bromine (-CH₂CH₂Br).
-
~28 ppm: The three central methylene carbons of the chain.
-
~28 ppm (multiple): The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
~24-25 ppm: The carbon beta to the carbonyl.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of key functional groups.[6]
-
Expected IR Absorptions:
-
2950-2850 cm⁻¹ (Strong): C-H stretching from the alkyl methylene and methyl groups.
-
1735-1750 cm⁻¹ (Very Strong, Sharp): This is the hallmark C=O (carbonyl) stretch of an aliphatic ester.[7][8] Its presence confirms the formation of the ester, while the absence of a broad O-H stretch (around 3300-2500 cm⁻¹) from the starting carboxylic acid indicates the reaction has gone to completion.
-
1150-1300 cm⁻¹ (Strong): C-O stretching vibrations associated with the ester linkage.
-
690-515 cm⁻¹ (Medium-Weak): C-Br stretch, confirming the presence of the alkyl bromide.[7]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, critically in this case, a "fingerprint" confirmation of the presence of bromine.
-
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺) Peak: The key diagnostic feature for a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10][11] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. For this compound (C₁₂H₂₃BrO₂), we expect to see:
-
A peak at m/z = 278 (for the molecule containing ⁷⁹Br).
-
A peak at m/z = 280 (for the molecule containing ⁸¹Br).
-
-
Fragmentation: A common fragmentation pattern for esters is the loss of the alkoxy group.[12] Loss of the tert-butoxy radical (•OC(CH₃)₃) would lead to an acylium ion, which would also exhibit the characteristic 1:1 bromine isotope pattern.
-
Analytical Confirmation Workflow
Caption: Decision workflow for analytical confirmation.
Part 3: Comparison of Synthetic Alternatives
While Fischer esterification is common, other methods exist, each with distinct advantages and disadvantages. The most relevant alternative for this substrate is the Steglich esterification.[13]
Alternative Method: Steglich Esterification
The Steglich esterification utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to form the ester bond at room temperature.[3][14]
Mechanism: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, displaces the DCC-urea to form an even more reactive acyl-pyridinium species. This "activated ester" is then readily attacked by tert-butanol to form the final product. The driving force is the formation of the insoluble and very stable dicyclohexylurea (DCU) byproduct.[3]
Comparative Analysis
| Feature | Fischer Esterification | Steglich Esterification | Rationale & Field Insights |
| Conditions | Harsh (Acidic, Reflux) | Mild (Room Temperature, Neutral) | Steglich is superior for acid-sensitive substrates. For tert-butyl esters, it avoids the risk of isobutylene formation via elimination.[3] |
| Reagents | Simple, inexpensive (H₂SO₄, t-BuOH) | More complex, expensive (DCC, DMAP) | Fischer is highly atom-economical and cost-effective for large-scale synthesis. |
| Work-up | Liquid-liquid extraction | Filtration to remove DCU byproduct | The insoluble DCU byproduct makes purification straightforward, but complete removal can sometimes be tricky. |
| Yield | Good to excellent (equilibrium driven) | Generally very high | The formation of the stable DCU byproduct makes the Steglich reaction essentially irreversible, often leading to higher isolated yields.[15] |
| Scalability | Highly scalable | Less ideal for very large scale due to cost and DCU disposal | Fischer esterification is a classic industrial process. The cost of DCC/DMAP can be prohibitive for multi-kilogram scale-ups. |
| Safety | Corrosive acid catalyst | DCC is a potent sensitizer/allergen | Proper handling and PPE are critical when working with DCC. |
Conclusion
The successful synthesis of this compound is best achieved through a well-controlled Fischer esterification for reasons of cost and scalability. However, for more delicate substrates where acidic conditions are intolerable, the Steglich esterification provides a powerful, albeit more expensive, alternative.
Regardless of the synthetic route chosen, definitive confirmation of the product's identity and purity is paramount. The orthogonal application of NMR spectroscopy (to define the C-H framework), IR spectroscopy (to confirm functional groups), and mass spectrometry (to verify molecular weight and the presence of bromine) constitutes a self-validating protocol. This rigorous analytical approach ensures the integrity of this critical bifunctional linker, providing a solid foundation for its use in advanced applications like drug discovery and development.
References
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]
-
Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Schaller, C. P. ms isotopes: Br and Cl. Chemistry LibreTexts. Available at: [Link]
-
Save My Exams. (2023). The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes. Available at: [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synfacts. Available at: [Link]
-
Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Shouakar-Stash, O., et al. (2004). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Semantic Scholar. Convenient preparations of t-butyl esters and ethers from t-butanol. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
SynArchive. Steglich Esterification. Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link]
- Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
PubChem. This compound. Available at: [Link]
- Google Patents. (2012). CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Green Chemistry. Available at: [Link]
-
Alberigi, M. (2018). Esterification Discussion. Writing in Biology. Available at: [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. ms isotopes: Br and Cl [employees.csbsju.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Tert-butyl 8-bromooctanoate in Alkylation Reactions
Introduction: The Strategic Choice of an Alkylating Agent
In the intricate landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Alkylating agents, electrophilic compounds that introduce alkyl groups to nucleophilic substrates, are foundational tools for carbon-carbon and carbon-heteroatom bond formation.[1][2] Among the diverse array of available reagents, bifunctional molecules that possess both an electrophilic center for alkylation and a latent functional group offer significant strategic advantages.
This guide provides an in-depth technical benchmark of tert-butyl 8-bromooctanoate , a versatile bifunctional reagent. We will explore its performance in various alkylation reactions, compare it objectively with common alternatives, and provide the experimental rationale and detailed protocols necessary for its effective implementation in your research. The core advantage of this reagent lies in the orthogonal nature of its two functional groups: a primary alkyl bromide poised for Sₙ2 reactions and a tert-butyl ester that serves as a robust, yet selectively cleavable, protecting group for a carboxylic acid.[3][4] This unique combination allows for the strategic introduction of an eight-carbon chain, with a terminal carboxylic acid that can be unmasked in a later step under specific acidic conditions, preserving other acid-sensitive functionalities.
Reactivity Profile: Understanding the Bifunctional Advantage
This compound (C₁₂H₂₃BrO₂) is characterized by two key structural features that govern its reactivity.[5]
-
Primary Alkyl Bromide : The terminal bromine atom is attached to a primary carbon, making it an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] This pathway is favored due to minimal steric hindrance at the reaction center, allowing for efficient attack by a wide range of nucleophiles.
-
Tert-Butyl Ester : The carboxylic acid is protected as a tert-butyl ester. This group is sterically bulky, which enhances its stability to a wide range of nucleophilic and basic conditions, including those typically used for Sₙ2 alkylations.[3][4] Crucially, it can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) via a mechanism involving a stable tertiary carbocation, often at room temperature, leaving other ester groups (like methyl or ethyl esters) intact.
This orthogonal stability is the primary reason a synthetic chemist would choose this compound over alternatives like methyl or ethyl 8-bromooctanoate. If a planned synthesis requires subsequent steps under basic conditions where a methyl or ethyl ester would be saponified, the tert-butyl ester provides essential protection.
Caption: Orthogonal reactivity of this compound.
Performance Benchmark: Alkylation of Common Nucleophiles
The efficacy of an alkylating agent is best measured by its performance with a variety of nucleophiles. Below, we analyze the performance of this compound in key alkylation reactions and provide representative protocols.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The alkylation of phenols to form aryl ethers is a cornerstone transformation. This compound serves as an excellent substrate for this reaction, providing a route to functionalized phenoxyalkanoic acids after deprotection.
Experimental Rationale: A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ. A polar aprotic solvent like acetonitrile or DMF facilitates the Sₙ2 reaction by solvating the cation of the base without hydrogen bonding to the nucleophile. The reaction is often heated to reflux to ensure a reasonable reaction rate.
Comparative Performance:
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield | Key Advantage | Reference |
| This compound | K₂CO₃ | Acetonitrile | Reflux (82°C) | >90% | Product ester is stable to the base. | [6] |
| Ethyl 8-bromooctanoate | K₂CO₃ | Acetonitrile | Reflux (82°C) | >90% | Lower cost reagent. | [6] |
| Methyl 8-bromooctanoate | K₂CO₃ | Acetonitrile | Reflux (82°C) | >90% | Lower cost reagent. | [7] |
Experimental Protocol: Synthesis of tert-Butyl 8-phenoxyoctanoate
-
Materials : Phenol (1.0 eq), this compound (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Acetonitrile (anhydrous).
-
Procedure :
-
To a round-bottom flask charged with a magnetic stir bar, add phenol, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 82°C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cool the reaction to room temperature and filter off the solid potassium carbonate, washing the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
-
S-Alkylation of Thiols
Thiols are highly potent nucleophiles, and their alkylation to form thioethers (sulfides) is typically a high-yielding and rapid reaction.[8] The increased nucleophilicity of the thiolate anion compared to an alkoxide allows for milder reaction conditions.
Experimental Rationale: The acidity of thiols (pKa ≈ 10-11) allows for easy deprotonation with common bases. The resulting thiolate is an excellent nucleophile that reacts rapidly with primary alkyl halides like this compound. The reaction is often performed at room temperature.
Experimental Protocol: Synthesis of a tert-Butyl 8-(Arylthio)octanoate
-
Materials : Thiophenol (1.0 eq), this compound (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), Tetrahydrofuran (THF, anhydrous).
-
Procedure :
-
To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add a suspension of NaH in anhydrous THF.
-
Cool the flask to 0°C in an ice bath.
-
Add a solution of thiophenol in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the sodium thiophenolate.
-
Add this compound dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Caption: A generalized experimental workflow for alkylation reactions.
N-Alkylation of Amines
Alkylation of amines with this compound introduces a functionalized carbon chain, a common strategy in the synthesis of pharmaceutical intermediates.
Experimental Rationale: The primary challenge in amine alkylation is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. To favor mono-alkylation, a slight excess of the amine can be used, or a bulky amine substrate can be employed. A non-nucleophilic base is required to neutralize the HBr formed during the reaction.
Comparative Data Summary
| Nucleophile | Product Type | Conditions | Yield (%) | Comments |
| Phenol | O-Alkylation | K₂CO₃, MeCN, Reflux | >90 | High yield, clean reaction.[6] |
| Thiophenol | S-Alkylation | NaH, THF, 0°C to RT | >95 | Fast and efficient due to high nucleophilicity of thiolate.[8] |
| Aniline | N-Alkylation | K₂CO₃, DMF, 80°C | 70-85 | Risk of over-alkylation; requires careful control. |
| Diethyl Malonate | C-Alkylation | NaOEt, EtOH, Reflux | >85 | Classic C-C bond formation.[6] |
The Strategic Deprotection Step
The true value of the tert-butyl ester is realized during its selective removal. While methyl and ethyl esters require saponification (e.g., NaOH in MeOH/H₂O), which can hydrolyze other sensitive functional groups, the tert-butyl group is cleaved under mild acidic conditions that leave other esters, amides, and base-sensitive groups untouched.
Deprotection Protocol: Cleavage of the tert-Butyl Ester
-
Materials : tert-Butyl 8-(substituted)octanoate (1.0 eq), Trifluoroacetic Acid (TFA), Dichloromethane (DCM).
-
Procedure :
-
Dissolve the tert-butyl ester substrate in DCM (e.g., 0.1 M).
-
Add an excess of TFA (e.g., 5-10 equivalents, or use a 1:1 mixture of TFA:DCM).
-
Stir the reaction at room temperature. Monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.
-
Conclusion
This compound is a highly effective and strategically valuable alkylating agent for researchers in organic synthesis and drug development. Its performance in standard Sₙ2 reactions with O-, S-, and N-nucleophiles is robust and predictable, delivering high yields under conventional conditions.
Its primary advantage over simpler alternatives like ethyl or methyl 8-bromooctanoate is the orthogonality of its tert-butyl ester protecting group . This feature provides critical stability in the presence of bases and nucleophiles, allowing for clean alkylation reactions without compromising the latent carboxylic acid functionality. The ability to deprotect this group under mild acidic conditions offers a level of synthetic flexibility that is essential for the construction of complex, polyfunctional molecules. While the reagent cost may be higher than its methyl or ethyl counterparts, the strategic benefits and potential for streamlined, higher-yielding synthetic routes often justify the investment.
References
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
-
JoVE. (2023). Protection of Alcohols. Journal of Visualized Experiments. [Link]
-
Gunawardena, G. (n.d.). 15.2 Use of protecting groups. In Organic Chemistry II. Lumen Learning. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
University of Bristol, School of Chemistry. (n.d.). Protecting Groups. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. [Link]
-
Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. [Link]
-
National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Kufe, D. W., et al. (Eds.). (2003). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]
-
Ghorab, M. M., et al. (2021). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. Anti-cancer agents in medicinal chemistry, 21(14), 1833–1846. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Interpreting the Mass Spectrum of Tert-butyl 8-bromooctanoate: A Comparative Guide for Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of intermediates is paramount to ensuring the integrity and success of a synthetic route. Tert-butyl 8-bromooctanoate, a versatile bifunctional molecule, often serves as a key building block. Its structure, incorporating a reactive bromine terminus and a sterically hindered ester, presents a unique analytical challenge. This guide provides an in-depth analysis of the mass spectrum of this compound, offering a comparative perspective with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Unraveling the Molecular Fragmentation: A Deep Dive into the Mass Spectrum
Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. The mass spectrum of this compound is predicted to exhibit a series of characteristic peaks resulting from the cleavage of its most labile bonds.
The Molecular Ion Peak: A Tale of Two Isotopes
A key feature in the mass spectrum of any bromo-compound is the presence of a distinctive molecular ion region. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio of abundance. This results in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). For this compound (C12H23BrO2), with a molecular weight of approximately 279.21 g/mol , we expect to see a molecular ion peak [M]+ at m/z 278 and an [M+2]+ peak at m/z 280, corresponding to the molecules containing 79Br and 81Br, respectively. The observation of this 1:1 doublet is a strong indicator of the presence of a single bromine atom in the molecule.
Major Fragmentation Pathways
The fragmentation of the molecular ion is driven by the formation of the most stable carbocations and radical species. For this compound, two primary fragmentation pathways are anticipated: cleavage related to the tert-butyl group and fragmentation initiated by the bromine atom and the ester functional group.
One of the most prominent fragmentation patterns for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation, (CH3)3C+, which gives a strong signal at m/z 57 . This is often the base peak in the spectrum of tert-butyl esters. The corresponding fragment, the 8-bromooctanoic acid radical cation, may not be readily observed.
Another significant fragmentation is the loss of isobutylene (C4H8) via a McLafferty-type rearrangement, resulting in the formation of the 8-bromooctanoic acid radical cation. This would give rise to peaks at m/z 222 and 224 , again showing the characteristic isotopic pattern of bromine.
Cleavage of the carbon-bromine bond is also a likely event. This can lead to the formation of a C8H16O2+ fragment, although this is generally less favored than the formation of the stable tert-butyl cation. More likely is the alpha-cleavage adjacent to the bromine atom, which can lead to a variety of smaller fragments.
The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH2 groups).
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Summary of Predicted Mass Spectrum Data
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Interpretation |
| 278/280 | [C12H23BrO2]+• | Molecular ion peak ([M]+• and [M+2]+•) |
| 222/224 | [Br(CH2)7COOH]+• | Loss of isobutylene (C4H8) via McLafferty rearrangement |
| 199 | [C12H23O2]+ | Loss of a bromine radical (•Br) |
| 57 | [C(CH3)3]+ | Formation of the stable tert-butyl cation (often the base peak) |
A Broader Analytical Perspective: Comparison with NMR and IR Spectroscopy
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive characterization of this compound relies on the synergistic use of other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
1H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The tert-butyl group will appear as a sharp singlet at approximately 1.4 ppm, integrating to nine protons. The methylene group adjacent to the bromine (–CH2Br) will be a triplet at around 3.4 ppm. The methylene group adjacent to the carbonyl group (–COO–CH2–) will be a triplet at about 2.2 ppm. The remaining methylene groups in the chain will appear as a complex multiplet in the region of 1.2-1.9 ppm.
-
13C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon will be observed downfield, around 173 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons of the tert-butyl group will be around 28 ppm. The carbon attached to the bromine (–CH2Br) will be around 34 ppm.
| 1H NMR Predicted Data (in CDCl3) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 2H | -CH2Br |
| ~2.20 | Triplet | 2H | -C(=O)CH2- |
| ~1.85 | Multiplet | 2H | -CH2CH2Br |
| ~1.60 | Multiplet | 2H | -C(=O)CH2CH2- |
| ~1.45 | Singlet | 9H | -C(CH3)3 |
| ~1.30-1.40 | Multiplet | 6H | -(CH2)3- |
| 13C NMR Predicted Data (in CDCl3) | |
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O |
| ~80 | -C(CH3)3 |
| ~34 | -CH2Br |
| ~33 | -CH2CH2Br |
| ~28 | -(CH2)n- |
| ~28 | -C(CH3)3 |
| ~25 | -(CH2)n- |
| ~24 | -(CH2)n- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
A strong, sharp absorption band around 1735 cm-1 corresponding to the C=O stretching vibration of the ester.
-
Strong C-H stretching vibrations from the alkyl chain and the tert-butyl group in the region of 2850-2960 cm-1 .
-
A characteristic C-O stretching vibration for the ester between 1150-1250 cm-1 .
-
A moderate absorption in the region of 550-650 cm-1 due to the C-Br stretching vibration.
| Infrared (IR) Predicted Data | ||
| Wavenumber (cm-1) | Intensity | Assignment |
| 2850-2960 | Strong | C-H stretch (alkyl) |
| 1735 | Strong | C=O stretch (ester) |
| 1150-1250 | Strong | C-O stretch (ester) |
| 550-650 | Moderate | C-Br stretch |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the low natural abundance of the 13C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The spectrum is typically scanned over the range of 4000-400 cm-1.
Conclusion
The analytical characterization of this compound is most effectively achieved through a multi-technique approach. Mass spectrometry provides definitive information on the molecular weight and the presence of bromine, along with valuable structural insights from its fragmentation pattern, most notably the formation of the stable tert-butyl cation. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms. Finally, IR spectroscopy provides a quick and reliable method to confirm the presence of the key ester and alkyl bromide functional groups. By combining the data from these three powerful analytical techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Safety Operating Guide
Proper Disposal of Tert-butyl 8-bromooctanoate: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 8-bromooctanoate, a halogenated ester commonly utilized in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to empower researchers with the knowledge to manage this chemical waste responsibly, underscoring our commitment to safety beyond the product itself.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound (C12H23BrO2) is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
As a halogenated organic compound, its disposal is subject to specific regulations aimed at preventing environmental contamination.[2][3] Halogenated compounds can be persistent in the environment and may form hazardous decomposition products if not disposed of correctly.[4][5]
Key Safety and Handling Data
| Property | Value | Source |
| Molecular Formula | C12H23BrO2 | PubChem[1] |
| Molecular Weight | 279.21 g/mol | PubChem[1] |
| GHS Hazard Codes | H315, H319, H335 | PubChem[1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Fisher Scientific[6], TCI Chemicals |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory bench to the final waste collection point. This process is designed to minimize exposure and ensure regulatory compliance.
Diagram of the Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind mandating specific PPE is directly linked to the known hazards of the substance. To mitigate the risk of skin and eye irritation, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should also be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6][7]
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[8] this compound is a halogenated organic compound and must be collected in a waste stream specifically designated for this class of chemicals.[9]
Do NOT mix this compound waste with:
-
Non-halogenated organic solvents: Mixing these waste streams complicates the disposal process and can increase costs.[9]
-
Aqueous waste: This compound is not readily soluble in water.
-
Strong oxidizing agents or strong bases: Co-disposal with incompatible materials can lead to dangerous chemical reactions.[6]
-
Acids: Mixing with acids should be avoided.[10]
The rationale for this strict segregation is to prevent uncontrolled exothermic reactions, the generation of toxic gases, or the formation of other hazardous substances in the waste container.
Step 3: Waste Collection and Container Management
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass bottles are suitable. The original product container, if in good condition, is an ideal choice.[10]
-
Labeling: The waste container must be clearly and accurately labeled.[8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Irritant," "Halogenated Organic")
-
The date when the first waste was added to the container.
-
-
Keep Containers Closed: Waste containers must be kept securely sealed except when actively adding waste. This minimizes the release of vapors and prevents spills.[8][10]
Step 4: Handling Spills and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for organic solvents.[6][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Decontamination: If skin contact occurs, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Step 5: Storage and Final Disposal
-
Satellite Accumulation Areas (SAAs): Store the sealed and labeled waste container in a designated SAA.[10][12] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Liquid hazardous waste containers must be kept in secondary containment bins to prevent the spread of material in case of a leak.[8]
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's policies, arrange for it to be collected by your EH&S department or a licensed hazardous waste disposal contractor.[12][13] They will ensure the waste is transported to a facility that can manage its disposal through methods such as controlled incineration with flue gas scrubbing.[7]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory professionals. By understanding the hazards, following this detailed protocol, and adhering to institutional and regulatory guidelines, you contribute to a safer research environment and protect our planet. This guide serves as a practical tool to integrate best practices into your daily laboratory operations, building a foundation of trust and expertise in chemical handling.
References
-
National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 10636360. Available from: [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available from: [Link]
-
Dartmouth College. "Hazardous Waste Disposal Guide." Available from: [Link]
-
University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." Available from: [Link]
-
U.S. Environmental Protection Agency. "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." Available from: [Link]
-
U.S. Government Publishing Office. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Electronic Code of Federal Regulations. Available from: [Link]
-
Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." Available from: [Link]
-
U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available from: [Link]
- de Wit, C. A., Herzke, D., & Vorkamp, K. (2010). "Brominated flame retardants in the Arctic environment - trends and new candidates." Science of The Total Environment, 408(15), 2885-2918.
- Pittinger, C. A., & Pecquet, A. M. (2018). "Review of historical aquatic toxicity and bioconcentration data for the brominated flame retardant tetrabromobisphenol A (TBBPA): Effects to fish, invertebrates, algae, and microbial communities." Environmental Science and Pollution Research, 25(15), 14361-14372.
- Rathore, D., & Singh, R. (2021). "Environmental fate of cigarette butts and their toxicity in aquatic organisms: A comprehensive systematic review." Environmental Science and Pollution Research, 28(28), 37085-37104.
Sources
- 1. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. aksci.com [aksci.com]
Personal protective equipment for handling Tert-butyl 8-bromooctanoate
An In-Depth Technical Guide to Personal Protective Equipment for Handling Tert-butyl 8-bromooctanoate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound. The following information is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. This is not a rigid template but a dynamic safety directive, structured to address the specific hazards of this chemical.
Hazard Assessment: Understanding the Risks
This compound is an alkyl halide, a class of compounds requiring careful handling due to their reactivity and potential toxicity.[1] A thorough understanding of its specific hazards is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this reagent.
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |
These classifications dictate the minimum personal protective equipment (PPE) required to mitigate exposure risks. The causality is direct: H315 and H319 necessitate robust skin and eye protection, while H335 mandates control of airborne vapors or mists.
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is not merely a checklist; it is a self-validating system of protection grounded in the chemical's properties. Each component is chosen to provide a specific barrier against the identified hazards.
Eye and Face Protection: The First Line of Defense
Requirement: Chemical splash goggles conforming to ANSI Z87 standards (US) or EN 166 (EU).[3][4][5]
Causality: this compound causes serious eye irritation.[2] Standard safety glasses with side shields are insufficient as they do not protect against splashes, mists, or vapors that can easily circumvent the frame. Chemical splash goggles create a seal around the eyes, providing comprehensive protection.[6] For operations with a significant risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield should be worn in addition to chemical splash goggles.[7]
Skin and Body Protection: An Impermeable Barrier
Requirement: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory at all times in the laboratory.[7][8] For direct handling of this compound, chemically resistant gloves are essential.
-
Gloves: Nitrile gloves are a common and effective choice for incidental contact with a variety of organic chemicals and offer good protection against skin irritation.[9][10] However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's specific chemical resistance chart. Alkyl halides can degrade some glove materials.[1][10] For extended use, heavier-duty gloves such as butyl rubber may be more appropriate.[10] Always inspect gloves for tears or pinholes before use.[4]
-
Lab Coat: A lab coat protects your personal clothing and underlying skin from splashes and spills.[3] It should be fully buttoned with sleeves rolled down.
Causality: The primary route of skin exposure is direct contact, leading to irritation as per hazard statement H315.[2] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.
Respiratory Protection: Ensuring Safe Air Quality
Requirement: All handling of this compound must be performed within a certified chemical fume hood with adequate airflow.[11]
Causality: The compound may cause respiratory irritation (H335).[2] A chemical fume hood is an engineering control designed to capture and exhaust vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled by the operator. Respiratory protection, such as an air-purifying respirator with an organic vapor cartridge, should only be used for emergency situations like a large spill or when engineering controls are not available or have failed, and only by trained personnel.[4][7]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely using this compound, integrating the use of PPE into the workflow.
Preparation and Donning PPE
-
Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them inside the fume hood.
-
Don PPE: Before handling the chemical, don your PPE in the following order:
-
Lab Coat (fully buttoned)
-
Chemical Splash Goggles
-
Appropriate Chemically Resistant Gloves (ensure gloves overlap the cuffs of the lab coat)
-
Chemical Handling
-
Perform all transfers and manipulations of this compound deep within the chemical fume hood.
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to minimize vapor release.
-
Avoid Contamination: Use clean glassware and equipment. Be mindful of where you place contaminated items to avoid spreading the chemical outside the designated work area.
Post-Handling and Doffing PPE
-
Segregate Waste: Upon completion of the work, dispose of any contaminated materials in the appropriate, clearly labeled waste container.
-
Clean Workspace: Decontaminate the work area within the fume hood.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination, typically:
-
Gloves (peel them off without touching the outside surface)
-
Lab Coat
-
Goggles
-
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water after removing gloves.[12]
Below is a diagram illustrating the safe handling workflow.
Caption: A diagram showing the safe handling workflow.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical component of the safety protocol, preventing environmental contamination and future exposures.
-
Chemical Waste: As a brominated organic compound, this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in a sealed bag or container and disposed of as solid chemical waste according to your institution's guidelines.[13]
-
Empty Containers: Empty containers may retain chemical residue and vapors.[14] They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected and disposed of as halogenated organic waste.
Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, as local regulations may vary.[13]
References
- Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Brainly. (2024, February 21). Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab?.
- Santa Cruz Biotechnology. (n.d.). tert-Butyl bromoacetate Safety Data Sheet.
- TCI Chemicals. (2025, April 9). tert-Butyl 4-Bromobutanoate Safety Data Sheet.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Solubility of Things. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (n.d.). tert-Butyl bromoacetate Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 16). tert-Butyl bromoacetate Safety Data Sheet.
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- Benchchem. (2025). An In-depth Technical Guide to the Safe Handling of Ethyl 8-bromooctanoate.
- ChemicalBook. (2025, September 27). Ethyl 8-bromooctanoate Safety Data Sheet.
- Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart.
- Patsnap. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions.
- Benchchem. (2025). Navigating the Disposal of Specialized Laboratory Reagents.
Sources
- 1. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 2. This compound | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. brainly.com [brainly.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
